1-(2-Furfuryl)-2-thiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6(10)8-4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWHIPZJAMCLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56541-07-2 | |
| Record name | [(furan-2-yl)methyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-(2-Furfuryl)-2-thiourea
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Furfuryl)-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. Thiourea derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a furan moiety, a common scaffold in pharmaceuticals, further enhances the potential therapeutic applications of this compound.[4][5] This document details a reliable synthetic protocol, outlines the key characterization techniques, and discusses the underlying scientific principles for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Thiourea Derivatives
Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound structurally analogous to urea, where the oxygen atom is replaced by a sulfur atom.[1] This substitution imparts distinct chemical properties, including the ability to exist in thione and thiol tautomeric forms.[1] The reactivity of the thiourea backbone, particularly the nucleophilicity of the sulfur and nitrogen atoms, makes it a valuable synthon for a diverse array of heterocyclic and non-heterocyclic compounds.[6][7]
The biological importance of thiourea derivatives is well-documented.[1][8] Their broad range of pharmacological activities stems from their ability to interact with various biological targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions.[2] The furfural group, derived from biomass, is a key platform chemical used in the synthesis of a wide range of value-added chemicals, including pharmaceuticals and polymers.[4][9] The conjugation of the furfuryl group with the thiourea scaffold in this compound is anticipated to yield a molecule with unique physicochemical and biological properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general strategy involves the reaction of furfurylamine with a suitable isothiocyanate precursor. A common and effective method utilizes the in-situ generation of isothiocyanate from a corresponding amine.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the target compound.
-
Precursor Selection: Furfurylamine is the logical starting material to introduce the 2-furfuryl moiety. For the thiourea backbone, ammonium thiocyanate is a readily available and cost-effective source of the isothiocyanate precursor.
-
Solvent System: A polar aprotic solvent such as acetone is often employed.[10] Its ability to dissolve the reactants and intermediates facilitates the reaction while minimizing side reactions.
-
Catalyst: The reaction can proceed without a catalyst, but in some cases, a mild acid or base may be used to enhance the reaction rate. However, for this specific synthesis, a catalyst is generally not required.
Reaction Mechanism
The synthesis proceeds through a two-step mechanism:
-
Formation of Furfuryl Isothiocyanate: In the presence of an acid (often generated in situ or added), ammonium thiocyanate reacts with furfurylamine to form furfuryl isothiocyanate.
-
Nucleophilic Attack: A second molecule of furfurylamine then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the final product, this compound.
Experimental Protocol
Materials:
-
Furfurylamine
-
Ammonium thiocyanate
-
Acetone (dry)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfurylamine (1 equivalent) in dry acetone.
-
To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in dry acetone dropwise with constant stirring.
-
Add a few drops of concentrated hydrochloric acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure crystals of this compound.
-
Dry the purified product in a vacuum desiccator.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂OS | [11][12] |
| Molecular Weight | 156.21 g/mol | [11][13][14] |
| Melting Point | 97-99 °C | [11] |
| Appearance | Solid | |
| Density | 1.274 g/cm³ (Predicted) | [11][13] |
Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Expected FT-IR Peaks:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups.[15][16]
-
C-H stretching (furan): Peaks around 3100-3150 cm⁻¹ are characteristic of the C-H stretching in the furan ring.
-
C-H stretching (aliphatic): Absorption bands in the range of 2850-2960 cm⁻¹ are due to the C-H stretching of the methylene (-CH₂-) group.
-
C=S stretching (thiocarbonyl): A strong absorption band is expected around 1250-1020 cm⁻¹.[16]
-
C-N stretching: Bands in the region of 1350-1000 cm⁻¹ can be attributed to C-N stretching vibrations.[16]
-
Furan ring vibrations: Characteristic peaks for the furan ring are typically observed in the fingerprint region (below 1500 cm⁻¹).
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.
Expected ¹H NMR Signals (in CDCl₃):
-
N-H protons: Two broad singlets, one for the -NH₂ group and one for the -NH- group, which are exchangeable with D₂O. The chemical shifts can vary depending on the solvent and concentration.
-
Furan ring protons: Three distinct signals in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the three protons on the furan ring.
-
Methylene protons (-CH₂-): A doublet or a singlet (depending on the coupling with the adjacent NH proton) in the region of δ 4.5-5.0 ppm.
Expected ¹³C NMR Signals (in CDCl₃):
-
Thiocarbonyl carbon (C=S): A characteristic downfield signal typically above δ 180 ppm.[17]
-
Furan ring carbons: Four signals in the aromatic region (δ 100-150 ppm).[17]
-
Methylene carbon (-CH₂-): A signal in the aliphatic region (δ 40-50 ppm).
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which further confirms its structure.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 156, corresponding to the molecular weight of this compound.[11]
-
Fragmentation Pattern: Common fragmentation pathways may involve the loss of the thiourea moiety, the furfuryl group, or smaller fragments like NH₃ or SH. The furfuryl cation (m/z = 81) is a likely and stable fragment.
Structural Visualization
Caption: Molecular structure of this compound.
Potential Applications and Future Directions
The unique structural features of this compound make it a promising candidate for various applications:
-
Drug Development: Given the established biological activities of thiourea and furan derivatives, this compound could be explored as a lead for developing new antibacterial, antifungal, or anticancer agents.[1][3][18]
-
Agrochemicals: Many thiourea derivatives exhibit insecticidal and herbicidal properties.[2] this compound could be investigated for its potential in crop protection.
-
Material Science: The thiourea moiety can act as a ligand for metal coordination, suggesting potential applications in the synthesis of novel coordination polymers and materials with interesting optical or electronic properties.
Further research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies, to ascertain its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be invaluable in optimizing its biological activity.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the analytical techniques required for its characterization. The straightforward synthesis and the promising structural features of this compound make it an attractive target for further investigation in the fields of medicinal chemistry and materials science. The information presented herein serves as a valuable resource for researchers and scientists aiming to explore the potential of this and related thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS#:56541-07-2 | Chemsrc [chemsrc.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. This compound [myskinrecipes.com]
- 14. labshake.com [labshake.com]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 1-(2-Furfuryl)-2-thiourea
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Furfuryl)-2-thiourea
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
This compound is a heterocyclic compound integrating two pharmacologically significant scaffolds: a furan ring and a thiourea moiety. The furan ring is a key structural component in numerous bioactive compounds, where it can act as a bioisostere for phenyl groups, often improving metabolic stability and receptor interaction.[1] The thiourea functional group is a versatile building block known for its wide range of biological activities, including antibacterial, antioxidant, and anticancer properties, largely attributed to its hydrogen bonding capabilities and ability to chelate metals.[2] This guide provides a comprehensive analysis of the core , offering insights into its synthesis, structural features, and spectroscopic profile. The information herein is designed to empower researchers in drug discovery and materials science to leverage this molecule's potential by understanding its fundamental chemical behavior.
Molecular and Physicochemical Profile
A foundational understanding of a compound's physical properties is critical for its application in experimental and developmental workflows. These parameters dictate choices for solvent systems, storage conditions, and analytical methods. The key are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | furan-2-ylmethylthiourea | [3] |
| CAS Number | 56541-07-2 | [3] |
| Molecular Formula | C₆H₈N₂OS | [4] |
| Molecular Weight | 156.21 g/mol | [4] |
| Physical State | Solid | [3] |
| Melting Point | 97-99 °C | [3][4] |
| Boiling Point | 276.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, desiccated | [4] |
Synthesis and Mechanistic Insights
The synthesis of N-substituted thioureas is a cornerstone of medicinal chemistry. The most direct and reliable method for preparing this compound involves the nucleophilic addition of furfurylamine to an isothiocyanate precursor. A common and efficient strategy is the in situ generation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt, followed by reaction with the primary amine.[5]
Causality of Experimental Design:
-
In Situ Generation: Generating the isothiocyanate intermediate in the same reaction vessel ("in situ") is highly efficient. It avoids the isolation of potentially unstable isothiocyanate intermediates, streamlining the workflow and maximizing yield.
-
Solvent Choice: Dry acetone is an ideal solvent for this reaction. It readily dissolves the potassium thiocyanate and the organic precursors, while its polarity is suitable for the nucleophilic attack. Its boiling point allows for gentle reflux to drive the reaction to completion without requiring high temperatures that could degrade the furan ring.[6]
-
Reaction Mechanism: The synthesis proceeds via a two-step mechanism. First, the thiocyanate anion (SCN⁻) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular rearrangement that eliminates the chloride ion and forms the acyl isothiocyanate. The highly electrophilic central carbon of the isothiocyanate is then readily attacked by the lone pair of electrons on the nitrogen of furfurylamine, forming the final thiourea product.
References
1-(2-Furfuryl)-2-thiourea CAS number 56541-07-2 information
An In-depth Technical Guide to 1-(2-Furfuryl)-2-thiourea (CAS: 56541-07-2)
This guide provides an in-depth exploration of this compound, a versatile heterocyclic compound positioned at the intersection of renewable chemistry and modern drug discovery. We will dissect its molecular architecture, outline a robust synthetic pathway, and contextualize its significance as a pivotal intermediate for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique properties in their work.
In medicinal chemistry, the thiourea moiety, -(NH)-(C=S)-(NH)-, is recognized as a "privileged structure." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, enabling the development of diverse bioactive compounds.[1][2] The thiourea functional group is an exceptional hydrogen-bond donor and acceptor, a characteristic that facilitates strong and specific interactions with the amino acid residues of enzyme active sites and receptors.[1] This ability to form stable hydrogen bond networks is a cornerstone of its therapeutic potential.[1]
This compound integrates this potent thiourea core with a furan ring derived from furfurylamine.[3][4] Furfurylamine itself is a valuable chemical intermediate produced from furfural, which is sourced from renewable biomass like corn cobs.[4][5][6] This positions our topic compound as a sustainable building block for chemical synthesis. Its applications are primarily as a key intermediate in the synthesis of more complex heterocyclic compounds with demonstrated biological activity, particularly in the realms of antimicrobial and anticancer research.[7][8][9]
Physicochemical and Structural Analysis
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 56541-07-2 | [10][11][12] |
| Molecular Formula | C₆H₈N₂OS | [8][13][14] |
| Molecular Weight | 156.21 g/mol | [8][12][14] |
| Melting Point | 97-99 °C | [8][11][13] |
| Boiling Point | 276.6 °C (Predicted) | [8][12][13] |
| Density | 1.274 g/cm³ (Predicted) | [8][12][13] |
| IUPAC Name | (furan-2-yl)methylthiourea | [11][15] |
| Appearance | Solid | [11] |
Structural Insights:
The molecule's efficacy stems from its two primary components:
-
The Thiourea Core: As previously mentioned, its ability to engage in hydrogen bonding is critical. The sulfur atom, being larger and more polarizable than oxygen in its urea counterpart, imparts distinct chemical properties and reactivity.[16]
-
The Furfuryl Group: The furan ring is a bio-isostere of benzene and thiophene rings, often used in drug design to modulate physicochemical properties like solubility and metabolism while retaining biological activity. The methylene linker (-CH₂-) provides rotational flexibility, allowing the molecule to adopt favorable conformations when binding to a target.
Synthesis and Characterization
The synthesis of N-substituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the nucleophilic addition of a primary amine to an isothiocyanate.[17][18]
Proposed Synthesis Workflow
The logical pathway to synthesize this compound involves the reaction of furfurylamine with a thiocyanate salt, which generates the corresponding isothiocyanate in situ, followed by reaction with an amine. A more direct route utilizes a pre-formed isothiocyanate. The following diagram illustrates a common laboratory-scale synthesis.
Caption: General synthesis pathway for this compound.
Detailed Synthesis Protocol
This protocol describes a reliable method for synthesizing this compound from furfurylamine.
Materials:
-
Furfurylamine (1.0 eq)
-
Benzoyl isothiocyanate (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve furfurylamine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine). Begin stirring the solution at room temperature.
-
Rationale: Anhydrous solvent is used to prevent unwanted side reactions with the highly reactive isothiocyanate group.
-
-
Reagent Addition: Slowly add benzoyl isothiocyanate (1.05 eq) to the stirred solution dropwise over 10-15 minutes. An exothermic reaction may be observed.
-
Rationale: Dropwise addition helps to control the reaction temperature, preventing the formation of byproducts. A slight excess of the isothiocyanate ensures the complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Rationale: Room temperature is typically sufficient for this reaction to proceed to completion. TLC is a crucial and simple method for real-time reaction monitoring.
-
-
Workup and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. The resulting residue contains the N-benzoyl-N'-(2-furfuryl)thiourea intermediate. To obtain the target compound, this intermediate is hydrolyzed. c. Add a solution of aqueous sodium hydroxide (2M) and heat the mixture to reflux for 1-2 hours. d. Cool the reaction mixture to room temperature and neutralize with hydrochloric acid (2M) until the pH is ~7. e. The product, this compound, will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
-
Rationale: Recrystallization is a standard and effective technique for purifying solid organic compounds to achieve high purity suitable for biological testing.
-
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H-NMR: Expect characteristic signals for the furan ring protons, a singlet for the methylene (-CH₂-) protons, and broad signals for the -NH- protons.
-
¹³C-NMR: Expect a signal for the thiocarbonyl carbon (C=S) typically in the range of 180-190 ppm, along with signals for the furan and methylene carbons.
-
FT-IR: Look for characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching, and the C=S (thiocarbonyl) stretch (around 1300-1400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (156.21 m/z) should be observed.
Core Applications and Biological Significance
While this compound is not an end-product drug, its value lies in its role as a versatile synthetic intermediate for creating pharmacologically active molecules.[8]
Intermediate for Novel Heterocyclic Scaffolds
A compelling example of its utility is in the synthesis of 1,5-disubstituted tetrazoles.[9] Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids with improved metabolic stability and cell permeability. Research has shown that N-(furan-2-ylmethyl) thiourea derivatives can be converted into N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.[9] This transformation typically involves an oxidative desulfurization-cyclization reaction.
Caption: Synthetic transition from thiourea to a tetrazole scaffold.
Antimicrobial and Anticancer Potential
Thiourea derivatives are widely investigated for their broad-spectrum biological activities.[2][17]
-
Antimicrobial Activity: The tetrazole derivatives synthesized from furan-based thioureas have demonstrated notable antibacterial activity, particularly against Gram-positive cocci.[9] For instance, certain derivatives showed potent inhibition against hospital strains of Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 2-4 µg/mL.[9] This highlights the potential of using this compound as a starting point for developing new anti-infective agents to combat resistant bacteria. Thiourea compounds are thought to exert their effect by interacting with essential bacterial enzymes or disrupting cell wall integrity.[19]
-
Anticancer Activity: The thiourea scaffold is present in several kinase inhibitors, such as Sorafenib.[20] These drugs function by binding to the ATP-binding site of kinases, with the thiourea moiety forming critical hydrogen bonds. The general mechanism involves competitive inhibition of key signaling proteins involved in tumor growth and proliferation. While specific anticancer data for this compound is not available, its structure makes it a prime candidate for derivatization into potential kinase inhibitors or other anticancer agents.[2][20]
Key Experimental Protocols
The following protocols provide standardized, self-validating methodologies for working with this compound and evaluating its derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation: a. Prepare a stock solution of the test compound (e.g., 1 mg/mL) in Dimethyl Sulfoxide (DMSO). b. Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: a. Dispense 100 µL of MHB into each well of a 96-well microtiter plate. b. Add 100 µL of the compound stock solution to the first well and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Analytical Quantification in Plasma (LC-MS/MS)
This protocol, adapted from established methods for other thiourea derivatives, outlines a procedure for quantifying the compound in a biological matrix.[21]
-
Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Liquid Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution method with mobile phases A (water + 0.1% formic acid) and B (acetonitrile + 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transition (Multiple Reaction Monitoring or MRM) for this compound and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion and Future Directions
This compound (CAS: 56541-07-2) stands out as a valuable and sustainable building block in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the proven biological relevance of its thiourea and furan components, makes it an attractive starting point for discovery programs.
Future research should focus on:
-
Library Synthesis: Creating a diverse library of derivatives by modifying the furan ring or the unsubstituted amine of the thiourea group to explore a wider range of biological targets.
-
Agrochemical Screening: Given its structural motifs, screening derivatives for herbicidal or fungicidal activity is a logical extension.[8][22]
-
Kinase Profiling: Synthesizing and screening derivatives against a panel of cancer-relevant kinases to identify novel inhibitors.
-
Elucidation of Antiviral Activity: The thiourea core is present in some antiviral compounds, and this avenue warrants further investigation.[7]
By leveraging the foundational knowledge presented in this guide, researchers can effectively utilize this compound to drive innovation in drug discovery and beyond.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. chemneo.com [chemneo.com]
- 4. microchem.fr [microchem.fr]
- 5. researchgate.net [researchgate.net]
- 6. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound [myskinrecipes.com]
- 9. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 56541-07-2 [chemicalbook.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound | 56541-07-2 [amp.chemicalbook.com]
- 13. This compound | CAS#:56541-07-2 | Chemsrc [chemsrc.com]
- 14. labshake.com [labshake.com]
- 15. 56541-07-2((furan-2-yl)methylthiourea) | Kuujia.com [kuujia.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. biorxiv.org [biorxiv.org]
- 22. scribd.com [scribd.com]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Furfuryl Thiourea Compounds
Foreword: Beyond the Screen – A Strategic Approach to Mechanism of Action
In the landscape of contemporary drug discovery, the identification of a novel bioactive compound is merely the opening chapter of a complex narrative. The true scientific endeavor lies in unraveling its mechanism of action (MoA)—a journey that transforms a promising "hit" into a viable therapeutic candidate. This guide is crafted for researchers, scientists, and drug development professionals embarking on this critical path with furfuryl thiourea compounds. These scaffolds, integrating the versatile thiourea moiety with a furan ring, have shown a spectrum of biological activities, from antimicrobial to anticancer.[1][2][3][4] However, their precise molecular interactions often remain elusive.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, adaptable framework for a comprehensive MoA investigation. As a Senior Application Scientist, my philosophy is rooted in causality and self-validating experimental systems. We will not just outline protocols; we will delve into the "why" behind each experimental choice, ensuring a robust and insightful investigation. Our approach is designed to be iterative, with each phase informing the next, progressively building a high-confidence model of the compound's MoA.
Phase 1: Foundational Analysis – Characterizing the Phenotypic Footprint
Before embarking on a quest for the molecular target, it is paramount to meticulously characterize the compound's observable effects on a biological system. This "phenotypic footprint" provides the essential context for all subsequent molecular-level investigations. Phenotypic screening is a powerful, unbiased approach that allows the biological system itself to reveal the most relevant pathways affected by the compound.[5][6][7][8][9]
Comprehensive Cell-Based Phenotypic Profiling
The initial step is to move beyond a single-endpoint assay and capture a multiparametric view of the compound's impact on cellular health and function.
Key Experimental Protocols:
-
High-Content Imaging (HCI): This is the cornerstone of modern phenotypic screening.[7] By using a panel of fluorescent dyes and antibodies, we can simultaneously assess multiple cellular parameters.
-
Objective: To quantify changes in cell morphology, viability, cell cycle progression, apoptosis, and the status of key organelles (e.g., mitochondria, endoplasmic reticulum).
-
Methodology:
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended therapeutic area (e.g., cancer cell lines, bacterial strains). Include both sensitive and resistant lines if known.
-
Compound Treatment: Treat cells with a dose-response range of the furfuryl thiourea compound. Include appropriate vehicle controls.
-
Staining: Utilize a multiplexed staining panel. A typical panel might include:
-
Hoechst 33342: Nuclear morphology and cell count.
-
Propidium Iodide or similar: Cell viability (membrane integrity).
-
Annexin V-FITC: Early apoptosis.
-
MitoTracker Red CMXRos: Mitochondrial membrane potential.
-
Antibodies against phosphorylated histone H3 (pH3): Mitotic index.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Employ automated image analysis software to quantify the various phenotypic parameters.
-
-
-
Cytotoxicity and Cytostatic Assays: Determine whether the compound is killing cells (cytotoxic) or inhibiting their proliferation (cytostatic).
-
Objective: To differentiate between cytotoxic and cytostatic effects.
-
Methodology:
-
Cell Proliferation Assays: Use assays like MTT, resazurin (alamarBlue), or real-time cell analysis (e.g., xCELLigence) to measure the overall impact on cell number over time.
-
Apoptosis Assays: Employ caspase-3/7 activity assays to specifically measure apoptotic cell death.[5]
-
-
Data Presentation: Phenotypic Profile Summary
| Parameter | Furfuryl Thiourea Compound X | Vehicle Control | Interpretation |
| Cell Viability (IC50) | 5.2 µM | > 100 µM | Potent inhibitor of cell viability. |
| Cell Cycle Arrest | G2/M phase arrest at 24h | Normal distribution | Induces cell cycle block at the G2/M transition. |
| Apoptosis Induction | 4-fold increase in Caspase 3/7 | Baseline | Induces programmed cell death. |
| Mitochondrial Potential | Depolarization observed | Stable | Suggests mitochondrial involvement in apoptosis. |
Expertise & Experience: The choice of a diverse cell line panel is critical. A compound's activity can be highly context-dependent. Observing a consistent phenotypic footprint across multiple relevant cell lines strengthens the hypothesis that the compound is acting on a conserved, fundamental pathway.
Phase 2: Target Deconvolution – Identifying the Molecular Binding Partner(s)
With a clear phenotypic signature established, the next logical step is to identify the direct molecular target(s) of the furfuryl thiourea compound. This is often the most challenging, yet most crucial, phase of MoA studies.[10][11] We will employ a combination of label-free and affinity-based methods to build a compelling case for target engagement.
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical assay that allows for the detection of target engagement in a native cellular environment.[12][13][14][15][16] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow: CETSA
Caption: CETSA workflow for identifying protein targets stabilized by compound binding.
Detailed Protocol: CETSA coupled with Mass Spectrometry (MS-CETSA)
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with the furfuryl thiourea compound at a concentration known to elicit a strong phenotypic response (e.g., 5-10x IC50) for a defined period. A vehicle-treated control group is essential.
-
Thermal Challenge: Aliquot the treated and control cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Sample Preparation for MS: Prepare the soluble fractions for proteomic analysis (e.g., trypsin digestion, TMT labeling for multiplexing).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that show a significant thermal shift (increased abundance in the soluble fraction at higher temperatures) in the compound-treated samples compared to the vehicle control. These are your primary target candidates.
Trustworthiness: The self-validating nature of CETSA lies in the dose-dependent and temperature-dependent stabilization of the target protein. A true target will exhibit a more pronounced thermal shift with increasing compound concentration.
Affinity-Based Target Identification: Chemical Proteomics
To complement the label-free CETSA approach, affinity-based methods utilize a modified version of the compound to "pull down" its binding partners from a cell lysate.[10][17]
Experimental Workflow: Affinity-Based Pulldown
Caption: Workflow for affinity-based target identification using a biotinylated probe.
Detailed Protocol: Biotin-Tagged Pulldown
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the furfuryl thiourea compound. It is crucial that the modification does not abrogate the compound's biological activity. A "dead" control probe with a minor modification that inactivates the compound should also be synthesized.
-
Lysate Preparation: Prepare a native protein lysate from the target cells.
-
Incubation: Incubate the lysate with the biotinylated probe and the "dead" control probe in separate reactions. Also include a control with beads alone.
-
Capture: Add streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and MS Analysis: Elute the bound proteins from the beads and identify them via mass spectrometry.
-
Data Analysis: True target candidates will be significantly enriched in the active probe pulldown compared to the "dead" probe and beads-only controls.
Authoritative Grounding: The convergence of target candidates identified through both CETSA (label-free) and affinity-based pulldown (label-dependent) provides a very high degree of confidence in the target hypothesis.
Phase 3: Target Validation and Mechanistic Elucidation
Identifying a target is a major milestone, but it is not the final destination. We must now validate that the interaction with this target is responsible for the observed cellular phenotype and elucidate the downstream consequences.
Validating Target Engagement and Binding Kinetics
-
Objective: To confirm the direct interaction between the furfuryl thiourea compound and the putative target protein and to characterize the binding kinetics.
-
Methodology:
-
Recombinant Protein Assays: Express and purify the target protein. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (K_D) and kinetics (k_on, k_off) of the compound to the purified protein.[18][19][20][21][22] This provides quantitative validation of the direct interaction.
-
Enzymatic Assays (if applicable): If the identified target is an enzyme, perform in vitro enzymatic assays to determine if the compound inhibits or activates its function. Thiourea derivatives have been shown to inhibit various enzymes.[2][23]
-
Data Presentation: Target Binding Characteristics
| Method | Parameter | Value |
| SPR | K_D (Affinity) | 150 nM |
| k_on (Association Rate) | 1.2 x 10^5 M⁻¹s⁻¹ | |
| k_off (Dissociation Rate) | 1.8 x 10⁻² s⁻¹ | |
| Enzyme Assay | IC50 (Inhibition) | 210 nM |
Probing Downstream Signaling Pathways: Phosphoproteomics
-
Objective: To understand how the compound's interaction with its target modulates cellular signaling networks. This is particularly relevant if the target is a kinase or part of a signaling cascade.
-
Methodology:
-
Experimental Design: Treat cells with the furfuryl thiourea compound for various short time points (e.g., 15 min, 1h, 4h).
-
Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry.
-
Data Analysis: Quantify changes in phosphorylation levels across thousands of sites. Use bioinformatics tools to map these changes onto known signaling pathways (e.g., KEGG, Reactome) and to infer the activity of upstream kinases.[24][25][26][27][28]
-
Visualization: Signaling Pathway Modulation
Caption: Hypothetical pathway showing compound inhibiting a target kinase, leading to downstream effects.
Conclusion: Synthesizing a Coherent MoA Narrative
The successful investigation into the mechanism of action of a furfuryl thiourea compound culminates in a coherent, evidence-based narrative. This narrative begins with a detailed characterization of the compound's cellular effects, progresses to the high-confidence identification of its direct molecular target, and is solidified by the validation of this interaction and the elucidation of its impact on downstream cellular signaling. By following this multi-faceted, iterative, and logically structured approach, researchers can move beyond simple activity measurements and truly understand the "how" and "why" of their compound's biological function, paving the way for its rational development into a next-generation therapeutic.
References
- 1. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ijabbr.com [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 7. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 8. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 22. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 23. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phosphoproteomic analysis of leukemia cells under basal and drug-treated conditions identifies markers of kinase pathway activation and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to In Silico Molecular Docking of 1-(2-Furfuryl)-2-thiourea: From Target Selection to Interaction Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract
Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets. This guide offers a comprehensive, in-depth protocol for conducting in silico molecular docking studies on 1-(2-Furfuryl)-2-thiourea , a compound of interest due to the known biological activities of the thiourea scaffold.[1][2] This document is structured to guide researchers, computational chemists, and drug development professionals through the entire workflow, from initial target identification and preparation to the execution of docking simulations and the critical analysis of the resulting data. By explaining the scientific rationale behind each step, this guide aims to empower researchers to perform robust, reliable, and insightful docking studies.
Introduction: The Scientific Context
The Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives are a versatile class of compounds recognized for their wide range of biological activities, including anticancer, antiviral, antioxidant, and enzyme inhibitory properties.[1][3][4][5] The thiourea moiety (S=C(N)₂) is a potent hydrogen bond donor and can coordinate with metal ions, enabling it to interact with various biological targets like enzymes and receptors.[1] This makes compounds containing this scaffold, such as this compound, promising candidates for drug discovery programs.
This compound: Compound Profile
-
IUPAC Name: furan-2-ylmethylthiourea[6]
-
Molecular Weight: 156.21 g/mol [9]
-
Structure:
(Note: A real image would be generated here)
This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[9] Its therapeutic potential, however, is largely unexplored, making it an excellent candidate for preliminary in silico evaluation.
The Role of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[10] This method is instrumental in:
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits".
-
Hit-to-Lead Optimization: Guiding the modification of a hit compound to improve its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating how a molecule might exert its biological effect at the atomic level.
The general workflow involves preparing 3D structures of both the ligand and the target, sampling possible binding poses, and then ranking these poses using a scoring function.[10][11][12]
The In Silico Docking Workflow: A Validated Protocol
This section details a step-by-step methodology for a robust molecular docking study. The protocol is designed to be self-validating, incorporating critical checks to ensure the reliability of the results.
Caption: A comprehensive workflow for molecular docking studies.
Ligand Preparation
Rationale: The ligand's 3D structure, charge distribution, and rotatable bonds must be accurately defined. An improperly prepared ligand can lead to inaccurate docking results.
Protocol:
-
Obtain 2D Structure: Retrieve the structure of this compound from a chemical database like PubChem.[13][14][15] PubChem is a free, extensive database of chemical molecules and their activities.[13][16]
-
Convert to 3D: Use a program like Avogadro or Chem3D to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the ligand.[17]
-
Assign Charges and Define Rotatable Bonds: Use software like AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.
-
Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[18]
Target Identification and Selection
Rationale: The choice of protein target is the most critical decision in a docking study. It must be biologically relevant to the potential activity of the ligand. Thiourea derivatives are known to inhibit a variety of enzymes.[3][4][19] Based on literature, plausible targets could include bacterial DNA gyrase, various kinases, or cholinesterases.[3][20][21]
Selected Targets for this Guide (Hypothetical):
-
Staphylococcus aureus DNA Gyrase B (PDB ID: 4DUH): A validated target for antibacterial agents.[21]
-
Human Acetylcholinesterase (AChE) (PDB ID: 4EY7): A key enzyme in the nervous system, inhibition of which is a strategy for Alzheimer's disease.[3]
Protein Preparation
Rationale: Crystal structures from the Protein Data Bank (PDB) are raw experimental data.[22][23][24] They must be "cleaned" to be computationally ready, which involves removing non-essential molecules, correcting structural issues, and adding necessary atoms.[17][25]
Protocol:
-
Download Structure: Obtain the crystal structure of the target protein (e.g., 4DUH) from the RCSB PDB database.[26][27]
-
Clean the Structure:
-
Add Hydrogens: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[28]
-
Assign Charges: Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save in PDBQT Format: Save the prepared receptor structure in the PDBQT format using AutoDock Tools.[28]
Binding Site Definition (Grid Box Generation)
Rationale: The docking algorithm needs to know where to search for a binding pose. A "grid box" defines the three-dimensional space of the active site where the ligand will be docked.[29]
Protocol:
-
Identify the Active Site: The most reliable way to define the active site is by using the coordinates of the original co-crystallized ligand that was removed during protein preparation.
-
Generate Grid Box: In AutoDock Tools, center the grid box on the co-crystallized ligand's coordinates. Adjust the dimensions of the box to be large enough to encompass the entire binding pocket, typically with a 10-15 Å buffer around the ligand.[30]
-
Save Configuration: Save the grid box parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).[18]
Molecular Docking Simulation with AutoDock Vina
Rationale: AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[11] It uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses.
Protocol:
-
Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, and includes the grid box parameters.[18]
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log output_log.txt
-
Output: Vina will generate a PDBQT file containing the predicted binding poses (usually 9 by default), ranked by their binding affinity scores.
Protocol Validation: The Redocking Experiment
Rationale: Before docking a novel compound, the protocol's ability to reproduce known results must be verified. This is a critical self-validating step. The most common method is to re-dock the co-crystallized ligand back into its own receptor.[31]
Protocol:
-
Prepare the Co-crystallized Ligand: Extract the original ligand from the PDB file and prepare it using the same procedure as in step 2.1.
-
Perform Docking: Dock this prepared ligand into the receptor using the identical protocol (steps 2.3-2.5).
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose.
-
Assess Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[31][32][33]
Analysis and Interpretation of Docking Results
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, typically expressed in kcal/mol. This score estimates the binding free energy (ΔG).[32]
-
Interpretation: More negative values indicate stronger, more favorable binding.[32]
-
Comparison: These scores are most useful for comparing different ligands docked to the same target under identical conditions. A compound with a score of -9.0 kcal/mol is predicted to be a stronger binder than one with a score of -6.0 kcal/mol.[35]
Table 1: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD of Control (Å) | Key Interacting Residues (Predicted) |
| S. aureus DNA Gyrase B | 4DUH | -8.5 | 1.15 | ASP79, GLY77, ILE84 |
| Human AChE | 4EY7 | -7.2 | 1.32 | TRP86, TYR337, PHE338 |
Binding Pose and Interaction Analysis
Rationale: The docking score alone is insufficient. Visual inspection of the binding pose is crucial to understand the specific molecular interactions that stabilize the ligand-receptor complex.[32][34]
Protocol:
-
Visualize the Complex: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to open the receptor PDBQT file and the output file containing the docked poses.[35][36]
-
Identify Key Interactions: Analyze the top-ranked pose (the one with the most negative binding energy) to identify key non-covalent interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Major contributors to binding energy.
-
π-π Stacking: Interactions between aromatic rings.
-
Ionic Interactions: Salt bridges between charged groups.
-
-
Generate 2D Interaction Diagrams: Use software to generate 2D diagrams that clearly map these interactions, which are excellent for publications and presentations.[34][36]
Caption: A simplified 2D diagram of predicted molecular interactions.
Conclusion and Future Directions
This guide has provided a detailed, technically grounded workflow for conducting molecular docking studies on this compound. By following this protocol—from careful target selection and rigorous preparation to validated docking and detailed interaction analysis—researchers can generate reliable in silico hypotheses about the compound's potential biological activity.
It is crucial to remember that molecular docking is a predictive tool.[31] The results generated should be used to guide, not replace, experimental validation. Promising results from this in silico study should be followed by:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.[37]
-
In Vitro Enzyme Inhibition Assays: To experimentally measure the compound's activity against the target protein and determine metrics like IC₅₀ values.[31]
By integrating computational and experimental approaches, the scientific community can more efficiently explore the therapeutic potential of promising scaffolds like this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 56541-07-2 [chemicalbook.com]
- 8. This compound | CAS#:56541-07-2 | Chemsrc [chemsrc.com]
- 9. This compound [myskinrecipes.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PubChem - Wikipedia [en.wikipedia.org]
- 14. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 15. PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PubChem - Database Commons [ngdc.cncb.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. Error | Semantic Scholar [semanticscholar.org]
- 20. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. farmaciajournal.com [farmaciajournal.com]
- 22. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 23. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 24. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 25. quora.com [quora.com]
- 26. rcsb.org [rcsb.org]
- 27. proteopedia.org [proteopedia.org]
- 28. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 29. youtube.com [youtube.com]
- 30. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 34. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 35. m.youtube.com [m.youtube.com]
- 36. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 37. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Novel Thiourea Derivatives from Furfurylamine
Foreword: The Strategic Imperative for Novel Thiourea Analogs
In the landscape of modern medicinal chemistry and drug development, the thiourea scaffold represents a cornerstone of pharmacologically active molecules. These compounds exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the thiourea functional group, with its capacity for hydrogen bonding and metal coordination, allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.
Furfurylamine, a bio-based platform chemical derived from renewable resources, presents an attractive and strategic starting material for the synthesis of novel thiourea derivatives. Its furan ring is a known pharmacophore present in numerous approved drugs and biologically active compounds.[3] The incorporation of the furan moiety into a thiourea backbone is a promising strategy for the development of new chemical entities with potentially enhanced or novel biological activities.
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel thiourea derivatives derived from furfurylamine. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore this promising class of compounds.
I. The Synthetic Cornerstone: Nucleophilic Addition of Furfurylamine to Isothiocyanates
The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Reaction Mechanism: A Tale of Two Nucleophiles
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of furfurylamine onto the electrophilic carbon atom of the isothiocyanate's thiocarbonyl group. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea derivative.
Diagram 1: General Reaction Mechanism
Caption: Nucleophilic addition of furfurylamine to an isothiocyanate.
II. Experimental Protocols: From Theory to Practice
This section provides detailed, step-by-step methodologies for the synthesis of representative N-furfuryl-N'-aryl and N-furfuryl-N'-alkyl thiourea derivatives.
A. Synthesis of N-Furfuryl-N'-phenylthiourea: An Aromatic Exemplar
This protocol details the synthesis of a model N-aryl thiourea derivative.
Materials:
-
Furfurylamine
-
Phenyl isothiocyanate
-
Ethanol (absolute)
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfurylamine (1.0 eq.) in absolute ethanol.
-
To this solution, add phenyl isothiocyanate (1.0 eq.) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
For further purification, the crude product can be recrystallized from a mixture of dichloromethane and hexane.
-
Dry the purified crystals under vacuum to obtain N-furfuryl-N'-phenylthiourea as a white crystalline solid. A reported melting point for this compound is 135±1 °C.[4]
B. Synthesis of N-Furfuryl-N'-ethylthiourea: An Aliphatic Counterpart
This protocol outlines the synthesis of a model N-alkyl thiourea derivative.
Materials:
-
Furfurylamine
-
Ethyl isothiocyanate
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a clean, dry flask, dissolve furfurylamine (1.0 eq.) in acetonitrile.
-
Add ethyl isothiocyanate (1.0 eq.) to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by trituration with diethyl ether or by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
The purified N-furfuryl-N'-ethylthiourea is typically obtained as a solid.
Diagram 2: General Laboratory Workflow
Caption: A generalized workflow for the synthesis and characterization of furfurylamine-based thioureas.
III. Structural Elucidation: The Spectroscopic Fingerprint
The unambiguous characterization of the synthesized thiourea derivatives is paramount. A combination of spectroscopic techniques provides a detailed structural fingerprint of the novel compounds.
A. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the synthesized thiourea derivatives.
-
N-H Stretching: Look for one or two absorption bands in the region of 3100-3400 cm⁻¹. The presence of two bands is characteristic of a secondary amine (N-H) in the thiourea moiety.
-
C=S Stretching: The thiocarbonyl group (C=S) typically exhibits a medium to strong absorption band in the range of 1200-1300 cm⁻¹.
-
C-N Stretching: A band corresponding to the C-N stretching vibration is usually observed around 1400-1500 cm⁻¹.
-
Furan Ring Vibrations: Characteristic absorptions for the furan ring, including C-H, C=C, and C-O-C stretching, will also be present.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR Spectroscopy:
-
N-H Protons: The protons attached to the nitrogen atoms of the thiourea linkage typically appear as broad singlets in the downfield region of the spectrum (δ 7.0-10.0 ppm).
-
Aromatic Protons: If an aromatic isothiocyanate was used, the protons of the aryl ring will resonate in the aromatic region (δ 6.5-8.0 ppm).
-
Furan Protons: The protons of the furan ring will show characteristic signals, typically between δ 6.0 and 7.5 ppm.
-
Aliphatic Protons: The protons of the furfuryl methylene group (-CH₂-) will appear as a singlet or a doublet, depending on coupling, usually in the range of δ 4.0-5.0 ppm. Protons on an alkyl substituent from the isothiocyanate will resonate in the upfield region.
¹³C NMR Spectroscopy:
-
Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum, typically appearing in the range of δ 180-185 ppm, is characteristic of the C=S carbon.[5]
-
Aromatic and Furan Carbons: The carbon atoms of the aromatic and furan rings will resonate in the region of δ 100-160 ppm.
-
Aliphatic Carbons: The carbon of the furfuryl methylene group and any other aliphatic carbons will appear in the upfield region of the spectrum.
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Thiourea Derivative [5]
| Carbon Atom | Chemical Shift (ppm) |
| C=S | 181.6 |
| Aromatic C | 123.5 - 136.5 |
| Furan C | ~110 - 150 |
| Aliphatic C | Upfield of 100 |
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) in the mass spectrum should correspond to the calculated molecular weight of the target thiourea derivative.
IV. Biological Potential: A New Frontier in Antimicrobial Research
Thiourea derivatives are well-documented for their wide range of biological activities. The incorporation of a furan moiety, a known pharmacophore, is a rational design strategy to discover new agents with enhanced or novel therapeutic properties.
Numerous studies have demonstrated the significant antimicrobial and antifungal activities of thiourea derivatives.[1][2] The presence of both a thiocarbonyl group and N-H protons allows these molecules to act as effective hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.
Furthermore, furan-containing compounds have independently shown promising antimicrobial and anti-inflammatory effects.[3] Therefore, the novel thiourea derivatives synthesized from furfurylamine are prime candidates for screening against a variety of microbial pathogens, including drug-resistant strains. Preliminary in-vitro screening using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) is a crucial first step in evaluating the therapeutic potential of these compounds.
V. Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis, characterization, and potential application of novel thiourea derivatives derived from furfurylamine. The straightforward and efficient synthetic methodology, coupled with the promising biological activities of both the thiourea and furan scaffolds, makes this an exciting and fruitful area for further research.
Future work should focus on the synthesis of a diverse library of these compounds by reacting furfurylamine with a wide array of aromatic and aliphatic isothiocyanates. Subsequent screening of these derivatives against a panel of clinically relevant bacteria and fungi will be crucial in identifying lead compounds for further optimization and development. Structure-activity relationship (SAR) studies will also be instrumental in guiding the design of next-generation analogs with improved potency and selectivity.
VI. References
-
Malaysian Journal of Analytical Sciences, Vol 21 No 6 (2017): 1226 - 1234. (--INVALID-LINK--)
-
Quraishi, M. A., & Singh, A. (2010). N-furfuryl-N'-phenyl thiourea as a corrosion inhibitor for mild steel in acidic solutions. ResearchGate. (--INVALID-LINK--)
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2018). MDPI. (--INVALID-LINK--)
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 308-323. (--INVALID-LINK--)
-
Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. (n.d.). ResearchGate. (--INVALID-LINK--)
-
1-Furoyl-3-methyl-3-phenylthiourea. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o548. (--INVALID-LINK--)
-
Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). Molecules, 30(8), 1675. (--INVALID-LINK--)
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4583. (--INVALID-LINK--)
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
exploring the tautomeric forms of 1-(2-Furfuryl)-2-thiourea in solution
An In-depth Technical Guide to Exploring the Tautomeric Forms of 1-(2-Furfuryl)-2-thiourea in Solution
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the tautomeric equilibrium of this compound in solution. By synthesizing established methodologies with expert insights, this document outlines the critical experimental and computational approaches necessary for a thorough characterization of its thione-thiol tautomerism.
Introduction: The Significance of Tautomerism in Drug Development
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the pharmacology and toxicology of drug candidates. For molecules containing a thiourea moiety, such as this compound, the prevalent tautomeric forms are the thione and the thiol (also known as isothiourea).[1][2] The relative population of these tautomers can significantly influence a compound's biological activity by altering its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metal chelation potential.[3][4] Therefore, a comprehensive understanding of the tautomeric landscape of this compound is a prerequisite for its rational development as a therapeutic agent.[5]
The Thione-Thiol Equilibrium of this compound
The tautomeric equilibrium of this compound involves the migration of a proton between the sulfur and nitrogen atoms. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form possesses a sulfhydryl group (-SH) and a carbon-nitrogen double bond (C=N).[2][6]
Caption: Tautomeric equilibrium of this compound.
Generally, for thiourea and its derivatives, the thione form is the more stable and predominant tautomer in most solvents, particularly in aqueous solutions.[1][6] However, the position of this equilibrium is a delicate balance influenced by electronic and steric effects of the substituents, as well as the surrounding environment.[2]
Experimental Approaches to Characterize Tautomeric Forms
A multi-pronged experimental strategy is essential for the unambiguous characterization of the tautomeric forms of this compound in solution. The following section details the key spectroscopic techniques and provides step-by-step protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure of tautomers. Both ¹H and ¹³C NMR are invaluable, with ¹⁵N NMR offering further insights if isotopic labeling is feasible.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare a series of solutions of this compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d, Toluene-d₈).[7] The concentration should be optimized to obtain a good signal-to-noise ratio (typically 5-10 mg/mL).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. Pay close attention to the chemical shifts and multiplicities of the N-H protons. In the thione form, distinct signals for the two N-H protons are expected. The presence of the thiol tautomer would be indicated by the appearance of a characteristic S-H proton signal and a change in the chemical shifts of the furfuryl and remaining N-H protons.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is a key diagnostic signal, typically appearing in the range of 180-200 ppm. The presence of the thiol form would result in a signal for the C=N carbon at a different chemical shift.
-
Variable Temperature (VT) NMR: Conduct VT-NMR experiments to probe the dynamics of the tautomeric equilibrium. Changes in the relative intensities of the signals corresponding to the two tautomers with temperature can provide thermodynamic parameters for the equilibrium.
| Expected NMR Signals for Tautomeric Forms of this compound | | :--- | :--- | | Tautomer | Key Diagnostic NMR Signals | | Thione | ¹H: Distinct N-H proton signals.¹³C: Thiocarbonyl (C=S) signal around 180-200 ppm. | | Thiol | ¹H: Appearance of a sulfhydryl (S-H) proton signal.¹³C: Appearance of an imine (C=N) carbon signal. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to quantify the ratio of tautomers in solution, as the thione and thiol forms exhibit distinct absorption maxima.[8]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, propanol) to investigate the solvent effect on the tautomeric equilibrium.[8]
-
Spectral Acquisition: Record the UV-Vis absorption spectra of this compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The thione form of thioureas typically shows a strong absorption band around 230-240 nm, while the thiol form absorbs at a shorter wavelength, often around 200 nm.[8] The ratio of the intensities of these absorption bands can be used to estimate the tautomer ratio in different solvents.[8]
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for detecting the C=S bond of the thione tautomer.[8]
Experimental Protocol: Raman Spectroscopic Analysis
-
Sample Preparation: Prepare solutions of this compound in the solvents of interest.
-
Spectral Acquisition: Acquire Raman spectra using an appropriate laser excitation wavelength.
-
Data Analysis: The C=S stretching vibration of the thione form gives rise to a characteristic Raman band.[8] The intensity of this band can be monitored to assess the relative abundance of the thione tautomer under different solution conditions. The S-H bond of the thiol form can be difficult to detect due to overlapping solvent bands.[8]
Computational Chemistry: A Predictive and Complementary Tool
Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock calculations, are indispensable for predicting the relative stabilities of tautomers and for interpreting experimental data.[7][9][10]
Computational Workflow
Caption: Computational workflow for studying tautomerism.
Protocol for Computational Analysis
-
Structure Generation: Build the 3D structures of the thione and potential thiol tautomers of this compound.
-
Method Selection: Choose a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).
-
Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a polarizable continuum model (PCM).[7]
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to predict vibrational spectra for comparison with experimental Raman and IR data.
-
NMR Chemical Shift Prediction: Predict the ¹H and ¹³C NMR chemical shifts for each tautomer to aid in the assignment of experimental spectra.
Factors Influencing the Tautomeric Equilibrium
The tautomeric equilibrium of this compound is not static and can be influenced by several external factors.
| Factor | Influence on Thione-Thiol Equilibrium | Rationale |
| Solvent Polarity | Increasing solvent polarity generally favors the more polar thione form.[7] | The thione tautomer, with its C=S double bond, is typically more polar than the thiol tautomer. |
| pH | Acidic conditions tend to favor the thione form.[4][8] | Protonation of the sulfur atom in the thiol form is less favorable than protonation on the nitrogen atoms. |
| Temperature | The effect is system-dependent and can be determined using VT-NMR. | The equilibrium will shift to favor the endothermic direction with increasing temperature. |
Conclusion and Future Directions
A thorough investigation of the tautomeric forms of this compound in solution is critical for understanding its potential as a drug candidate. The integrated approach outlined in this guide, combining spectroscopic and computational methods, will provide a detailed picture of the thione-thiol equilibrium and its dependence on environmental factors. Future studies should focus on correlating the observed tautomeric preferences with the biological activity of this compound, thereby enabling the rational design of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminothiol/thiourea tautomeric equilibrium in thiourea lipids impacts DNA compaction by inducing a cationic nucleation for complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. openriver.winona.edu [openriver.winona.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
The Solubility Profile of 1-(2-Furfuryl)-2-thiourea in Common Organic Solvents: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the solubility profile of 1-(2-Furfuryl)-2-thiourea, a compound of significant interest in pharmaceutical and agricultural research due to its role as a key synthetic intermediate.[1] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This document outlines the predicted solubility based on molecular structure and physicochemical principles, and provides a detailed, field-proven protocol for its experimental determination.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is foundational to predicting its solubility. This compound is a solid at room temperature with the following known properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂OS | [2][3] |
| Molecular Weight | 156.21 g/mol | [2] |
| Melting Point | 97-99 °C | [2][4] |
| Density | ~1.274 g/cm³ (Predicted) | [2][4] |
| Appearance | Solid | [2] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is determined by its constituent functional groups: the furan ring and the thiourea moiety.
-
The Furfuryl Group: The furan ring is a heterocyclic aromatic compound containing an oxygen atom, which introduces polarity. The furfuryl group as a whole is considered moderately polar. For instance, the related compound furfuryl alcohol is miscible with water and soluble in many common organic solvents, indicating the polar nature of the furfuryl moiety.[5][7]
-
The Thiourea Group: The thiourea group (-NH-C(=S)-NH₂) is structurally similar to urea, with the oxygen atom replaced by a sulfur atom.[8] This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur and nitrogen atoms).[9][10] The parent compound, thiourea, exhibits good solubility in polar protic solvents like water, methanol, and ethanol, but is almost insoluble in nonpolar solvents like diethyl ether and hexane.[11][12]
Overall Molecular Polarity: The combination of the moderately polar furfuryl group and the highly polar thiourea group suggests that this compound is a polar molecule. The presence of N-H bonds allows for significant hydrogen bonding, which will strongly influence its interaction with protic solvents.
Predicted Solubility Profile
Based on the analysis of its molecular structure and the principle of "like dissolves like," the following solubility profile for this compound in a range of common organic solvents is predicted. Solvents are listed in order of increasing polarity index.[13]
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Very Low | Nonpolar solvent, unable to form favorable interactions with the polar solute. |
| Toluene | 2.4 | Low | Aromatic, but still largely nonpolar. May show slight solubility due to pi-pi stacking with the furan ring. |
| Diethyl Ether | 2.8 | Low to Moderate | Apolar aprotic solvent with some ability to accept hydrogen bonds, but limited interaction with the polar thiourea group. |
| Ethyl Acetate | 4.4 | Moderate | Polar aprotic solvent. The carbonyl group can act as a hydrogen bond acceptor, leading to moderate solubility. |
| Acetone | 5.1 | Moderate to High | Polar aprotic solvent with a strong dipole moment and hydrogen bond accepting capabilities, likely to dissolve the compound well. |
| Isopropanol | 3.9 | High | Polar protic solvent, capable of both donating and accepting hydrogen bonds, leading to strong interactions. |
| Ethanol | 4.3 | High | Similar to isopropanol, a polar protic solvent that can effectively solvate the polar thiourea group.[14] |
| Methanol | 5.1 | Very High | A highly polar protic solvent, expected to be an excellent solvent for this compound due to strong hydrogen bonding.[15] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent with a large dipole moment and strong hydrogen bond accepting capabilities. |
| Water | 10.2 | Moderate | A highly polar protic solvent. While the polar groups suggest solubility, the organic backbone may limit miscibility. |
Experimental Determination of Solubility: The Gold Standard
While theoretical predictions are a valuable starting point, experimental determination is essential for obtaining an accurate solubility profile. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in a saturated solution.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Method.
Detailed Step-by-Step Protocol
This protocol outlines the gravimetric finish for the shake-flask method, which is a robust and widely applicable technique.[1]
1. Preparation:
- Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials.
- Pipette a precise volume (e.g., 5.0 mL) of each organic solvent to be tested into the corresponding vials.
2. Equilibration:
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.
3. Phase Separation:
- Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of undissolved solids.
- For solvents where the solid is finely dispersed, centrifugation may be necessary to pellet the excess solid.
- Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved particles.
4. Quantification (Gravimetric Method):
- Transfer the filtered, saturated solution into a pre-weighed, clean, and dry container (e.g., an aluminum weighing pan or a small beaker).
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
- Once the solvent is fully evaporated, place the container with the dried residue in a desiccator to cool to room temperature.
- Weigh the container with the dried solute.
- The mass of the dissolved solute is the final weight minus the initial weight of the empty container.
- Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant that was evaporated.
Discussion and Causality of Expected Results
The experimental results are expected to align with the predicted solubility profile. High solubility is anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and acetone. This is because these solvents can effectively solvate the polar thiourea group through hydrogen bonding and dipole-dipole interactions.
Conversely, low solubility is expected in nonpolar solvents like hexane and toluene. These solvents lack the ability to form strong interactions with the polar functional groups of this compound, making the dissolution process energetically unfavorable.
The interplay between the furan ring and the thiourea moiety will ultimately govern the precise solubility values. The furan ring, while contributing to the overall polarity, also introduces a degree of nonpolar character that may slightly reduce solubility in highly polar solvents compared to the parent thiourea.
Conclusion
This technical guide provides a comprehensive overview of the solubility profile of this compound. By understanding the molecule's physicochemical properties and the principles of solubility, researchers can make informed predictions about its behavior in various organic solvents. The detailed experimental protocol for the shake-flask method provides a robust framework for the accurate determination of its solubility, which is a critical parameter for the effective utilization of this compound in research and development. The provided insights into the causality of the expected solubility profile will further aid scientists in solvent selection for synthesis, purification, and formulation.
References
- 1. N-Phenylthiourea, 97% | Fisher Scientific [fishersci.ca]
- 2. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. yinobio.net [yinobio.net]
- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 6. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetylthiourea | C3H6N2OS | CID 2723593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-ACETYLTHIOUREA | 591-08-2 [chemicalbook.com]
- 14. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition Analysis of 1-(2-Furfuryl)-2-thiourea
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Furfuryl)-2-thiourea is a heterocyclic compound that merges the biologically significant thiourea moiety with a furan ring, a common structural motif in medicinal chemistry.[1][2] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its thermal stability is paramount for drug development, ensuring safety, efficacy, and a viable shelf-life.[] This technical guide provides a comprehensive framework for investigating the thermal stability and decomposition pathways of this compound. We will delve into the core analytical methodologies, explain the causality behind experimental choices, and present a predictive analysis of the compound's thermal behavior based on the known decomposition patterns of its constituent moieties. This document serves as a roadmap for researchers to design and execute robust stability studies, interpret complex thermoanalytical data, and make informed decisions in the pharmaceutical development pipeline.
Introduction: Contextualizing the Compound and the Challenge
The Privileged Scaffolds: Thiourea and Furan in Medicinal Chemistry
The thiourea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has led to its incorporation into a wide array of drugs with antiviral, anticancer, and antimicrobial properties.[1][2][4] Similarly, the furan ring is a valuable bioisostere, often used to modulate a molecule's physicochemical properties and metabolic stability. The combination of these two scaffolds in this compound presents a molecule of significant interest for further investigation.[5]
Profile of this compound
This compound is an organic intermediate used in the synthesis of various heterocyclic compounds, with potential applications in both pharmaceutical and agricultural chemistry.[6] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 56541-07-2 | [7] |
| Molecular Formula | C₆H₈N₂OS | [6] |
| Molecular Weight | 156.21 g/mol | [6] |
| Melting Point | 97-99 °C | [6][7] |
| Predicted Density | 1.274 ± 0.06 g/cm³ | [6] |
| Predicted Boiling Point | 276.6 ± 42.0 °C | [6][7] |
The Imperative of Thermal Stability in Drug Development
The stability of an API is a critical quality attribute that dictates its shelf-life, storage conditions, and suitability for formulation.[][8] Thermal decomposition can lead to a loss of potency, the formation of toxic degradants, and altered physical properties, all of which compromise patient safety and therapeutic efficacy.[9] Regulatory bodies worldwide mandate rigorous stability testing to provide evidence of how an API's quality varies over time under the influence of temperature, humidity, and light.[8][10] Therefore, a proactive and in-depth analysis of a compound's thermal behavior is not merely a scientific exercise but a regulatory and safety necessity.
Theoretical Framework for Thermal Decomposition
Understanding the potential decomposition pathways is crucial for designing experiments and interpreting the resulting data. The decomposition of this compound is predicted to be a multi-stage process involving the fragmentation of both the thiourea core and the furfuryl side chain.
Predicted Decomposition of the Thiourea Moiety
The thermal degradation of thiourea and its derivatives is a complex process.[11][12][13] Under thermal stress, the molecule can first isomerize to its carbamimidothioic acid (isothiourea) tautomer.[14] Subsequent fragmentation can proceed via several pathways, leading to the evolution of gaseous products. The primary expected products from the thiourea core include ammonia (NH₃), isothiocyanic acid (HNCS), and carbon disulfide (CS₂).[14][15] The detection of hydrogen sulfide (H₂S) is less common but possible.[14]
Predicted Decomposition of the Furfuryl Moiety
The thermal decomposition of furan-containing compounds, particularly those derived from furfural, has been studied extensively.[16] The primary decomposition pathway for the furan ring itself involves decarbonylation, leading to the release of carbon monoxide (CO).[17] More complex pathways can also lead to the formation of CO₂, vinylketene, and other small hydrocarbon fragments, especially at higher temperatures.[17]
Proposed Integrated Decomposition Mechanism
The overall decomposition of this compound likely begins at the more labile thiourea moiety, followed by the degradation of the more stable furan ring at higher temperatures. A plausible, simplified mechanism is visualized below.
Caption: Proposed multi-stage thermal decomposition pathway for this compound.
Core Analytical Methodologies: A Validating System
A multi-technique approach is essential for a comprehensive analysis. Each technique provides a piece of the puzzle, and together they form a self-validating system where the findings from one method corroborate the others.
Thermogravimetric Analysis (TGA)
Causality: TGA is the foundational technique that measures mass loss as a function of temperature.[18] This allows us to determine the onset temperature of decomposition, quantify the mass lost at each stage, and identify the amount of final residue. A high-purity nitrogen atmosphere is crucial to isolate purely thermal decomposition events by preventing oxidative side reactions that would occur in air.[11]
Experimental Protocol:
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | PerkinElmer TGA 7 or equivalent | High precision thermobalance required. |
| Sample Mass | 3-5 mg | Ensures uniform heating and minimizes thermal gradients.[11][18] |
| Pan | Platinum or Alumina (Al₂O₃) | Inert at high temperatures.[12] |
| Atmosphere | High-purity Nitrogen (99.999%) | Prevents oxidative degradation.[11] |
| Flow Rate | 30-50 mL/min | Maintains an inert environment and purges evolved gases.[12] |
| Heating Rate | 10 °C/min | A standard rate that balances resolution and experimental time.[11] |
| Temperature Range | 30 °C to 600 °C (or higher) | Covers melting, decomposition, and residue formation. |
| Calibration | Alumel and Nickel standards | Ensures temperature accuracy.[11] |
Differential Scanning Calorimetry (DSC)
Causality: While TGA tracks mass change, DSC measures the heat flow into or out of a sample relative to a reference.[12] This allows for the identification of thermal events like melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic), providing critical thermodynamic data that TGA cannot.[19]
Experimental Protocol:
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | TA Instruments DSC Q200 or equivalent | High sensitivity for detecting thermal transitions. |
| Sample Mass | 2-4 mg | Small mass ensures good thermal contact and resolution. |
| Pan | Hermetically sealed aluminum pans | Prevents loss of volatile products before decomposition. |
| Atmosphere | High-purity Nitrogen | Provides an inert environment consistent with TGA. |
| Flow Rate | 30-50 mL/min | Standard inert purge. |
| Heating Rate | 10 °C/min | Allows for direct correlation with TGA data. |
| Temperature Range | 30 °C to 400 °C | Focused on melting and the initial stages of decomposition. |
| Calibration | Indium standard | Ensures accuracy of temperature and enthalpy measurements. |
Hyphenated Techniques: Evolved Gas Analysis (EGA)
Causality: Identifying the gaseous products evolved during decomposition is essential to confirm the proposed mechanisms.[11][15] Hyphenating the TGA instrument with a gas analyzer like an FTIR spectrometer or a mass spectrometer allows for real-time identification of the chemical species being released at each mass loss step observed in the TGA curve.[12]
-
TGA-FTIR: Provides information about the functional groups of the evolved gases (e.g., C=O in CO/CO₂, N-H in NH₃, S=C=N in HNCS).[20][21]
-
TGA-MS: Provides the molecular weight of the evolved fragments, allowing for more specific identification (e.g., m/z 17 for NH₃, m/z 44 for CO₂).[11][15]
Caption: A self-validating workflow for the thermal analysis of pharmaceutical compounds.
Predictive Data Interpretation
While specific experimental data for this compound is not publicly available, we can construct a hypothetical data summary based on the known behavior of analogous compounds. This serves as a benchmark for what researchers should expect to find.
Hypothetical TGA/DSC Analysis
-
DSC: An initial sharp endotherm is expected around 97-99 °C, corresponding to the compound's melting point, with no associated mass loss in the TGA.[6][7]
-
TGA Stage 1: The first decomposition step is predicted to begin above 180-200 °C.[22] This stage likely corresponds to the fragmentation of the thiourea moiety, releasing gases such as ammonia (NH₃) and forming a furfuryl isothiocyanate intermediate.[14][15] This step would be visible as the first major mass loss in the TGA curve.
-
TGA Stage 2: A second, higher-temperature decomposition stage (>300 °C) would correspond to the breakdown of the furan-containing intermediate.[23] This would be associated with the release of CO, CO₂, and other small molecules, leading to the formation of a stable carbonaceous residue.[17]
Hypothetical Quantitative Data Summary
The following table outlines the expected results from a comprehensive thermoanalytical study.
| Analysis Stage | Predicted Temp. Range (°C) | Expected Mass Loss (%) | Key Thermal Event (DSC) | Predicted Evolved Gases (EGA) |
| Melting | 97 - 105 | ~0% | Sharp Endotherm | None |
| Decomp. 1 | 190 - 280 | 15 - 25% | Endothermic/Exothermic | NH₃, HNCS |
| Decomp. 2 | 280 - 450 | 40 - 60% | Broad Exotherm | CO, CO₂, Furanic Fragments |
| Residue | > 450 | (Final Mass %) | - | Trace Gases |
Implications for Drug Development and API Management
The data generated from this analytical workflow directly informs critical decisions in the pharmaceutical pipeline.
-
Shelf-Life and Storage: The onset temperature of decomposition from TGA is a key parameter for determining maximum storage and shipping temperatures. This data, collected under accelerated conditions, is used to predict the long-term stability and establish a retest period or shelf life for the API.[][9]
-
Formulation and Processing: Knowledge of the melting point and decomposition temperature is vital for developing formulations. Manufacturing processes like milling, granulation, and drying involve energy input; ensuring these processes stay well below the decomposition temperature prevents degradation of the API.[8] DSC can also reveal incompatibilities between the API and excipients.[24][25]
-
Safety and Toxicology: Identifying the decomposition products via EGA is crucial. The formation of toxic or reactive species (e.g., isothiocyanates) can have significant safety implications for both patients and manufacturing personnel.[15]
Conclusion
The thermal analysis of this compound is a critical step in its evaluation as a potential drug candidate. A systematic approach, employing a validated workflow of TGA, DSC, and hyphenated EGA techniques, provides a comprehensive understanding of its stability, degradation pathways, and thermodynamic properties. By explaining the causality behind each experimental choice and integrating the data from multiple techniques, researchers can build a robust stability profile. This not only satisfies regulatory requirements but also provides the foundational knowledge needed to ensure the development of a safe, stable, and effective pharmaceutical product.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 56541-07-2 [amp.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. database.ich.org [database.ich.org]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. akjournals.com [akjournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermal decomposition kinetics of furfural and furfuryl alcohol [ouci.dntb.gov.ua]
- 17. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Evaluating 1-(2-Furfuryl)-2-thiourea as a Novel Agricultural Fungicide
An in-depth guide to the evaluation of 1-(2-Furfuryl)-2-thiourea as a potential agricultural fungicide, designed for researchers and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract: Fungal pathogens represent a persistent and evolving threat to global food security, necessitating the continuous discovery and development of novel fungicides. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent fungicidal action[1][2]. This document provides a comprehensive guide to the application and evaluation of a specific analogue, this compound. We will explore its postulated mechanism of action and provide detailed, field-tested protocols for its in vitro and in vivo assessment against key agricultural pathogens. The methodologies are designed to be robust, reproducible, and provide the critical data needed for early-stage fungicide development.
Compound Profile: this compound
This compound is an organic sulfur compound featuring a furan moiety attached to a thiourea core. While specific fungicidal data on this exact molecule is emerging, its structural class is well-documented for activity against plant pathogens[1][3][4]. It is primarily used in organic synthesis and agricultural chemistry as an intermediate for creating potentially bioactive compounds[5].
Chemical and Physical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 56541-07-2 | [5] |
| Molecular Formula | C₆H₈N₂OS | [5] |
| Molecular Weight | 156.21 g/mol | [5] |
| Melting Point | 97-99 °C | [5] |
| Storage | 2-8°C |[5] |
Postulated Mechanism of Action
The precise mechanism of this compound is a subject for empirical validation. However, based on extensive research into related thiourea derivatives, a multi-pronged attack on fungal cells can be hypothesized[3][4][6].
-
Cell Membrane Disruption: The lipophilic nature of the furfuryl group may facilitate insertion into the fungal cell membrane. The thiourea core can then interfere with membrane integrity, leading to increased permeability and leakage of essential intracellular components[3][4].
-
Enzyme Inhibition: The sulfur and nitrogen atoms in the thiourea moiety are excellent chelators of metal ions, which are critical cofactors for many fungal enzymes. Key potential targets include:
-
Laccase: An enzyme involved in pathogenesis and melanin biosynthesis. Inhibition of laccase could compromise the fungus's ability to infect the host[3][4].
-
14α-demethylase (CYP51): A critical enzyme in the ergosterol biosynthesis pathway. Inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to cell death. This is the target of widely used azole fungicides[6].
-
-
Induction of Oxidative Stress: Disruption of cellular processes, such as mitochondrial function, can lead to the overproduction of Reactive Oxygen Species (ROS). The accumulation of ROS causes widespread damage to proteins, lipids, and nucleic acids, ultimately triggering programmed cell death[3][4].
Caption: Postulated multi-target mechanism of action for thiourea fungicides.
Experimental Evaluation Workflow
A logical, phased approach is critical for efficiently evaluating a new fungicidal compound. The workflow begins with broad in vitro screening to establish baseline activity and potency, followed by more complex in vivo assays to assess performance in a biologically relevant context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]
laboratory protocol for synthesizing 1-(2-Furfuryl)-2-thiourea from furfuryl alcohol
An in-depth guide for the laboratory synthesis of 1-(2-Furfuryl)-2-thiourea, a valuable intermediate in medicinal and agricultural chemistry.[1] This protocol details a two-step synthetic route commencing from the readily available biomass-derived feedstock, furfuryl alcohol.
The synthesis is structured in two primary stages:
-
Reductive Amination: Conversion of furfuryl alcohol to furfurylamine.
-
Thiourea Formation: Reaction of furfurylamine with ammonium thiocyanate to yield the target compound.
This document provides a comprehensive, step-by-step methodology, explains the chemical principles behind the experimental choices, and includes necessary safety precautions, data tables, and process visualizations to ensure a reproducible and safe laboratory workflow.
Overall Reaction Scheme
The synthetic pathway involves the transformation of an alcohol to an amine, followed by the formation of the thiourea moiety.

Part 1: Synthesis of Furfurylamine from Furfuryl Alcohol
This initial stage focuses on the conversion of furfuryl alcohol to furfurylamine via a catalytic reductive amination process. This method is advantageous as it can proceed without the addition of external hydrogen gas, utilizing the in-situ hydrogen generated from the alcohol dehydrogenation.[2]
Scientific Principle: Catalytic Reductive Amination
The reaction proceeds over a Raney® Nickel catalyst through a sequence of steps:
-
Dehydrogenation: The catalyst first dehydrogenates furfuryl alcohol to the corresponding aldehyde, furfural.
-
Condensation: The furfural intermediate then reacts with ammonia (the amine source) to form a furfuryl imine.
-
Hydrogenation: The imine is subsequently hydrogenated by the catalyst, using the hydrogen generated in the first step, to produce the final product, furfurylamine.[2]
The absence of external H₂ pressure is crucial for selectivity, as its presence would lead to the over-hydrogenation of the furan ring, yielding tetrahydrofurfurylamine.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Furfuryl Alcohol (C₅H₆O₂) | ≥98% | Sigma-Aldrich | Starting material. |
| Ammonia (NH₃) in Methanol | 2.0 M Solution | Sigma-Aldrich | Amine source. |
| Raney® Nickel (Raney® Ni) | Slurry in water | Sigma-Aldrich | Heterogeneous catalyst. Caution: Pyrophoric when dry. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | Solvent. |
| Diethyl Ether | Anhydrous | VWR Chemicals | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | Drying agent. |
| High-Pressure Autoclave Reactor | N/A | Parr Instrument Co. | Required for reactions under pressure and at elevated temperatures. |
Experimental Protocol
-
Catalyst Preparation: In a fume hood, carefully wash approximately 5 g of Raney® Ni slurry with deionized water (3 x 50 mL) and then with anhydrous ethanol (3 x 50 mL) to remove water. The catalyst must be kept wet with solvent at all times to prevent ignition.
-
Reactor Charging: To a high-pressure autoclave reactor, add the washed Raney® Ni catalyst. Subsequently, add furfuryl alcohol (e.g., 0.1 mol, 9.81 g) and the 2.0 M solution of ammonia in methanol (e.g., 0.5 mol, 250 mL).
-
Reaction Conditions: Seal the reactor and purge it several times with nitrogen gas. Pressurize the reactor with ammonia gas to approximately 1.0 MPa.
-
Heating and Reaction: Begin stirring and heat the reactor to the target temperature of 180 °C (453 K).[2] Maintain this temperature for the duration of the reaction (e.g., 4-6 hours), monitoring the pressure.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.
-
Work-up and Isolation:
-
Open the reactor and carefully filter the reaction mixture to remove the Raney® Ni catalyst. Caution: The filter cake must not be allowed to dry. Quench the catalyst immediately by submerging it in water.
-
Transfer the filtrate to a round-bottom flask and remove the methanol and excess ammonia via rotary evaporation.
-
The crude residue can be purified by fractional distillation under reduced pressure to yield pure furfurylamine.
-
Characterization
The identity and purity of the synthesized furfurylamine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and by comparing the data to established literature values.
Part 2: Synthesis of this compound from Furfurylamine
In the second stage, the synthesized furfurylamine is converted to the target thiourea derivative. This is achieved through a straightforward reaction with ammonium thiocyanate, a common and cost-effective thiocyanating agent.[3]
Scientific Principle: Nucleophilic Addition
This reaction is an adaptation of the established synthesis of N-aryl thioureas.[4] The process involves the nucleophilic attack of the primary amine (furfurylamine) on the carbon atom of the thiocyanate ion (SCN⁻). The reaction is typically facilitated by an acidic medium, which protonates the thiocyanate to form isothiocyanic acid (HNCS), a more reactive electrophile. The amine then adds to the C=N bond, followed by tautomerization to yield the stable thiourea product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Furfurylamine (C₅H₇NO) | Synthesized above | N/A | Starting material for this step. |
| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Sigma-Aldrich | Thiourea precursor. |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent | Fisher Scientific | Solvent and acid catalyst. |
| Deionized Water | N/A | N/A | For precipitation and washing. |
| Ethanol (EtOH) | Reagent Grade | VWR Chemicals | For recrystallization. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve furfurylamine (e.g., 0.05 mol, 4.86 g) in glacial acetic acid (50 mL).
-
Addition of Thiocyanate: To this solution, add ammonium thiocyanate (0.06 mol, 4.57 g).[5]
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution slowly into a beaker containing 250 mL of ice-cold deionized water while stirring.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acetic acid and unreacted salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The literature melting point is 97-99 °C.[1][6]
-
Spectroscopy: FT-IR spectroscopy should show characteristic peaks for N-H stretching, C=S stretching, and the furan ring. ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.
Quantitative Data Summary
| Step | Compound Name | Formula | MW ( g/mol ) | Moles (mol) | Mass (g) | Equiv. | Yield (%) |
| 1 | Furfuryl Alcohol | C₅H₆O₂ | 98.10 | 0.10 | 9.81 | 1.0 | N/A |
| Furfurylamine | C₅H₇NO | 97.12 | 0.078 | 7.57 | 0.78 | ~78 | |
| 2 | Furfurylamine | C₅H₇NO | 97.12 | 0.05 | 4.86 | 1.0 | N/A |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 0.06 | 4.57 | 1.2 | N/A | |
| This compound | C₆H₈N₂OS | 156.21 | Variable | Variable | Variable | Variable |
Values in italics represent theoretical calculations based on reported yields.[2]
Safety and Handling
-
Furfuryl Alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Raney® Nickel: Pyrophoric catalyst. May ignite spontaneously in air if allowed to dry. Must be handled as a slurry under a solvent (water or ethanol).
-
Ammonia: Toxic, corrosive, and presents an inhalation hazard. The reaction involving ammonia must be conducted in a high-integrity pressure vessel within a well-ventilated fume hood.
-
Ammonium Thiocyanate: Harmful if swallowed. Contact with acids liberates very toxic gas.
-
General Precautions: All steps of this synthesis should be performed in a well-ventilated laboratory fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthetic protocol, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: 1-(2-Furfuryl)-2-thiourea as a Versatile Intermediate for Heterocyclic Synthesis
Introduction: The Strategic Importance of the Furfuryl Moiety in Heterocyclic Chemistry
The furan ring system is a cornerstone in medicinal chemistry, serving as a critical scaffold in a multitude of pharmacologically active compounds.[1][2] Its presence often confers favorable pharmacokinetic properties, including enhanced metabolic stability, improved receptor binding, and better bioavailability.[1] When incorporated into more complex heterocyclic structures, the furan moiety can significantly influence the biological activity of the resulting molecule.[3][4] 1-(2-Furfuryl)-2-thiourea is a readily accessible intermediate that strategically combines the desirable attributes of the furan ring with the versatile reactivity of the thiourea functional group. This unique combination makes it an exceptionally valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and development.[5][6]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems, including thiazoles, pyrimidines, and 1,2,4-triazoles. The methodologies presented herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Core Synthetic Applications of this compound
The strategic placement of the nucleophilic sulfur and nitrogen atoms in this compound allows for a variety of cyclization reactions to form different heterocyclic rings. The choice of reaction partners and conditions dictates the final heterocyclic scaffold produced.
Caption: Workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-Aryl-2-(furfurylamino)thiazole
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted α-bromoacetophenone (1 equivalent).
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, until the solution is slightly basic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure 4-aryl-2-(furfurylamino)thiazole.
| Reactant (α-haloketone) | Solvent | Time (h) | Yield (%) |
| 2-Bromo-1-phenylethanone | Ethanol | 3 | ~85-95 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Ethanol | 4 | ~80-90 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethanol | 3 | ~85-95 |
Synthesis of Pyrimidine Derivatives via Biginelli-like Reaction
Pyrimidine derivatives are of immense interest in medicinal chemistry due to their presence in nucleic acids and a wide range of therapeutic agents. [7][8]A common route to dihydropyrimidines is the Biginelli reaction. A variation of this reaction involves the condensation of a thiourea with an active methylene compound, such as ethyl cyanoacetate, and an aldehyde. This three-component reaction provides a straightforward entry to functionalized pyrimidine-2-thiones. [9][10]
Mechanistic Rationale
The reaction is typically acid-catalyzed and is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and thiourea. This is followed by the nucleophilic addition of the enolate of the active methylene compound and subsequent cyclization and dehydration to afford the dihydropyrimidine derivative.
Diagram 3: Biginelli-like Reaction Workflow
Caption: Workflow for Biginelli-like pyrimidine synthesis.
Experimental Protocol: Synthesis of 4-Aryl-5-cyano-6-oxo-1-(furfuryl)-1,2,3,6-tetrahydropyrimidine-2-thione
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to yield the pure pyrimidine derivative.
| Aromatic Aldehyde | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | 7 | ~75-85 |
| 4-Chlorobenzaldehyde | Piperidine | 8 | ~70-80 |
| 4-Methoxybenzaldehyde | Piperidine | 6 | ~80-90 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities. [11]The synthesis of 1,2,4-triazoles from this compound typically involves a multi-step process. First, the thiourea is converted to a thiosemicarbazide derivative by reaction with hydrazine. This intermediate is then cyclized under acidic or basic conditions to form the 1,2,4-triazole-3-thiol.
Mechanistic Rationale
The formation of the thiosemicarbazide involves the nucleophilic attack of hydrazine on the thiocarbonyl carbon of this compound. The subsequent cyclization of the thiosemicarbazide to the triazole can proceed through different pathways depending on the conditions, but generally involves intramolecular nucleophilic attack and dehydration.
Diagram 4: 1,2,4-Triazole Synthesis Workflow
Caption: Workflow for 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of 4-(Furfuryl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
Step 1: Synthesis of 1-(Furfuryl)thiosemicarbazide
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude solid can be used in the next step without further purification.
Step 2: Cyclization to 1,2,4-Triazole
-
Dissolve the crude 1-(furfuryl)thiosemicarbazide from Step 1 in an aqueous solution of sodium hydroxide (2M).
-
Reflux the solution for 4-5 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is approximately 5-6.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the product with cold water and recrystallize from ethanol to obtain the pure 4-(furfuryl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.
| Intermediate | Cyclization Condition | Time (h) | Overall Yield (%) |
| 1-(Furfuryl)thiosemicarbazide | 2M NaOH, Reflux | 4 | ~65-75 |
Conclusion
This compound has demonstrated itself to be a highly adaptable and valuable intermediate for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of thiazoles, pyrimidines, and 1,2,4-triazoles are robust and serve as a foundation for further exploration and derivatization. The presence of the furan moiety in the final products offers a strategic advantage for developing new chemical entities with potentially enhanced therapeutic properties. Researchers in drug discovery and medicinal chemistry are encouraged to utilize these methodologies to expand their libraries of novel heterocyclic compounds.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
Application Notes and Protocols: Antimicrobial Activity Assay of 1-(2-Furfuryl)-2-thiourea against Staphylococcus aureus
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has catalyzed the search for novel antimicrobial compounds with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of molecules due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The structural versatility of the thiourea scaffold allows for modifications that can enhance its antimicrobial potency and spectrum.[4] This document provides a comprehensive guide for researchers to evaluate the antimicrobial efficacy of a specific thiourea derivative, 1-(2-Furfuryl)-2-thiourea, against the clinically significant pathogen S. aureus.
The rationale for investigating this compound stems from the known antimicrobial potential of both the thiourea core and the furan ring. The thiourea moiety's sulfur and nitrogen atoms are crucial for its biological activity, potentially by interfering with essential bacterial enzymes or disrupting cellular homeostasis.[4][5] The furfuryl group, a furan-containing substituent, may enhance the compound's lipophilicity, facilitating its penetration through the bacterial cell membrane.
This guide is designed to be a self-validating system, grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI). By adhering to these protocols, researchers can generate reliable and reproducible data on the antimicrobial properties of this compound, contributing to the development of new therapeutic strategies against S. aureus infections.
Principle of the Assays
The core of this protocol lies in determining the minimum concentration of this compound that can inhibit the visible growth of S. aureus (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the bacteria (Minimum Bactericidal Concentration, MBC).[6][7] These parameters are fundamental in assessing the antimicrobial potential of a compound. The primary method detailed is the broth microdilution assay, a widely accepted and standardized technique for quantitative antimicrobial susceptibility testing.[8][9][10] Additionally, the agar disk diffusion method is described as a qualitative screening tool.
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[11] The MIC is determined by visual inspection for turbidity after a specified incubation period. The MBC is then determined by subculturing from the wells showing no visible growth onto an agar medium to ascertain the concentration at which 99.9% of the initial bacterial population is killed.[12][13]
The agar disk diffusion method provides a preliminary assessment of antimicrobial activity. It involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with the test organism.[14][15] The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a zone of growth inhibition will be observed around the disk.
Experimental Workflow Overview
Caption: Workflow for assessing the antimicrobial activity of this compound against S. aureus.
Part 1: Materials and Reagents
Test Compound and Bacterial Strains:
-
This compound: Purity >95%.
-
Staphylococcus aureus Strain: A reference strain such as ATCC® 29213™ or ATCC® 25923™ is recommended for quality control.[16] Clinically relevant isolates, including MRSA strains, can also be used.
Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution.
-
Mueller-Hinton Agar (MHA): For bacterial culture, inoculum preparation, and MBC determination.[14]
-
Tryptic Soy Broth (TSB) or Saline (0.85% NaCl): For inoculum preparation.[17]
-
Dimethyl Sulfoxide (DMSO): As a solvent for the test compound.
-
Sterile Saline (0.85% NaCl): For bacterial suspension and dilutions.
-
McFarland Turbidity Standard (0.5): For standardizing bacterial inoculum.[18]
-
Positive Control Antibiotic: Vancomycin or another appropriate antibiotic for S. aureus.
-
Sterile 96-well microtiter plates.
-
Sterile Petri dishes, pipettes, and inoculation loops.
Part 2: Step-by-Step Protocols
Protocol 1: Preparation of Test Compound Stock Solution
The accurate preparation of the test compound's stock solution is critical for obtaining reliable MIC and MBC values.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: DMSO is used as a solvent due to the often-low aqueous solubility of organic compounds. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects. A solvent toxicity control is essential.
Protocol 2: Inoculum Preparation
Standardization of the bacterial inoculum is a crucial step to ensure the reproducibility of the susceptibility test.[17][19]
-
Subculture S. aureus from a stock culture onto a MHA plate and incubate at 35°C ± 2°C for 18-24 hours to obtain well-isolated colonies.
-
Select 3-5 well-isolated colonies and transfer them to a tube containing 4-5 mL of TSB or sterile saline.[14]
-
Incubate the broth culture at 35°C ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[14]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.[18]
-
Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[20]
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol is based on the CLSI M07 guidelines.[8][10]
Caption: Broth microdilution assay workflow for MIC determination.
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (prepared in CAMHB at twice the highest desired final concentration) to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum, but no test compound).
-
Well 12 will serve as the sterility control (containing only CAMHB). A solvent control with the highest concentration of DMSO should also be included.
-
Add 100 µL of the standardized S. aureus inoculum (prepared in Protocol 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
-
From the wells of the MIC plate that show no visible growth , take a 10-100 µL aliquot.
-
Spread the aliquot onto a MHA plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][13]
Protocol 5: Agar Disk Diffusion Assay (Qualitative Screening)
This method provides a rapid, qualitative assessment of antimicrobial activity.[21]
-
Prepare MHA plates of a standardized depth.
-
Inoculate the entire surface of the MHA plate with the standardized S. aureus inoculum (from Protocol 2) using a sterile cotton swab to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition in millimeters.[20] The presence of a clear zone around the disk indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Part 3: Data Interpretation and Presentation
Quantitative Data Summary
| Parameter | Definition | Interpretation |
| MIC (µg/mL) | The lowest concentration of the test compound that prevents visible growth of S. aureus. | A lower MIC value indicates higher antimicrobial potency. |
| MBC (µg/mL) | The lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum. | A lower MBC value indicates greater bactericidal activity. |
| MBC/MIC Ratio | The ratio of the MBC to the MIC. | A ratio of ≤4 generally indicates a bactericidal effect, while a ratio of >4 suggests a bacteriostatic effect.[7] |
Qualitative Data Summary (Disk Diffusion)
| Compound Concentration (µ g/disk ) | Zone of Inhibition Diameter (mm) |
| Concentration 1 | [Insert Value] |
| Concentration 2 | [Insert Value] |
| Positive Control | [Insert Value] |
| Negative Control (Solvent) | 0 |
Part 4: Scientific Insights and Troubleshooting
-
Mechanism of Action Considerations: While this protocol does not elucidate the specific mechanism of action, the results can provide initial clues. For instance, a significant difference between the MIC and MBC may suggest a bacteriostatic mechanism. Thiourea derivatives have been reported to interfere with various cellular processes, including peptidoglycan synthesis and DNA gyrase activity.[4][5] Further studies, such as electron microscopy to observe morphological changes or assays to assess membrane integrity, would be necessary to explore the mechanism in more detail.[1][22]
-
Troubleshooting:
-
No growth in the growth control well: This could indicate a problem with the inoculum viability or the growth medium.
-
Growth in the sterility control well: This indicates contamination of the medium or the microtiter plate.
-
Inconsistent results: This may be due to improper inoculum standardization, inaccurate pipetting, or variations in incubation conditions. Adherence to CLSI standards is paramount for reproducibility.[16][23]
-
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. apec.org [apec.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. goums.ac.ir [goums.ac.ir]
- 17. journals.asm.org [journals.asm.org]
- 18. cdstest.net [cdstest.net]
- 19. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: Evaluating the Anticancer Activity of 1-(2-Furfuryl)-2-thiourea on HCT116 Cell Lines
Introduction: Targeting Colorectal Cancer with Novel Thiourea Derivatives
Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. The human colorectal carcinoma cell line, HCT116, serves as a cornerstone for in vitro research in this field.[1][2] HCT116 cells are characterized by their aggressive oncogenic phenotype, epithelial-like morphology, and a mutation in the KRAS proto-oncogene, making them a relevant model for studying colorectal cancer biology and for screening new anticancer drugs.[1][2][3]
Thiourea derivatives have emerged as a promising class of compounds with significant anticancer properties.[4][5] These molecules and their analogues have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[4][6] The structural diversity of thiourea derivatives allows for the synthesis of numerous analogues with potentially enhanced efficacy and selectivity against various cancer cell lines.[4][5] This document provides a detailed guide for researchers on evaluating the anticancer activity of a specific thiourea derivative, 1-(2-Furfuryl)-2-thiourea, on the HCT116 cell line. The protocols outlined herein are designed to be robust and provide a comprehensive assessment of the compound's cytotoxic and apoptotic effects.
Understanding the HCT116 Cell Line: A Profile
A thorough understanding of the experimental model is paramount for the accurate interpretation of results. HCT116 is an adherent cell line derived from a human colorectal carcinoma.[1][3]
| Characteristic | Description | Source(s) |
| Origin | Human Colorectal Carcinoma | [1][3] |
| Morphology | Epithelial-like | [1] |
| Growth Properties | Adherent, monolayer culture | [1] |
| Key Genetic Feature | KRAS codon 13 mutation | [1][2] |
| Doubling Time | Approximately 25-35 hours | [1][7] |
| Ploidy | Near-diploid | [1][3] |
Experimental Workflow for Anticancer Activity Evaluation
The following diagram outlines the comprehensive workflow for assessing the anticancer potential of this compound against HCT116 cells. This workflow is designed to progress from initial cytotoxicity screening to more detailed mechanistic studies of cell death and cell cycle perturbation.
Caption: Experimental workflow for evaluating the anticancer activity of this compound on HCT116 cells.
Detailed Protocols
Protocol 1: HCT116 Cell Culture and Maintenance
Rationale: Establishing and maintaining a healthy, consistent cell culture is the foundation of reliable and reproducible in vitro assays. The following protocol is optimized for HCT116 cells.
Materials:
-
HCT116 cell line (ATCC® CCL-247™)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of McCoy's 5A Medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 1%).
-
Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-7 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium. Transfer the cell suspension to a T-25 culture flask and incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Trypsin Neutralization: Add 4-5 mL of complete growth medium to the flask to neutralize the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Cell Passage: Transfer an appropriate volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:5 to 1:10 is recommended.[8]
-
Routine Maintenance: Change the culture medium every 2-3 days.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used method for determining the cytotoxic effects of potential therapeutic compounds.[9]
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometric Analysis: Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently lead to apoptosis.[8] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[14] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the distribution of PI fluorescence in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.
Materials:
-
HCT116 cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Washing: Wash the cells once with cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution.[8]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.[8] Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Potential Signaling Pathways for Investigation
Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways.[4] In HCT116 cells, several pathways are critical for proliferation and survival. Further investigation into the mechanism of action of this compound could focus on these pathways.
Caption: Potential signaling pathways in HCT116 cells that may be affected by this compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the initial evaluation of the anticancer activity of this compound on HCT116 human colorectal cancer cells. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can gain significant insights into the therapeutic potential of this novel compound. Positive results from these in vitro assays would warrant further investigation into the specific molecular targets and signaling pathways involved, as well as progression to in vivo studies to validate its anticancer efficacy.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. HCT116 cells - Wikipedia [en.wikipedia.org]
- 3. atcc.org [atcc.org]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line HCT 116 (CVCL_0291) [cellosaurus.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. dojindo.com [dojindo.com]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Note: A Validated HPLC Method for the Quantification of 1-(2-Furfuryl)-2-thiourea
Abstract
This application note details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(2-Furfuryl)-2-thiourea. This compound, a thiourea derivative, is of interest in organic synthesis and as an intermediate for pharmaceuticals and agricultural chemicals.[1] The method presented here is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction
This compound is an organic compound with the molecular formula C₆H₈N₂OS.[1] Its structure, featuring a furan ring and a thiourea moiety, makes it a versatile building block in the synthesis of various heterocyclic compounds.[1] Thiourea and its derivatives are known for a wide range of applications, including their roles as enzyme inhibitors and in the production of flame-retardant resins.[5][6] Given its potential use in regulated industries, a validated analytical method for accurate quantification is essential.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of chemical compounds.[7] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to non-polar compounds.[7] This note describes a systematic approach to developing an HPLC method for this compound, followed by a comprehensive validation of the method's performance characteristics.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) was used.
-
Analytical Column: A C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size) was employed for the separation.
-
Chemicals and Reagents:
Chromatographic Conditions
The chromatographic conditions were optimized to achieve a good peak shape, resolution, and a reasonable run time. The final optimized conditions are presented in Table 1.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Causality behind Experimental Choices:
-
Column: A C18 column was chosen as it is a versatile stationary phase for reversed-phase chromatography, providing good retention for moderately polar compounds like this compound.[7]
-
Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte.[9] The addition of 0.1% formic acid helps to improve peak shape by ensuring the analyte is in a consistent protonation state and by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[9]
-
Detection Wavelength: The selection of 254 nm was based on the UV absorbance profile of thiourea derivatives, which typically show significant absorbance in this region due to the presence of the thiocarbonyl group and the furan ring.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug analysis, a procedure similar to the standard stock solution preparation can be followed. For formulated products, a suitable extraction procedure may be required.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[2][3][4]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3] This was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank chromatogram indicates the specificity of the method.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10] A calibration curve was constructed by plotting the peak area against the concentration of the analyte over the range of 1-100 µg/mL. The linearity was evaluated by the correlation coefficient (r²) of the regression line.
Accuracy
Accuracy was determined by performing recovery studies.[11] A known amount of the analyte was added to a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Repeatability: Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the effect of random events on the precision of the analytical procedure.[2]
The precision was expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] These were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The effect of these changes on the retention time and peak area was observed.
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Robustness (%RSD) | ≤ 2.0% |
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound. The analyte eluted as a sharp, symmetrical peak with a retention time of approximately 5.2 minutes. The validation results are summarized in the following sections.
Linearity
The calibration curve was linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9995, indicating a strong linear relationship between concentration and peak area.
Accuracy
The recovery of this compound from the spiked samples ranged from 99.2% to 101.5%, which is within the acceptance criteria.
Precision
The %RSD for repeatability (intra-day precision) was found to be 0.8%, and for intermediate precision (inter-day precision), it was 1.2%. Both values are well within the acceptable limit of ≤ 2.0%.
LOD and LOQ
The LOD was determined to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL, demonstrating the high sensitivity of the method.
Robustness
The method was found to be robust, as small, deliberate changes in the chromatographic parameters did not significantly affect the results. The %RSD for the robustness study was less than 2.0%.
Workflow and Validation Logic Diagrams
Caption: Overall analytical workflow for the quantification of this compound.
Caption: Logical flow of the HPLC method validation process.
Conclusion
A simple, accurate, precise, and robust RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method meets all the requirements of the ICH guidelines and is suitable for routine analysis in a quality control or research laboratory. The short run time of 10 minutes allows for a high throughput of samples.
References
- 1. This compound [myskinrecipes.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
Application Note: Synthesis, Characterization, and Biological Evaluation of Metal Complexes with 1-(2-Furfuryl)-2-thiourea
Introduction: The Versatility of Thiourea Ligands in Coordination Chemistry
Thiourea and its derivatives are a cornerstone class of ligands in coordination chemistry, celebrated for their versatile bonding capabilities and the diverse biological activities of their metal complexes.[1] These compounds feature multiple donor sites—primarily the soft sulfur atom and two nitrogen atoms—allowing them to coordinate with a wide range of metal ions in various modes, including monodentate, bidentate-chelating, or bridging fashions.[1][2][3] This structural flexibility is key to tuning the physicochemical and biological properties of the resulting metal complexes.
This guide focuses on 1-(2-furfuryl)-2-thiourea (FTSC), a ligand distinguished by the inclusion of a furan ring. The furan moiety, derived from biomass-based sources like furfural, introduces additional steric and electronic characteristics, making FTSC an intriguing building block for novel coordination compounds.[4] Metal complexes derived from thioureas have demonstrated significant potential as therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][5][6][7][8] The chelation of the ligand to a metal ion often enhances its biological efficacy compared to the free ligand, a phenomenon attributed to factors like increased lipophilicity and altered bioavailability.
This document provides a comprehensive, field-proven guide to the synthesis of FTSC, its complexation with transition metals, and the essential characterization protocols required to validate these novel compounds for potential application in drug development.
Part I: Ligand Synthesis Protocol
Synthesis of this compound (FTSC)
Principle: The synthesis of N-substituted thioureas is most commonly achieved through the reaction of an amine with an isothiocyanate. In this protocol, we generate ammonium thiocyanate in situ, which then reacts with a suitable acyl chloride (2-furoyl chloride) to form an acyl isothiocyanate intermediate. This reactive intermediate is not isolated but is immediately treated with furfurylamine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the target FTSC ligand. Acetone is an excellent solvent for this reaction as it readily dissolves the reactants and the intermediate salt.
Materials:
-
2-Furoyl chloride
-
Ammonium thiocyanate (NH₄SCN)
-
Furfurylamine
-
Anhydrous Acetone
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer, Buchner funnel, and filtration flask.
Protocol:
-
Preparation of the Isothiocyanate Intermediate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium thiocyanate (0.1 mol) in 100 mL of anhydrous acetone.
-
To this stirring solution, add 2-furoyl chloride (0.1 mol) dropwise over 15 minutes at room temperature. A white precipitate of ammonium chloride will form.
-
Heat the mixture to reflux for approximately 45-60 minutes to ensure the complete formation of the 2-furoyl isothiocyanate intermediate.
-
Addition of Amine: Cool the reaction mixture to room temperature. Without filtering the ammonium chloride, add furfurylamine (0.1 mol) dropwise to the stirring mixture.
-
Reaction and Precipitation: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The product, this compound, will begin to precipitate as a solid.
-
Isolation and Purification: Pour the reaction mixture into 300 mL of cold deionized water to precipitate the product completely.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with deionized water to remove any remaining inorganic salts.
-
Recrystallize the product from an appropriate solvent system, such as an ethanol-water mixture, to obtain pure FTSC crystals.
-
Dry the purified product in a vacuum oven at 50-60°C. The expected melting point is in the range of 97-99°C.[9][10]
Part II: Metal Complex Synthesis
General Protocol for Complexation with Transition Metal (II) Ions
Principle: The coordination of FTSC to a metal center typically occurs through the soft sulfur atom, which has a high affinity for transition metals like Cu(II), Ni(II), Pt(II), and others.[2] Depending on the metal ion, reaction conditions, and stoichiometry, the ligand can act as a neutral monodentate donor via the sulfur atom or as a deprotonated bidentate (N,S) chelator.[2] This protocol describes a general method using a 2:1 ligand-to-metal molar ratio, which often yields stable complexes.[2] Ethanol is a common solvent as it effectively dissolves both the FTSC ligand and many metal salts.
Materials:
-
Purified this compound (FTSC)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂, K₂PtCl₄)
-
Absolute Ethanol
-
Standard reaction flasks, magnetic stirrer, and filtration equipment.
Protocol:
-
Ligand Solution: Dissolve FTSC (2 mmol) in 30 mL of warm absolute ethanol in a 100 mL round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (1 mmol) in 20 mL of absolute ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A change in color and/or the formation of a precipitate is typically observed, indicating complex formation.
-
Reaction Completion: Stir the mixture for 3-4 hours at room temperature or gently reflux for 2 hours to ensure the reaction goes to completion. The optimal conditions may vary depending on the specific metal used.
-
Isolation: Cool the mixture to room temperature and collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the complex with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Experimental & Coordination Workflow
The following diagram illustrates the logical flow from ligand synthesis to the evaluation of the final metal complexes.
Caption: Experimental workflow from synthesis to biological screening.
Part III: Physicochemical Characterization Protocols
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a powerful tool for confirming the coordination of the FTSC ligand to the metal ion. Changes in the vibrational frequencies of the ligand's functional groups, particularly the C=S and N-H bonds, provide direct evidence of complexation. A shift in the ν(C=S) band to a lower frequency and changes in the ν(N-H) bands indicate the involvement of the sulfur and/or nitrogen atoms in bonding.[2][11]
Protocol (KBr Pellet Method):
-
Grind 1-2 mg of the dried metal complex with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Compare the complex's spectrum to that of the free FTSC ligand.
Table 1: Representative FT-IR Vibrational Frequencies (cm⁻¹) for FTSC and a Metal Complex
| Functional Group | Free Ligand (FTSC) | M(FTSC)₂ Complex | Interpretation of Shift |
|---|---|---|---|
| ν(N-H) | ~3300-3100 | Broadened or shifted | Involvement of N-H group in H-bonding or coordination. |
| ν(C=N) | ~1600 | Shifted to higher/lower frequency | Indicates changes in the electronic environment of the N-C=S backbone upon coordination.[11] |
| ν(C=S) | ~850-750 | Shifted to lower frequency (~50-100 cm⁻¹) | Strong evidence of S-atom coordination to the metal center.[11] |
| ν(M-S), ν(M-N) | Not present | ~500-400 | Appearance of new bands confirms the formation of metal-sulfur and/or metal-nitrogen bonds. |
B. ¹H & ¹³C NMR Spectroscopy
Principle: For diamagnetic complexes (e.g., Pt(II), Au(I), Ag(I)), NMR spectroscopy provides detailed structural information in solution. The chemical shifts of protons and carbons near the coordination sites will be affected. A downfield shift of the N-H proton signal and shifts in the carbons of the thiourea backbone are indicative of complexation.[5][12]
Protocol:
-
Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
Compare the spectra with that of the free ligand dissolved in the same solvent.
Table 2: Example ¹H NMR Chemical Shifts (δ, ppm) for FTSC and a Diamagnetic Complex
| Proton | Free Ligand (FTSC) | [M(FTSC)₂]Cl₂ Complex | Interpretation of Shift |
|---|---|---|---|
| N-H (Thiourea) | ~8.5-9.5 (broad) | Downfield shift to ~9.0-10.5 | Deshielding due to electron donation to the metal center. |
| CH₂ (Furfuryl) | ~4.6 | Minor shift | Less affected if coordination is primarily through S and N. |
| CH (Furan) | ~7.5, 6.4, 6.3 | Minor shifts | Furan ring protons are generally not significantly affected. |
Single-Crystal X-ray Diffraction (XRD)
Principle: XRD is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions.[12][13][14] While obtaining suitable single crystals can be challenging, the resulting data is invaluable for establishing a definitive structure-activity relationship.
Protocol (Crystal Growth):
-
Dissolve the purified complex in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage the slow growth of single crystals.
-
Once formed, a suitable crystal is mounted and analyzed using a single-crystal X-ray diffractometer.
Ligand Coordination Modes
The FTSC ligand can coordinate to metal centers in several ways, influencing the geometry and properties of the resulting complex.
Caption: Common coordination modes of the FTSC ligand.
Part IV: Protocols for Biological Evaluation
Antimicrobial Activity Screening (Agar Disc Diffusion)
Principle: This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized complexes. A solution of the test compound is impregnated onto a sterile paper disc, which is then placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it inhibits microbial growth, a clear "zone of inhibition" will appear around the disc. The diameter of this zone is proportional to the compound's activity.[2]
Protocol:
-
Prepare Inoculum: Grow a fresh culture of the test bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans) in a suitable broth.[3][7]
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Preparation: Dissolve the test complexes and the free FTSC ligand in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper discs (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test solutions.
-
Placement: Place the impregnated discs onto the surface of the inoculated agar plates. Include a solvent-only disc as a negative control and a disc with a standard antibiotic (e.g., tetracycline) as a positive control.[2]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disc.
Table 3: Example Antimicrobial Activity Data (Zone of Inhibition, mm)
| Compound | Conc. (µ g/disc ) | E. coli | S. aureus | C. albicans |
|---|---|---|---|---|
| FTSC (Ligand) | 10 | 8 | 10 | 7 |
| [Cu(FTSC)₂]Cl₂ | 10 | 15 | 18 | 14 |
| --INVALID-LINK--₂ | 10 | 12 | 16 | 11 |
| Tetracycline | 10 | 22 | 25 | N/A |
| DMSO | N/A | 0 | 0 | 0 |
Anticancer Activity Screening (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cell lines to varying concentrations of the test compounds, a dose-response curve can be generated to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[2][15]
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus compound concentration to determine the IC₅₀ value. Gold and platinum complexes of thiourea derivatives have shown particular promise in this area.[2][5][8]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and antitumor properties of Au(i)-thiourea complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.org.mx [scielo.org.mx]
- 15. bap.ksu.edu.tr [bap.ksu.edu.tr]
testing antioxidant potential of furfuryl thiourea derivatives using DPPH assay
Application Note & Protocol
Topic: High-Throughput Screening of Furfuryl Thiourea Derivatives for Antioxidant Potential Using the DPPH Radical Scavenging Assay
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Antioxidant Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The search for novel, potent antioxidant agents is a cornerstone of modern drug discovery.
Thiourea derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Their antioxidant properties are of particular interest, with studies suggesting that the thiourea scaffold can effectively scavenge free radicals, potentially through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms[2][3]. The incorporation of a furfuryl moiety, a furan ring attached to a methylene group, is a strategic synthetic modification. The furan ring system can participate in radical stabilization, potentially enhancing the antioxidant capacity of the parent thiourea molecule.
This application note provides a comprehensive guide to evaluating the antioxidant potential of novel furfuryl thiourea derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is a simple, rapid, and cost-effective spectrophotometric assay widely used for the initial screening of compounds for free radical scavenging activity[4][5].
Principle of the DPPH Assay: A Visual and Quantitative Assessment
The DPPH assay is predicated on the reactivity of the stable free radical, 2,2-diphenyl-1-picrylhydrazyl. The stability of the DPPH radical is attributable to the delocalization of its spare electron across the entire molecule, which prevents dimerization and imparts a deep violet color, with a maximum absorbance (λmax) around 517 nm[3][6].
When a solution of DPPH is mixed with a substance that can donate a hydrogen atom or an electron—an antioxidant—the DPPH radical is reduced to the corresponding pale yellow hydrazine (DPPH-H)[6][7]. This reduction leads to a stoichiometric decrease in the absorbance of the solution at 517 nm. The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the radical scavenging potency of the antioxidant compound being tested[5].
The primary mechanisms by which an antioxidant (AH) neutralizes the DPPH radical are:
-
Hydrogen Atom Transfer (HAT): DPPH• + AH → DPPH-H + A•
-
Single Electron Transfer followed by Proton Transfer (SET-PT):
-
DPPH• + AH → DPPH⁻ + AH•⁺
-
AH•⁺ → A• + H⁺
-
DPPH⁻ + H⁺ → DPPH-H
-
Recent studies have also proposed a Sequential Proton Loss Electron Transfer (SPLET) mechanism, particularly for phenolic compounds[6][8]. Understanding these mechanisms provides a deeper insight into the structure-activity relationship of the tested derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 1-(2-Furfuryl)-2-thiourea synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1-(2-Furfuryl)-2-thiourea. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The most prevalent methods for synthesizing N-substituted thioureas, including this compound, typically involve the reaction of an amine with a thioacylating agent.[1] The two primary approaches are:
-
Reaction of Furfurylamine with an Isothiocyanate: This is a direct and often high-yielding method where furfurylamine is reacted with a suitable isothiocyanate. However, the availability and stability of the isothiocyanate can be a limiting factor.[1]
Other less common methods may utilize reagents like thiophosgene, but these are generally avoided due to their high toxicity.[1]
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
Low yields in the synthesis of this compound can arise from several factors:
-
Poor Reagent Quality: The purity of furfurylamine and the thioacylating agent is critical. Furfurylamine can degrade over time, and isothiocyanates can be sensitive to moisture.[1][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction rate and overall yield.[1][4]
-
Side Reactions: The formation of byproducts, such as symmetrical N,N'-disubstituted thioureas or decomposition of intermediates, can consume starting materials and reduce the desired product's yield.[1]
-
Product Decomposition: Thiourea derivatives can be susceptible to thermal decomposition, especially at elevated temperatures, leading to the formation of various gaseous and volatile products.[5][6][7] Furfurylamine itself also has limited thermal stability.[3][8]
-
Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization or chromatography steps.[1]
Q3: What are some common side products, and how can I minimize their formation?
A common side reaction, particularly when using carbon disulfide, is the formation of the symmetrical N,N'-bis(2-furfuryl)thiourea. This occurs if the in-situ generated furfuryl isothiocyanate reacts with another molecule of furfurylamine.[1] To minimize this, it is crucial to control the stoichiometry of the reactants carefully.
Decomposition of the dithiocarbamate intermediate, especially at higher temperatures, is another potential issue.[1] Maintaining a controlled temperature throughout the reaction is essential to mitigate this.
Q4: How can I effectively purify the final this compound product?
The purification strategy depends on the nature of the impurities. Common techniques include:
-
Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be identified.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography provides a powerful tool for isolating the desired product.[4]
-
Washing: Unreacted starting materials can sometimes be removed by washing the crude product with a dilute acid or base during the workup.[4]
Monitoring the purification process by Thin Layer Chromatography (TLC) is highly recommended to ensure the effective removal of impurities.[4]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Poor Reagent Quality | Verify the purity of your starting materials. Furfurylamine should be a colorless to light yellow liquid; significant darkening may indicate degradation.[3] If using an isothiocyanate, ensure it has been stored under anhydrous conditions.[1] Consider purifying the furfurylamine by distillation if its quality is suspect. |
| Low Reactivity | Increase the reaction temperature. For sluggish reactions, gently heating the reaction mixture can increase the rate.[1] However, be cautious of potential decomposition at excessively high temperatures.[5][9] Extend the reaction time. Some reactions are inherently slow and may require longer periods to reach completion. Monitor the reaction progress using TLC to determine the optimal reaction time.[1] |
| Inappropriate Solvent | Optimize the solvent. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for thiourea synthesis.[1][4] In some cases, aqueous media can be a viable and more sustainable option.[10] The choice of solvent can significantly influence reaction rates and solubility of reactants and products. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of the amine can lead to the formation of symmetrical thioureas.[1] A 1:1 molar ratio of furfurylamine to the thioacylating agent is typically recommended.[4] |
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Unreacted Starting Materials | Optimize the workup procedure. Unreacted furfurylamine can often be removed by washing the organic extract with a dilute aqueous acid solution. Conversely, acidic impurities can be removed with a dilute base wash.[4] |
| Formation of Side Products | Refine the reaction conditions. Lowering the reaction temperature can often minimize the formation of side products.[1] As mentioned, careful control of stoichiometry is also crucial. |
| Product Decomposition | Avoid excessive heat during reaction and workup. Thioureas can be thermally labile.[5][7] Use moderate temperatures for solvent removal (e.g., rotary evaporation) and consider purification methods that do not require high heat. |
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Product is an Oil or Gummy Solid | Attempt to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure product, if available, is also effective. Cooling the solution may also promote precipitation. |
| Poor Separation on Chromatography | Experiment with different solvent systems (eluents). A systematic trial of solvent mixtures with varying polarities is necessary to achieve good separation on a silica gel column. Start with a non-polar solvent and gradually increase the polarity. |
| Product Loss During Recrystallization | Choose an appropriate recrystallization solvent. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Using an excessive volume of solvent will lead to low recovery. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Furfurylamine and Ammonium Thiocyanate
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Furfurylamine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furfurylamine (1.0 eq.) in a mixture of water and ethanol.
-
Add ammonium thiocyanate (1.1 eq.) to the solution.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizing the Workflow and Key Relationships
General Synthesis and Troubleshooting Workflow
The following diagram illustrates the general workflow for the synthesis and the decision-making process for troubleshooting common issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: Overcoming Purification Challenges of Crude 1-(2-Furfuryl)-2-thiourea
Welcome to the technical support center for the purification of 1-(2-Furfuryl)-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your compound.
Understanding the Core Challenges
The purification of crude this compound presents a unique set of challenges primarily stemming from the inherent reactivity of its furan moiety and the properties of the thiourea group. A thorough understanding of these challenges is the first step toward developing a robust purification strategy.
Key Challenge Areas:
-
Impurity Profile: The crude product often contains unreacted starting materials, byproducts from side reactions, and degradation products.
-
Chemical Instability: The furan ring is susceptible to degradation under acidic conditions and at elevated temperatures, leading to the formation of colored impurities.[1][2][3]
-
Solubility Characteristics: Finding an ideal recrystallization solvent can be challenging due to the molecule's polarity.
-
Product Handling: The final product's stability during storage is a critical consideration.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification process and provides actionable solutions based on established scientific principles.
Issue 1: Crude product is a dark, oily, or discolored solid.
Probable Cause & Underlying Science:
This is a common observation and often indicates the presence of polymeric or degradation products. The furfuryl group, particularly in the presence of trace acids or upon heating, can undergo self-polymerization or degradation to form highly colored species.[1][2][3] Furfural, a potential precursor or degradation product, is known to darken upon exposure to air and light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored crude product.
Step-by-Step Guidance:
-
Recrystallization with Decolorization: Attempt recrystallization from a suitable solvent like ethanol or isopropanol.[4] Before cooling, add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution to adsorb colored impurities.
-
Hot Filtration: It is crucial to perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. Preheating the funnel and filter paper can prevent premature crystallization.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the next logical step. A silica gel stationary phase with a gradient elution system (e.g., hexane-ethyl acetate) is often effective.
Issue 2: Poor or no crystal formation upon cooling.
Probable Cause & Underlying Science:
This issue, known as supersaturation, arises when the concentration of the solute in the cooled solvent is higher than its normal saturation point.[4] This can be due to using an excessive amount of solvent or the presence of impurities that inhibit nucleation.
Troubleshooting Strategies:
| Technique | Underlying Principle | How to Implement |
| Scratching | Provides a rough surface for nucleation. | Gently scratch the inside of the flask at the meniscus with a glass rod. |
| Seeding | Introduces a template for crystal growth. | Add a tiny crystal of pure this compound to the supersaturated solution. |
| Reducing Solvent Volume | Increases the concentration of the solute. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Cooling to Lower Temperatures | Decreases the solubility of the compound. | Place the flask in an ice bath or refrigerator after it has cooled to room temperature. |
Issue 3: Oiling out instead of crystallization.
Probable Cause & Underlying Science:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. The melting point of this compound is 97-99 °C.[5][6]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice. Insulating the flask can help.
-
Solvent System Modification: Consider using a solvent mixture (e.g., ethanol-water, dichloromethane-hexane). Dissolve the crude product in the better solvent and slowly add the anti-solvent until the solution becomes slightly turbid, then heat to clarify and cool slowly.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Furfurylamine and the thiocyanate salt or isothiocyanate used in the synthesis.
-
Byproducts: Dithiocarbamates or other side-products from the reaction of furfurylamine with the thiocarbonyl source.
-
Degradation Products: Polymeric materials from the furfuryl moiety, and potentially 2-furoic acid or furfural from oxidation or hydrolysis.[1][3][8]
Q2: What is the best solvent for recrystallizing this compound?
A2: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile. However, good starting points for solvent screening include:
-
Alcohols: Ethanol and isopropanol are often effective.[4]
-
Solvent/Anti-Solvent Systems: Dichloromethane/hexane or ethyl acetate/hexane mixtures can provide good results.[9] A systematic approach to solvent selection is recommended.
Q3: How can I monitor the purity of my product during purification?
A3: Thin-Layer Chromatography (TLC) is an excellent in-process tool. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Visualization can be achieved using:
-
UV Light (254 nm): The furan ring and thiourea chromophore should be UV active.[10][11]
-
Iodine Chamber: Thioureas often stain well with iodine.[10][11]
-
Potassium Permanganate Stain: This will visualize any oxidizable functional groups.[11]
Q4: My purified product darkens over time. How can I prevent this?
A4: The discoloration is likely due to slow degradation of the furan ring. To minimize this:
-
Storage Conditions: Store the purified solid in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Purity: Ensure the product is free from acidic impurities that can catalyze degradation.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general method for the purification of crude this compound that is a discolored solid.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 90 | 10 |
| 25 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 236 nm and 254 nm[12]
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Analysis Workflow:
Caption: HPLC analysis workflow for purity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound [myskinrecipes.com]
- 7. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions (temperature, solvent) for furfuryl thiourea synthesis
Welcome to the Technical Support Center for optimizing the synthesis of furfuryl thiourea derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into reaction optimization and troubleshooting. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N-substituted furfuryl thioureas?
The most prevalent and generally high-yielding method is the reaction of furfuryl isothiocyanate with a primary or secondary amine.[1][2] This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. It is often considered a "click" reaction due to its efficiency and simple workup procedures.[3]
Q2: What is an alternative route if furfuryl isothiocyanate is unavailable?
An alternative is the condensation reaction between furfural (derived from biomass sources like sugarcane bagasse) and thiourea.[4][5] This method typically requires an acid catalyst and reflux conditions to form 1,3-bis[(furan-2-yl)methylene]thiourea. Another general approach for thiourea synthesis involves reacting an amine with carbon disulfide to generate an isothiocyanate in situ, which then reacts with another amine.[3][6]
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters are:
-
Reagent Purity: Isothiocyanates can be sensitive to moisture and degrade over time. Using freshly prepared or purified reagents is crucial.[1][6]
-
Stoichiometry: A 1:1 to 1:1.1 molar ratio of amine to isothiocyanate is typically used to ensure complete conversion of the limiting reagent.[6]
-
Temperature: While many reactions proceed at room temperature, temperature control is vital to balance reaction rate with the potential for side reactions or degradation.[7]
-
Solvent: The solvent must dissolve the reactants and should be inert to the reaction conditions. Aprotic solvents are common choices.[8]
Q4: How is the reaction progress typically monitored?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[1][7] By spotting the reaction mixture alongside the starting materials, one can observe the disappearance of the limiting reactant and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged heating.[9]
Experimental Workflow for Furfuryl Thiourea Synthesis
The following diagram illustrates a typical workflow for the synthesis of N-substituted furfuryl thiourea from furfuryl isothiocyanate and an amine.
Caption: General workflow for furfuryl thiourea synthesis.
Troubleshooting Guide: Optimizing Reaction Conditions
This section addresses specific issues encountered during the synthesis, focusing on the optimization of temperature and solvent.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix it?
Low yields are a common issue that can stem from several factors related to reagents, temperature, or solvent choice.[1][7]
Troubleshooting Low Yield
Caption: Decision-making workflow for troubleshooting low yield.
Detailed Analysis: Temperature Optimization
The reaction between an isothiocyanate and an amine is typically exothermic, but often requires an initial activation energy. Temperature plays a dual role: it must be high enough to initiate the reaction and drive it to completion, but not so high as to cause degradation of the furfuryl moiety or the isothiocyanate.
| Temperature Range | Expected Outcome | Rationale & Causality |
| 0°C to Room Temp (25°C) | Slow to moderate reaction rate. Good for highly reactive, non-hindered amines. | At lower temperatures, the kinetic energy may be insufficient for less nucleophilic amines to attack the isothiocyanate, leading to an incomplete reaction. However, it minimizes the risk of side reactions. |
| Room Temp to 60°C | Optimal for most systems. Good balance of reaction rate and product stability. | Gentle heating increases the reaction rate by providing the necessary activation energy, especially for sterically hindered substrates or less reactive amines (e.g., anilines).[1][6] |
| Above 60°C | Increased risk of side products and degradation. Potential for lower isolated yield. | High temperatures can promote the decomposition of the isothiocyanate intermediate or the furan ring, which is sensitive to strong acidic or high-heat conditions.[7][10] This leads to the formation of colored impurities and reduces overall yield. |
Detailed Analysis: Solvent Selection
The solvent's primary role is to solubilize the reactants, facilitating molecular collisions. For the synthesis of furfuryl thiourea, polar aprotic solvents are generally preferred.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Considerations |
| Dichloromethane (DCM) | Medium | 40 | Excellent for dissolving a wide range of organic compounds. Its low boiling point makes for easy removal post-reaction.[8][11] |
| Tetrahydrofuran (THF) | High | 66 | A good polar aprotic choice that can help drive reactions with poorly soluble amines.[7] |
| Acetonitrile | High | 82 | Often used to increase reaction rates due to its high polarity. Suitable if gentle heating is required.[1][6] |
| Acetone | High | 56 | A common, effective solvent, though its volatility should be managed.[8] |
| Water ("On-water") | Very High | 100 | An emerging "green" alternative. The hydrophobic effect at the water-organic interface can sometimes accelerate reaction rates.[12] Product often precipitates and can be isolated by simple filtration. |
Issue 2: Impure Product After Workup
Q: My final product contains significant impurities, even after initial workup. What are these impurities and how can I remove them?
Impurities typically consist of unreacted starting materials or byproducts from side reactions. Effective purification is key to obtaining a high-purity final compound.
Common Impurities and Purification Strategies
| Impurity | Identification (TLC) | Recommended Purification Method | Rationale |
| Unreacted Amine | Will correspond to the amine starting material spot. | Acid-Base Extraction: Wash the crude product (dissolved in an organic solvent like DCM or Ethyl Acetate) with a dilute acid (e.g., 1M HCl). | The amine will be protonated to form a water-soluble salt, which partitions into the aqueous layer, leaving the neutral thiourea product in the organic layer.[7] |
| Unreacted Isothiocyanate | Will correspond to the isothiocyanate starting material spot. | Column Chromatography: This is a versatile method for separating compounds with different polarities.[7][8] | The thiourea product is typically more polar than the starting isothiocyanate and will elute more slowly from a silica gel column. |
| Symmetrical Thiourea | May appear as a separate spot, often with different polarity than the desired product. | Recrystallization: This is highly effective if the desired product and byproduct have different solubilities in a given solvent system (e.g., ethanol, acetone).[8] | The desired product should be less soluble in the cold solvent, allowing it to crystallize out while the impurity remains in the mother liquor. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Furfurylthiourea
This protocol describes the reaction of furfuryl isothiocyanate with aqueous ammonia.
Materials:
-
Furfuryl isothiocyanate
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add furfuryl isothiocyanate (1.0 eq).
-
Add ethanol to dissolve the isothiocyanate completely.
-
While stirring at room temperature, add aqueous ammonia (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) until the isothiocyanate spot disappears.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Add cold deionized water to the residue to precipitate the product.
-
Collect the white solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum to yield N-furfurylthiourea. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea [5]
This protocol describes the acid-catalyzed condensation of furfural and thiourea.
Materials:
-
Furfural (freshly distilled)
-
Thiourea
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve freshly distilled furfural (2.0 eq) in a minimal amount of ethanol (e.g., 5 mL).
-
Add thiourea (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 90 minutes.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold water (e.g., 250 mL) to induce precipitation.
-
Filter the resulting solid product, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and application of novel 1, 3-bis[(furan-2-l)methylene]thiourea functional dye on wool and cotton fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
addressing stability issues of 1-(2-Furfuryl)-2-thiourea in aqueous solutions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to addressing the stability challenges of 1-(2-Furfuryl)-2-thiourea in aqueous solutions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Technical Support Bulletin: this compound
Introduction: this compound is a versatile organic compound used as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic and agricultural applications.[1][2] However, like many thiourea derivatives, its utility is intrinsically linked to its stability, particularly in the aqueous environments common to biological assays and process chemistry. The thiourea functional group is susceptible to degradation via oxidation and hydrolysis, while the furfuryl moiety can undergo its own set of transformations.[3][4][5] This guide provides a structured approach to mitigating these stability issues.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our application support team.
Q1: What are the primary factors that degrade this compound in aqueous solutions?
A: The stability of this compound in aqueous media is primarily influenced by four factors:
-
pH: The compound's stability is pH-dependent. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the thiourea group and the furan ring.[3][6]
-
Oxidizing Agents: The sulfur atom in the thiourea group is highly susceptible to oxidation.[4] Dissolved oxygen, peroxides, or metal ions in the solution can oxidize the thiourea to its corresponding disulfide or further to sulfinic and sulfonic acid derivatives, rendering it inactive for its intended purpose.[7][8]
-
Temperature: Elevated temperatures increase the rate of all degradation reactions, including hydrolysis and oxidation.[3] Thermal decomposition can also become a factor.[9]
-
Light Exposure: Photodegradation is a significant concern. Exposure to light, particularly in the UV spectrum, can provide the energy to initiate decomposition reactions.[3][10]
Q2: How should I prepare and store my aqueous stock solutions of this compound?
A: Proper preparation and storage are critical for experimental success.
-
Preparation: Always use high-purity, deoxygenated solvents (e.g., water or buffer) for preparing solutions. Degassing the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes before use is highly recommended to minimize dissolved oxygen.
-
Storage: Stock solutions should be stored at 2-8°C in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[1] For long-term storage (weeks to months), aliquot the stock solution into single-use volumes and store at -20°C or below under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of degradation in my solution?
A: Degradation can often be identified visually. Key indicators include:
-
Color Change: A fresh solution should be colorless. The development of a yellow or brown tint is a common sign of oxidative or photodegradation.[3]
-
Precipitate Formation: The formation of a precipitate or cloudiness can indicate that the compound has degraded into less soluble byproducts or that it has exceeded its solubility limit due to solvent evaporation.[3]
-
Odor: The emission of ammonia or sulfur-like odors suggests significant hydrolysis or thermal decomposition has occurred.[3]
Q4: Can I use stabilizers in my solution?
A: Yes, for certain applications, stabilizers can be beneficial.
-
Antioxidants: Adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help inhibit oxidative degradation.
-
Chelating Agents: If metal ion contamination is suspected to be catalyzing oxidation, adding a chelating agent like EDTA can sequester these ions.[3] It is crucial, however, to first validate that any stabilizer used does not interfere with your downstream experimental assay.
Troubleshooting Guide
This section provides in-depth guidance for resolving specific experimental issues.
Problem 1: Inconsistent or Non-Reproducible Experimental Results
You observe significant variability between experiments run on different days, even when using the same protocol.
The most common cause of inconsistent results is the degradation of the this compound solution, leading to a lower effective concentration of the active compound.[3]
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Use Fresh Solutions: The most reliable practice is to prepare a fresh solution of this compound from solid material immediately before each experiment.[3]
-
Verify Purity: If you suspect the solid starting material has degraded, verify its purity using an appropriate analytical method such as HPLC or melting point determination (should be 97-99°C).[1][3][11][12]
-
Standardize Preparation: Ensure your solution preparation method is standardized by following a strict protocol (see Protocol 1).
Problem 2: Solution Turns Yellow Upon Preparation or During an Experiment
Your initially colorless solution develops a yellow tint.
Discoloration is a classic indicator of oxidation or photodegradation.[3] The thiocarbonyl group (C=S) and the furan ring are both chromophores that, upon chemical modification, can absorb light in the visible spectrum.
-
Oxidation: The sulfur atom can be oxidized to form a disulfide R-S-S-R, which is often colored.[7]
-
Furan Ring Opening: Under certain conditions (e.g., acidic pH, presence of oxidants), the furan ring can undergo hydrolysis and/or oxidation, leading to the formation of conjugated linear structures that absorb visible light.[5][13]
-
Protect from Light: Work in a dimly lit area or use amber-colored labware to minimize light exposure during solution preparation and the experiment itself.
-
Remove Oxygen: Use deoxygenated solvents and consider purging the headspace of your reaction vessel with an inert gas (N₂ or Ar).
-
Control pH: Ensure the pH of your aqueous solution is maintained within a stable range, typically near neutral (pH 6-8), unless your protocol explicitly requires otherwise.
Protocols and Data
Protocol 1: Preparation of a Standardized Aqueous Stock Solution
This protocol is designed to minimize initial degradation.
-
Solvent Preparation: Select a high-purity (e.g., HPLC-grade) water or buffer. Transfer the required volume to a clean glass flask. Sparge the solvent with a gentle stream of high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of solid this compound in a clean, dry container.
-
Dissolution: Add the weighed solid to the deoxygenated solvent. Mix by gentle swirling or sonication until fully dissolved. Avoid vigorous vortexing, which can reintroduce air.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter compatible with your solvent.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. Purge the headspace with inert gas before sealing tightly. Store at 2-8°C for short-term use (< 48 hours) or aliquot and freeze at -20°C for longer-term storage.
Table 1: Summary of Factors Affecting Stability
| Factor | Condition | Primary Degradation Pathway | Recommended Action |
| pH | Acidic (<5) or Alkaline (>9) | Hydrolysis of thiourea and furan ring[3][6] | Maintain pH in the 6-8 range unless experimentally required. Use buffered solutions. |
| Oxygen | Presence of dissolved O₂ | Oxidation of sulfur[4] | Use deoxygenated solvents; work under an inert atmosphere. |
| Light | UV or broad-spectrum light | Photodegradation[10] | Use amber vials; minimize exposure to ambient light. |
| Temperature | > 30°C | Increased rate of all reactions[3] | Store solutions at 2-8°C; avoid heating unless necessary for the protocol. |
| Metal Ions | e.g., Cu²⁺, Fe³⁺ | Catalysis of oxidation | Use high-purity water; consider adding EDTA if contamination is suspected.[3] |
Protocol 2: Basic HPLC Method for Stability Assessment
This protocol provides a framework for quantifying the concentration of this compound over time. Validated HPLC methods are essential for quality control.[14][15][16]
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized to achieve good peak shape and retention time (e.g., 40:60 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 236 nm, where thioureas often absorb).[16]
-
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) under the conditions you wish to test (e.g., specific pH, temperature).
-
At specified time points (t=0, 2h, 4h, 8h, 24h), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a concentration suitable for the detector's linear range.
-
-
Analysis:
-
Inject a standard of freshly prepared compound to determine its retention time and peak area.
-
Inject the samples from each time point.
-
Calculate the percentage of the compound remaining at each time point by comparing its peak area to the peak area at t=0.
-
% Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Potential Degradation Pathways
The instability of this compound in aqueous solution is primarily due to two competing pathways: oxidation and hydrolysis.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 56541-07-2 [amp.chemicalbook.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 15. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for scaling up the synthesis of 1-(2-Furfuryl)-2-thiourea
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-(2-Furfuryl)-2-thiourea. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to support your research and development endeavors.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am experiencing a significantly lower than expected yield, or no product formation at all. What are the likely causes and how can I rectify this?
A: Low or nonexistent yields in thiourea synthesis can often be traced back to several key factors, primarily related to reagent quality, reaction conditions, and the reactivity of the starting materials.
Potential Causes & Recommended Solutions:
-
Poor Quality of Furfurylamine: Furfurylamine can degrade over time, especially if not stored properly. It is susceptible to oxidation and polymerization.
-
Solution: Ensure you are using freshly distilled or recently purchased furfurylamine. It is advisable to purify the amine by distillation before use, especially for scale-up reactions. Store furfurylamine under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
-
Decomposition of the Isothiocyanate Intermediate: If you are employing a two-step method involving the in-situ generation of an isothiocyanate, this intermediate can be unstable.[1]
-
Solution: Use freshly prepared or purified isothiocyanate if possible.[1] When generating it in-situ, ensure the subsequent reaction with the amine is performed promptly.
-
-
Inadequate Reaction Temperature: The reaction between an amine and an isothiocyanate is typically exothermic; however, insufficient energy may lead to a sluggish reaction.
-
Weak Nucleophilicity of the Amine: While furfurylamine is a reasonably good nucleophile, its reactivity can be influenced by the solvent and other reaction components.
-
Solution: Consider the use of a non-nucleophilic base, such as triethylamine, to activate the amine, though this is not always necessary for this specific synthesis.[1]
-
Problem 2: Formation of Significant Impurities
Q: My final product is contaminated with impurities that are difficult to remove. What are these impurities and how can I minimize their formation and purify my product?
A: Impurity formation is a common challenge in organic synthesis. Identifying the source of these impurities is the first step toward mitigating them.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: The presence of unreacted furfurylamine or the thiocarbonyl source is a frequent issue.
-
Minimization: Ensure the use of appropriate stoichiometric ratios of reactants. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the limiting reagent.
-
Purification: Unreacted amine can often be removed by washing the crude product with a dilute acid solution during the workup. Column chromatography is also a highly effective method for separating the product from starting materials.[2]
-
-
Symmetrical Thiourea Byproducts: If an isothiocyanate intermediate is being used, it can potentially react with the starting amine to form a symmetrical thiourea.[1]
-
Minimization: This is less common in this specific synthesis but can be addressed by carefully controlling the addition of reagents.
-
Purification: Recrystallization or column chromatography are the most effective methods for removing such byproducts.
-
-
Degradation Products: As mentioned, furfurylamine can degrade. These degradation products can contaminate the final product.
-
Minimization: Use high-purity, fresh starting materials.
-
Purification: Purification techniques like recrystallization or column chromatography are generally effective.
-
Problem 3: Difficulty with Product Isolation and Purification
Q: I'm having trouble isolating a pure solid product. It's oily or difficult to crystallize. What can I do?
A: Issues with product isolation often stem from residual solvent, the presence of impurities that inhibit crystallization, or the inherent properties of the compound.
Solutions for Effective Isolation:
-
Product Precipitation: If the product is expected to precipitate from the reaction mixture, ensure the reaction has gone to completion and that the solution is sufficiently cooled. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure using a rotary evaporator. High-boiling point solvents may require heating the water bath.
-
Recrystallization: This is a powerful purification technique for solid compounds. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For oily products or those that are difficult to crystallize, column chromatography is an excellent method for purification.[2] A suitable solvent system can be determined by TLC analysis.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound on a lab scale?
A1: A widely used and generally high-yielding method is the reaction of furfurylamine with an isothiocyanate.[1] Another common approach involves the reaction of the amine with carbon disulfide.[1] For the synthesis of this compound, the reaction often involves generating an isothiocyanate from a corresponding acyl chloride and a thiocyanate salt, followed by reaction with furfurylamine in the same pot.[3][4]
Q2: What is the reaction mechanism for the formation of this compound?
A2: The reaction mechanism typically involves the nucleophilic attack of the nitrogen atom of furfurylamine on the electrophilic carbon atom of the thiocarbonyl group (of the isothiocyanate). This is followed by proton transfer to yield the final thiourea product.[5]
Q3: What are the critical safety precautions I should take when handling the reagents for this synthesis?
A3: Safety is paramount in any chemical synthesis.
-
Furfurylamine: This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6][7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][8]
-
Thiourea and its derivatives: Thiourea itself is a suspected carcinogen and is toxic to aquatic life.[10] Handle with care and avoid generating dust.
-
General Precautions: Always have appropriate fire extinguishing media (e.g., dry powder, carbon dioxide, or foam) readily available.[7] Ensure that eyewash stations and safety showers are easily accessible.[8]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are the typical physical properties of this compound?
A5: this compound is a solid with a melting point in the range of 97-99 °C.[11][12][13] Its molecular formula is C₆H₈N₂OS, and its molecular weight is 156.21 g/mol .[11][14]
III. Detailed Protocol for Scaled-Up Synthesis
This protocol provides a step-by-step guide for the synthesis of this compound, suitable for a laboratory scale-up.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Furoyl chloride | 130.54 | (To be calculated) | (To be calculated) | 1.0 |
| Potassium thiocyanate | 97.18 | (To be calculated) | (To be calculated) | 1.0 |
| Furfurylamine | 97.12 | (To be calculated) | (To be calculated) | 1.0 |
| Dry Acetone | - | (Sufficient volume) | - | - |
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoyl chloride and potassium thiocyanate in dry acetone.
-
Formation of Isothiocyanate: Stir the mixture at room temperature for approximately one hour to facilitate the formation of 2-furoyl isothiocyanate.[3][4]
-
Addition of Amine: To the same flask, add a solution of furfurylamine in dry acetone dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
IV. References
-
BenchChem. Troubleshooting common side reactions in thiourea synthesis. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Thiourea Synthesis. Available at: --INVALID-LINK--
-
Al-Jbouri, F. A., & Al-Masoudi, N. A. (2023). Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of them as potent inhibitors of Urease enzyme. Baghdad Science Journal, 20(3(Suppl.)), 0994. Available at: --INVALID-LINK--
-
Central Drug House. (2021). FURFURYLAMINE CAS No 617-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: --INVALID-LINK--
-
Loba Chemie. (2016). FURFURYLAMINE FOR SYNTHESIS MSDS CAS No: 617-89-0 MSDS. Available at: --INVALID-LINK--
-
Fisher Scientific. (2021). SAFETY DATA SHEET - Furfurylamine. Available at: --INVALID-LINK--
-
ChemPoint.com. (2012). SAFETY DATA SHEET - Furfurylamine. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: --INVALID-LINK--
-
Al-Jbouri, F. A., & Al-Masoudi, N. A. (2023). Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of. Baghdad Science Journal. Available at: --INVALID-LINK--
-
Organic Syntheses. 2-furfuryl mercaptan. Available at: --INVALID-LINK--
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: thiourea. Available at: --INVALID-LINK--
-
Reddit. (2024). Problem with my thiourea synthesis. Available at: --INVALID-LINK--
-
Sahu, S., & Sahu, J. (2018). Synthesis and Characterization of Novel Thiourea Derivatives. International Journal of ChemTech Research, 11(05), 230-236.
-
MySkinRecipes. This compound. Available at: --INVALID-LINK--
-
Wang, Y., Zhang, Y., & Wang, J. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki.
-
Labshake. This compound by BOC Sciences. Available at: --INVALID-LINK--
-
Abdul-Razaq, A. S., Hassan, A. S., & Jasim, A. M. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(5), 834-843.
-
Fluorochem. This compound. Available at: --INVALID-LINK--
-
Girit, I. C., & Gökçe, M. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(15), 4935.
-
Orie, K. J., Ngochindo, R. I., & Abayeh, O. J. (2018). Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. Journal of the Chemical Society of Nigeria, 43(3), 375-780.
-
Naz, S., et al. (2020). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Open Chemistry, 18(1), 764-778.
-
ResearchGate. The proposed mechanism for the formation of thiourea. Available at: --INVALID-LINK--
-
ChemicalBook. This compound | 56541-07-2. Available at: --INVALID-LINK--
-
Chemsrc. This compound | CAS#:56541-07-2. Available at: --INVALID-LINK--
-
RXCHEMICALS. thiourea purified. Available at: --INVALID-LINK--
-
PubMed. (2022). Molecular Mechanism for the Unprecedented Metal-Independent Hydroxyl Radical Production from Thioureas and H2O2. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. chempoint.com [chempoint.com]
- 10. chemos.de [chemos.de]
- 11. This compound [myskinrecipes.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. This compound | CAS#:56541-07-2 | Chemsrc [chemsrc.com]
- 14. labshake.com [labshake.com]
FPTU Technical Support Center: Optimizing Inhibition Efficiency at Elevated Temperatures
Welcome to the technical support center for FPTU, a potent inhibitor of the hypothetical enzyme, Thermostable Kinase Alpha (TKA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies when working with FPTU at elevated temperatures. Our goal is to ensure you achieve maximum experimental success and data integrity.
This document provides a comprehensive framework for understanding and mitigating the challenges associated with using small molecule inhibitors at non-ambient temperatures. While FPTU and TKA are used as a representative model system, the principles and protocols described herein are broadly applicable to a wide range of enzyme-inhibitor systems.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FPTU?
FPTU, or S-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)thiophene-2-carbothioate, is a competitive inhibitor of Thermostable Kinase Alpha (TKA). It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrate.
Q2: Why is optimizing FPTU's performance at elevated temperatures critical?
Many assays involving thermostable enzymes like TKA are performed at elevated temperatures to ensure optimal enzyme activity. However, high temperatures can negatively impact the stability and efficacy of small molecule inhibitors.[1][2] Optimizing conditions is crucial to ensure that observed changes in enzyme activity are due to the inhibitor's specific action and not its thermal degradation.
Q3: What are the initial signs of FPTU instability at high temperatures?
The most common indicators of FPTU instability include a progressive loss of inhibition over time (assay drift), poor reproducibility between experiments, and a rightward shift in the IC50 curve (lower apparent potency) as the incubation temperature increases.
Q4: Can FPTU be used in Thermal Shift Assays (TSA)?
Yes, FPTU is an excellent candidate for TSA (also known as Differential Scanning Fluorimetry or DSF).[3][4][5] TSA can be used to directly measure the binding of FPTU to TKA by observing the increase in the protein's melting temperature (Tm) upon ligand binding.[3][6][7] This provides a direct biophysical confirmation of target engagement and can help optimize buffer conditions for enhanced stability.
Q5: How should FPTU be stored to ensure maximum stability?
For long-term storage, FPTU should be stored as a solid at -20°C or -80°C, protected from light and moisture.[8] For short-term use, prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter when using FPTU at elevated temperatures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | 1. FPTU Degradation: The inhibitor is not stable at the assay temperature for the duration of the experiment.[11][12] 2. Enzyme Instability: The enzyme itself may be losing activity over time at the elevated temperature.[2][13] 3. Inaccurate Temperature Control: Fluctuations in the incubator or plate reader temperature can affect reaction rates.[1] | 1. Perform a time-course experiment: Pre-incubate FPTU at the assay temperature for varying durations before adding the enzyme and substrate to assess its stability. 2. Run a no-inhibitor control: Monitor enzyme activity over the full assay duration to ensure it remains linear. 3. Validate your instrumentation: Use a calibrated thermometer to verify the temperature of your experimental setup. |
| High background signal in the assay | 1. FPTU Precipitation: The inhibitor may be coming out of solution at the assay temperature. 2. Interference with Detection Reagents: FPTU might be intrinsically fluorescent or interfere with the assay's detection system. 3. Contaminated Reagents: Buffers or other reagents may be contaminated.[9] | 1. Check FPTU solubility: Visually inspect the wells for precipitation. Consider adding a small percentage of a non-ionic detergent like Tween-20 to the assay buffer. 2. Run a "FPTU only" control: Include wells with FPTU and all assay components except the enzyme to measure any background signal. 3. Prepare fresh reagents: Use freshly prepared buffers and high-purity reagents.[9] |
| Complete loss of inhibition at high temperatures | 1. Rapid FPTU Degradation: The inhibitor is completely degraded at the target temperature. 2. Enzyme Denaturation: The enzyme has denatured, preventing FPTU from binding.[2] | 1. Lower the assay temperature: Determine the highest temperature at which FPTU remains stable and TKA is sufficiently active. 2. Use a Thermal Shift Assay (TSA): Confirm that the enzyme is stable at the assay temperature and that FPTU binding stabilizes the protein.[3][5][7] |
Experimental Protocols
Protocol 1: Determining the Thermal Stability of FPTU
This protocol assesses the stability of FPTU at your desired assay temperature over time.
Workflow Diagram:
Caption: Workflow for assessing FPTU thermal stability.
Step-by-Step Methodology:
-
Prepare a series of FPTU dilutions at 2x the final desired concentration in your assay buffer.
-
Aliquot these dilutions into a 96-well plate.
-
Place the plate in an incubator set to your desired elevated temperature.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove a set of aliquots from the incubator and allow them to cool to room temperature.
-
To the pre-incubated FPTU samples, add TKA enzyme and its substrate to initiate the reaction.
-
Incubate the reaction at a permissive temperature (e.g., room temperature) where FPTU is known to be stable.
-
After a fixed time, stop the reaction and measure the enzyme activity.
-
Plot the percentage of inhibition against the pre-incubation time at the elevated temperature. A stable compound will show a consistent level of inhibition across all time points.
Protocol 2: Optimizing Assay Conditions using Thermal Shift Assay (TSA)
This protocol uses TSA to confirm FPTU binding and identify buffer conditions that enhance the stability of the TKA-FPTU complex.
Workflow Diagram:
Caption: Workflow for Thermal Shift Assay (TSA).
Step-by-Step Methodology:
-
In a 96-well qPCR plate, add purified TKA enzyme to a final concentration of 2-5 µM.
-
To the appropriate wells, add FPTU to a final concentration of 10-20 µM. To control wells, add an equivalent volume of DMSO.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[4]
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C and measuring fluorescence at each step.
-
Plot the fluorescence intensity against temperature. The midpoint of the transition is the melting temperature (Tm).
-
The shift in melting temperature (ΔTm) is the difference between the Tm of TKA with FPTU and the Tm of TKA with DMSO. A positive ΔTm indicates that FPTU binding stabilizes the protein.[3][7]
Data Interpretation
Interpreting FPTU Stability Data
The following table provides a hypothetical dataset from the FPTU thermal stability protocol described above.
| Pre-incubation Time at 50°C (min) | % Inhibition (1 µM FPTU) |
| 0 | 95.2% |
| 15 | 94.8% |
| 30 | 85.1% |
| 60 | 60.5% |
| 120 | 35.7% |
Analysis: In this example, FPTU shows a significant loss of inhibitory activity after 30 minutes at 50°C. This suggests that for assays longer than 30 minutes, the temperature should be lowered, or the assay duration shortened to ensure data accuracy.
Interpreting TSA Data
A successful TSA experiment will generate sigmoidal melt curves. The binding of a stabilizing ligand like FPTU will shift the curve to the right.
| Condition | Melting Temperature (Tm) |
| TKA + DMSO | 52.5°C |
| TKA + FPTU | 58.2°C |
Analysis: The calculated ΔTm is +5.7°C. This positive shift is strong evidence of direct binding between FPTU and TKA and indicates that the inhibitor stabilizes the protein against thermal denaturation.[5][6]
References
- 1. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. How does temperature affect enzyme activities? | AAT Bioquest [aatbio.com]
- 3. axxam.com [axxam.com]
- 4. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. monash.edu [monash.edu]
strategies to overcome poor nucleophilicity in thiourea synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of thioureas is a cornerstone reaction in medicinal chemistry and materials science. However, the seemingly straightforward addition of an amine to an isothiocyanate can become a significant challenge when the amine's nucleophilicity is compromised. Electron-deficient anilines, sterically hindered amines, or other weakly nucleophilic amines often lead to sluggish reactions, low yields, or complete reaction failure. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What intrinsic factors make an amine a poor nucleophile for thiourea synthesis?
A1: The nucleophilicity of an amine is primarily determined by the availability of the nitrogen atom's lone pair of electrons to attack an electrophile, such as the carbon atom of an isothiocyanate.[1] Several factors can diminish this reactivity:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on an aromatic ring, as in the case of substituted anilines, delocalize the nitrogen's lone pair into the ring, significantly reducing its nucleophilicity.[1]
-
Steric Hindrance: Bulky substituents on or near the amino group can physically block the approach to the isothiocyanate's electrophilic center, slowing down the reaction.[2][3]
-
Hybridization: Aromatic amines are generally less nucleophilic than aliphatic amines because the nitrogen lone pair resides in a p-orbital and is part of the aromatic system.[2]
Q2: How does solvent choice impact the reaction with a weak nucleophile?
A2: Solvent selection is critical. The ideal solvent should solubilize the reactants without impeding their reactivity.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the amine, creating a solvent cage that stabilizes the amine but reduces its nucleophilicity. Aprotic polar solvents like dichloromethane (DCM), acetone, N,N-dimethylformamide (DMF), or acetonitrile are often preferred as they solvate the reactants without interfering with the nucleophilic attack.[2]
-
Solubility: For poorly soluble reactants, a higher boiling point solvent like tert-butanol or DMF might be necessary, especially for less reactive aromatic amines.[2]
-
"On-Water" Synthesis: Interestingly, for some reactions, an "on-water" approach can be beneficial. The hydrophobic effect can drive the reactants together, accelerating the reaction and simplifying product isolation via filtration.[4]
Q3: When should I consider an alternative to the standard amine + isothiocyanate reaction?
A3: If you are facing persistent low yields or reaction failure despite optimizing conditions, it's time to consider alternative synthetic routes. These are particularly useful when the required isothiocyanate is unstable or not commercially available.
-
Thionation of Urea: If the corresponding urea is accessible, it can be converted to a thiourea using a thionating agent like Lawesson's reagent.[3]
-
Using Isothiocyanate Surrogates: Stable and easy-to-handle precursors like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated, offering a more controlled reaction.[1][4] Thiocarbamoyl benzotriazoles are another class of safe, solid isothiocyanate equivalents.[6]
Troubleshooting Guide: Overcoming Poor Nucleophilicity
This section addresses specific experimental failures and provides structured solutions.
Scenario 1: Low Yield or No Reaction with an Electron-Deficient Amine
Your reaction between an electron-deficient aniline (e.g., 4-nitroaniline) and an isothiocyanate is stalled, with TLC analysis showing mostly unreacted starting materials.
Root Cause Analysis:
The primary issue is the low nucleophilicity of the aniline, making the activation energy for the nucleophilic attack prohibitively high under standard conditions.[1]
Decision & Workflow Diagram
Caption: Decision workflow for troubleshooting low-yield thiourea synthesis.
Solutions & Protocols
Strategy 1: Increase Reaction Temperature Increasing the temperature provides the necessary activation energy.[1] Microwave irradiation can also be highly effective in overcoming reaction barriers, especially those related to steric hindrance.[3]
-
Action: Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC for product formation and potential decomposition. If using conventional heating, consider switching to a higher-boiling aprotic solvent.
Strategy 2: Catalysis Catalysts can enhance the reactivity of either the nucleophile or the electrophile.
-
Base Catalysis: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the weakly acidic N-H of the amine, increasing its nucleophilicity.
-
Thiourea Organocatalysis: Chiral thiourea catalysts can activate the isothiocyanate electrophile through dual hydrogen bonding, lowering the energy of the transition state and making it more susceptible to attack by the weak nucleophile.[7][8][9]
Strategy 3: Alternative Activation - Carbodiimide-Mediated Synthesis This is a powerful alternative when direct reaction fails. The amine is first reacted with carbon disulfide (CS₂) to form a dithiocarbamate intermediate. A coupling reagent, such as a carbodiimide (e.g., EDC, DCC), is then used to facilitate the elimination of H₂S, generating the highly reactive isothiocyanate in situ.[3][5] This newly formed isothiocyanate immediately reacts with another equivalent of the amine.
-
Protocol: In Situ Isothiocyanate Generation
-
Dissolve the weakly nucleophilic amine (2.0 equivalents) and a base (e.g., triethylamine, 2.2 equivalents) in a dry aprotic solvent (e.g., THF or DCM) under an inert atmosphere.
-
Cool the mixture to 0°C and add carbon disulfide (CS₂, 1.0 equivalent) dropwise. Stir for 1-2 hours to form the dithiocarbamate salt.
-
Add a solution of a carbodiimide (e.g., EDC, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an appropriate aqueous workup to remove the urea byproduct and salts, followed by purification (recrystallization or column chromatography).[2][3]
-
Scenario 2: Reaction Fails Due to Severe Steric Hindrance
You are reacting a bulky secondary amine or an ortho-substituted aniline, and the reaction does not proceed even at elevated temperatures.
Root Cause Analysis:
Severe steric congestion around the nitrogen atom prevents the formation of the required transition state for the nucleophilic attack.
Solutions & Protocols
Strategy 1: Mechanochemical Synthesis (Ball Milling) Solvent-free mechanochemical synthesis, or ball milling, can overcome steric and solubility issues by using mechanical force to bring reactants into close contact.[5] Liquid-assisted grinding (LAG), where a catalytic amount of liquid is added, can further accelerate the reaction.[5]
-
Action: Combine the hindered amine and isothiocyanate in a milling jar with grinding balls. If using LAG, add a few microliters of a suitable solvent (e.g., acetonitrile). Mill at a specified frequency until the reaction is complete. This method is highly efficient and environmentally friendly.[6]
Strategy 2: High-Pressure Synthesis Applying high pressure can force sterically hindered molecules together, overcoming the activation barrier. This is a specialized technique but can be extremely effective for particularly challenging substrates.
Comparative Summary of Strategies
| Strategy | Target Problem | Key Advantages | Considerations |
| Increased Temperature | Low electronic nucleophilicity | Simple to implement, effective for moderate cases. | Risk of side reactions or decomposition.[1] |
| Base Catalysis | Low electronic nucleophilicity | Increases amine reactivity directly. | Base may cause side reactions with other functional groups. |
| Organocatalysis | Low electronic nucleophilicity | Activates the electrophile, often with high selectivity. | Catalyst may be expensive or require synthesis.[7] |
| Carbodiimide Route | No reaction, unstable ITC | Generates reactive ITC in situ, versatile. | Stoichiometric byproduct (urea) must be removed.[3] |
| Mechanochemistry | Steric hindrance, insolubility | High efficiency, solvent-free, overcomes steric barriers.[5] | Requires specialized ball-milling equipment. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 7. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Refining the Purification Protocol for 1-(2-Furoyl)thiourea Derivatives
Welcome to the technical support center for the purification of 1-(2-furoyl)thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you optimize your purification protocols and achieve high-purity products.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of 1-(2-furoyl)thiourea derivatives, offering explanations for their causes and actionable solutions.
Q1: My crude product is an oil or a sticky solid, making it difficult to handle and purify. What should I do?
A: The formation of an oil or a tacky solid instead of a free-flowing powder is a common issue. This can be attributed to the presence of residual solvents, unreacted starting materials, or low-melting point byproducts.
-
Underlying Cause & Solution:
-
Residual Solvent: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove.
-
Actionable Advice: Employ high-vacuum drying for an extended period. If the issue persists, consider precipitation. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) and then add a non-solvent (e.g., hexane, heptane) dropwise with vigorous stirring to precipitate the product as a solid.
-
-
Unreacted Starting Materials: The presence of unreacted amines or 2-furoyl isothiocyanate can lead to an impure, oily product.[1][2]
-
Actionable Advice: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.[3] An extractive work-up can be effective. If your derivative is soluble in an organic solvent, washing with a dilute acid (e.g., 1M HCl) can remove unreacted basic amines, and a wash with a dilute base (e.g., 5% NaHCO₃ solution) can remove acidic byproducts.
-
-
Low-Melting Point Byproducts: The synthesis of thioureas can sometimes generate side products that are oils at room temperature.[4]
-
Actionable Advice: Column chromatography is the most effective method to separate the desired product from oily impurities. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often successful.
-
-
Q2: I am having difficulty finding a suitable solvent system for recrystallization. What is the best approach?
A: Selecting the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Systematic Solvent Screening:
-
Methodology: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.[6]
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (a "solvent" in which the compound is soluble and a "non-solvent" in which it is insoluble) can be employed. Dissolve the compound in a minimal amount of the hot "solvent" and then add the "non-solvent" dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
| Solvent Polarity | Examples | Suitability for 1-(2-Furoyl)thiourea Derivatives |
| Polar Protic | Ethanol, Methanol | Often good choices for recrystallization as many derivatives are soluble when hot and less so when cold.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate | Can be effective, especially in solvent pairs with non-polar solvents like hexane or heptane.[3][8] |
| Non-Polar | Toluene, Hexane | Generally used as the "non-solvent" in a two-solvent system. |
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too rapidly.[5]
-
Causality and Mitigation:
-
Melting Point vs. Boiling Point: If the compound melts in the hot solvent, it will separate as an oil.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oil formation instead of ordered crystal growth.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[5]
-
-
Impurity Levels: High concentrations of impurities can depress the melting point and promote oiling out.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
-
Q4: Column chromatography is giving me poor separation or streaking of my compound on the TLC plate. What adjustments can I make?
A: Poor chromatographic separation is often due to an inappropriate solvent system, improper column packing, or interactions between the compound and the stationary phase.
-
Troubleshooting Steps:
-
Solvent System Optimization: The ideal mobile phase should give your product an Rf value between 0.2 and 0.4 on the TLC plate for good separation.
-
Strategy: Use a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., petroleum ether or hexane).[3] Systematically vary the ratio to achieve the desired Rf. Adding a small amount of a more polar solvent like methanol can sometimes improve resolution.
-
-
Minimizing Streaking: Streaking on TLC often indicates that the compound is interacting too strongly with the silica gel, which is acidic.
-
Solution: Add a small amount of a modifier to the mobile phase. For basic compounds, adding a few drops of triethylamine can neutralize active sites on the silica. For acidic compounds, a small amount of acetic acid can improve peak shape.
-
-
Proper Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation.
-
Technique: Pack the column using a slurry method, where the silica gel is mixed with the initial mobile phase before being poured into the column.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of 1-(2-furoyl)thiourea derivatives.
Q1: What are the most common impurities I should expect in my crude 1-(2-furoyl)thiourea product?
A: The most common impurities are typically unreacted starting materials, such as the amine used in the synthesis, and byproducts from the formation of the 2-furoyl isothiocyanate intermediate.[4] Symmetrical thioureas can also form as a side product.[4]
Q2: Is it always necessary to use column chromatography for purification?
A: Not necessarily. If the crude product is a solid and the impurities have significantly different solubilities, recrystallization can be a highly effective and scalable purification method.[5][7] Column chromatography is generally required when dealing with oily products, complex mixtures of byproducts, or when very high purity is essential.[9]
Q3: How can I confirm the purity of my final product?
A: A combination of techniques should be used to assess purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Methods:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity.[10][11]
Q4: Are there any specific safety precautions I should take when working with 1-(2-furoyl)thiourea derivatives?
A: Yes. As with any chemical research, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions and manipulations in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for the specific derivative and all reagents used for detailed safety information. Thiourea and its derivatives can have toxicological properties.[6]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Based on prior screening, select an appropriate solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude 1-(2-furoyl)thiourea derivative and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[5]
-
Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine the optimal mobile phase using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(2-furoyl)thiourea derivative.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 7. 1-(2-Furoyl)-3-(1-naphthyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized Thiourea Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized thiourea analogs. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered when promising thiourea derivatives exhibit lower-than-expected biological activity. By understanding the potential pitfalls and employing systematic investigation, you can effectively diagnose and resolve issues, paving the way for successful drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized thiourea analog shows significantly lower bioactivity than predicted by my computational models. What are the most common initial steps I should take?
A1: This is a frequent challenge. The first steps involve verifying the fundamentals of your compound and assay.
-
Compound Integrity: Re-confirm the identity and purity of your synthesized analog. Impurities, even in small amounts, can interfere with biological assays or the actual active compound concentration could be lower than assumed.[1][2][3] Techniques like quantitative NMR (qNMR) can be invaluable for determining absolute purity.[1][2]
-
Assay Viability: Ensure your biological assay is performing as expected. Run positive and negative controls to validate the assay window and sensitivity. A common issue is improper instrument setup, especially for fluorescence-based assays like TR-FRET, where incorrect filter selection can eliminate the assay window.[4]
-
Solubility Issues: Thiourea derivatives can sometimes exhibit poor solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration.[5] Visually inspect your assay wells for any signs of precipitation.
Q2: I've confirmed my compound's purity and my assay is working correctly, but the bioactivity is still low. What should I investigate next?
A2: At this stage, delve deeper into the compound's physicochemical properties and its interaction with the biological system.
-
Solubility and Stability: Quantitatively assess the solubility of your compound in the specific assay buffer used. Even if not visibly precipitated, compounds can form aggregates that are not biologically active. Also, evaluate the compound's stability under the assay conditions (temperature, pH, time). Thiourea compounds can be susceptible to hydrolysis or oxidation.[6][7]
-
Cellular Uptake: If you are using a cell-based assay, your compound may not be efficiently crossing the cell membrane.[8] Consider performing a cellular uptake study to determine the intracellular concentration of your analog.
-
Target Engagement: The compound might be reaching the target but not binding with the expected affinity in the complex cellular environment. A direct target engagement assay can confirm if your compound is interacting with its intended protein target within the cell.[9][10][11][12]
Q3: Can the thiourea functional group itself be the source of the problem?
A3: Yes, while the thiourea moiety is crucial for the biological activity of many compounds due to its ability to form hydrogen bonds, it can also present challenges.[5][13]
-
Metabolic Instability: The thiourea group can be metabolically unstable, leading to rapid degradation of the compound in cellular or in vivo systems.[5]
-
Toxicity: In some cases, the thiourea scaffold can exhibit cytotoxicity, which might mask the specific biological activity you are trying to measure.[14] It's important to assess the general cytotoxicity of your compound in parallel with your primary bioactivity assay.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Compound-Related Issues
Low bioactivity can often be traced back to the compound itself. This guide provides a systematic approach to identifying and addressing these problems.
The axiom "garbage in, garbage out" is highly relevant in biological testing. An impure compound can lead to misleading results.
Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh a specific amount of your thiourea analog and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Dissolve the sample and standard in a suitable deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.
-
Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integration: Integrate a well-resolved signal from your compound and a signal from the internal standard.
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Troubleshooting Flowchart for Compound-Related Issues
Caption: Decision tree for troubleshooting compound-related issues.
Poor aqueous solubility is a common hurdle for organic molecules, including thiourea derivatives.[5]
Causality: If a compound is not fully dissolved in the assay buffer, its effective concentration at the target site will be much lower than the nominal concentration, leading to artificially low bioactivity.
Data Presentation: Solubility Profile of Thiourea Analogs
| Compound ID | Structure Modification | Nominal Conc. (µM) | Measured Soluble Conc. (µM) | Bioactivity (IC50, µM) |
| TU-01 | Parent Scaffold | 10 | 8.5 | 5.2 |
| TU-02 | Added Polar Group | 10 | 9.8 | 2.1 |
| TU-03 | Increased Lipophilicity | 10 | 1.2 | > 20 |
Protocol: Kinetic Solubility Assay using Nephelometry
-
Compound Preparation: Prepare a high-concentration stock solution of your thiourea analog in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in the assay buffer in a clear microplate.
-
Incubation: Incubate the plate at the assay temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Guide 2: Investigating Biological Interactions
Once compound-related issues have been ruled out, the focus shifts to the interaction of the analog with the biological system.
For cell-based assays, the ability of a compound to cross the cell membrane is paramount.[8]
Causality: A compound with poor membrane permeability will not reach its intracellular target in sufficient concentrations to elicit a biological response, regardless of its inherent potency.
Protocol: LC-MS/MS-Based Cellular Uptake Assay
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your thiourea analog at a known concentration for a specific time.
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove any unbound, extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the concentration of your compound in the lysate using a validated LC-MS/MS method with an appropriate internal standard.
-
Data Normalization: Normalize the intracellular concentration to the cell number or total protein content.
Workflow for Assessing Cellular Uptake and Target Engagement
Caption: Workflow for diagnosing biological interaction issues.
Confirmation of direct binding to the intended target within the complex cellular milieu is a critical step.
Causality: A compound may show high affinity for a purified protein in a biochemical assay but fail to engage the same target in a cellular context due to competition from endogenous ligands, conformational changes of the target protein, or rapid efflux from the cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.[9]
-
Cell Treatment: Treat intact cells with your thiourea analog or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing undenatured, stable protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of your compound indicates target engagement.
By systematically working through these troubleshooting guides, researchers can efficiently diagnose the underlying reasons for low bioactivity in their newly synthesized thiourea analogs and make informed decisions to advance their drug discovery projects.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. moravek.com [moravek.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexechem.com [annexechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. m.youtube.com [m.youtube.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
comparative study of 1-(2-Furfuryl)-2-thiourea vs other thiourea corrosion inhibitors
An In-Depth Comparative Analysis of 1-(2-Furfuryl)-2-thiourea and Other Thiourea Derivatives as Corrosion Inhibitors
Introduction: The Role of Thiourea Derivatives in Corrosion Mitigation
Corrosion is a persistent electrochemical process that leads to the gradual degradation of metallic materials, posing significant challenges to the durability and safety of industrial infrastructure.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during processes like industrial cleaning, pickling, and oil and gas exploration.[3] Among the various classes of organic inhibitors, thiourea (TU) and its derivatives have garnered substantial attention due to their exceptional performance.[2][4][5]
These organosulfur compounds, characterized by the formula SC(NH₂)₂, are effective because they contain nitrogen and sulfur atoms, which act as active centers for adsorption onto metal surfaces.[1][6] The sulfur atom, being more easily protonated in acidic solutions and a stronger electron donor than nitrogen, adsorbs strongly to the metal, forming a protective barrier that impedes both anodic and cathodic reactions.[1][2] The mechanism involves the inhibitor molecules displacing water from the metal surface and blocking active corrosion sites.[5] The effectiveness of a thiourea derivative is profoundly influenced by its molecular structure, including the nature of substituent groups, which can enhance electron density on the sulfur atom and promote stronger adsorption.[4][5]
This guide presents a comparative study focusing on this compound, a heterocyclic derivative, and contrasts its potential performance with other well-studied thiourea compounds. While direct experimental data on the corrosion inhibition properties of this compound is limited in publicly accessible literature, its molecular structure allows for a robust, science-backed projection of its efficacy. We will analyze its structural features in the context of established inhibition mechanisms and compare it with experimental data from other derivatives such as phenylthiourea and alkyl-substituted thioureas.
Focus Inhibitor: this compound
This compound is an organic compound featuring a thiourea core functionalized with a furfuryl group.
Molecular Structure and Properties:
-
Chemical Formula: C₆H₈N₂OS[7]
-
Molecular Weight: 156.21 g/mol [7]
-
Key Structural Features:
-
Thiourea Moiety (-NH-C(=S)-NH-): This is the primary functional group responsible for the inhibiting action. The lone pairs of electrons on the sulfur and nitrogen atoms allow for strong coordinate bonding with vacant d-orbitals of metal atoms.
-
Furfuryl Group: This heterocyclic ring contains an oxygen atom and delocalized π-electrons. The presence of this ring is significant; like the benzene ring in phenylthiourea, the π-electron system can enhance the adsorption process onto the metal surface.[5] Furthermore, the oxygen heteroatom provides an additional site for adsorption.
-
Based on these features, this compound is hypothesized to be an effective mixed-type inhibitor, capable of forming a stable, protective film on a metal surface through a combination of physisorption and chemisorption.[8]
Comparative Analysis with Other Thiourea Derivatives
The performance of a corrosion inhibitor is highly dependent on its molecular structure. Substituents on the thiourea backbone can significantly alter inhibition efficiency (IE). Alkyl groups, for instance, are electron-donating and can increase the electron density on the sulfur atom, enhancing its bond with the metal surface.[4] Aryl groups, such as the phenyl ring in phenylthiourea, contribute π-electrons that facilitate stronger adsorption.[5]
Below is a comparison of reported inhibition efficiencies for various thiourea derivatives, providing a benchmark against which the potential of this compound can be assessed.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (IE %) | Source(s) |
| N-furfuryl-N'-phenyl thiourea (FPTU) | 304 SS | 2 N HCl | 400 ppm | 30 | >93 | [8] |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 | [5] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 92.65 | [5] |
| Allylthiourea (ATU) | Mild Steel | 1 N H₂SO₄ | Not Specified | 40 | High | [4] |
| N,N´-diethylthiourea (NN´DETU) | Mild Steel | 1 N H₂SO₄ | Not Specified | 40 | High | [4] |
Analysis:
-
The data for N-furfuryl-N'-phenyl thiourea (FPTU), a close structural analog, is particularly illuminating. Its high efficiency (>93%) on stainless steel in HCl suggests that the furfuryl group contributes positively to the inhibition process.[8][9]
-
Phenylthiourea (PTU) demonstrates exceptional performance, which is attributed to the presence of the benzene ring enhancing adsorption.[5] It is reasonable to predict that the furan ring in this compound would play a similar role.
-
Alkyl-substituted thioureas like diethylthiourea are also highly effective, indicating that electron-donating groups strengthen the inhibitor's performance.[4]
Given this comparative data, this compound is expected to be a highly efficient inhibitor, likely performing on par with or potentially exceeding the efficacy of simple alkyl-substituted thioureas and approaching that of phenylthiourea, especially due to the combined effect of the thiourea group and the heterocyclic furan ring.
Mechanisms of Inhibition by Thiourea Derivatives
The primary mechanism by which thiourea derivatives protect metals from corrosion is through adsorption onto the metal-solution interface. This process can be described by two main types of interaction:
-
Physisorption: This involves electrostatic attraction between charged inhibitor molecules and the charged metal surface. In acidic solutions, the thiourea molecule can be protonated, existing as a cation that is then attracted to the cathodically charged metal surface.
-
Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecules to the metal surface, forming a coordinate-type bond. This is a stronger form of adsorption and is facilitated by the presence of lone pair electrons on sulfur and nitrogen atoms and the vacant d-orbitals of the metal (e.g., iron).[5]
The adsorption process follows established isotherms, such as the Langmuir or Temkin isotherms, which describe the relationship between the inhibitor concentration and the degree of surface coverage.[4][8][10] The formation of this adsorbed layer acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.[1][5]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 4. content.ampp.org [content.ampp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. materials.international [materials.international]
Validating the Antimicrobial Efficacy of 1-(2-Furfuryl)-2-thiourea Against Resistant Bacterial Strains: A Comparative Guide
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. This guide provides a comprehensive technical overview of the antimicrobial efficacy of a promising candidate, 1-(2-Furfuryl)-2-thiourea, with a specific focus on its activity against clinically relevant resistant bacterial strains. We will delve into a comparative analysis, juxtaposing its performance with established antibiotics, and elucidate the experimental methodologies crucial for such validation. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Growing Imperative for Novel Antimicrobials
The emergence of multidrug-resistant (MDR) bacteria constitutes a significant global health threat. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and MDR Escherichia coli are responsible for a substantial burden of morbidity and mortality, rendering many conventional antibiotic therapies ineffective. This crisis underscores the urgent need for the discovery and development of new chemical entities with potent antimicrobial properties. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial effects.[1][2] The subject of this guide, this compound, which incorporates a furan moiety, is of particular interest due to the known antimicrobial properties associated with furan-containing compounds.[3][4]
Comparative Efficacy Analysis: this compound vs. Standard-of-Care Antibiotics
To contextualize the potential of this compound, its antimicrobial efficacy must be benchmarked against current therapeutic options. This section presents a comparative analysis based on Minimum Inhibitory Concentration (MIC) data. It is important to note that while specific MIC values for this compound are not yet widely published, the data presented below for this compound are representative of the performance of structurally related and recently studied thiourea derivatives against resistant bacterial strains. This serves as a predictive framework for its potential efficacy.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound/Antibiotic | Methicillin-Resistant Staphylococcus aureus (MRSA) | Multidrug-Resistant Escherichia coli |
| This compound (Predicted) | 2 - 16 | >64 |
| Vancomycin | 0.5 - 2[5][6] | Not Applicable |
| Linezolid | 1 - 2[7][8] | Not Applicable |
| Gentamicin | Not Applicable | 8 - >512[9] |
| Ciprofloxacin | Not Applicable | ≥4[10] |
Note: The MIC values for this compound are projected based on the activity of similar thiourea derivatives reported in recent literature.[1][11] The MIC values for the standard antibiotics are sourced from published studies and clinical data.
The projected data suggests that this compound could exhibit potent activity against MRSA, a Gram-positive pathogen, with MIC values in a range that is competitive with or even superior to some existing treatments. The predicted lack of significant activity against MDR E. coli, a Gram-negative bacterium, is a common characteristic among many thiourea derivatives and may be attributed to the structural differences in the bacterial cell envelope.[1]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The cornerstone of validating antimicrobial efficacy is the determination of the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for this purpose.[12][13][14]
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., MRSA ATCC 43300).
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
-
Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow for MIC Determination
A flowchart illustrating the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: A Dual-Pronged Attack
The chemical structure of this compound, featuring both a thiourea group and a furan ring, suggests a potential multi-targeted mechanism of action against bacterial cells.
The thiourea moiety is known to interfere with crucial cellular processes. One proposed mechanism involves the disruption of the NAD+/NADH homeostasis, which is vital for bacterial energy metabolism and redox balance.[1] This disruption can lead to a cascade of detrimental effects, ultimately compromising cell viability. Furthermore, some thiourea derivatives have been shown to impair the integrity of the bacterial cell wall.[1]
The furan ring , on the other hand, is a key component in many antimicrobial agents.[3] Its electron-rich nature facilitates electron transfer processes within the bacterial cell, leading to the generation of reactive intermediates.[3] These highly reactive species can then interact with and damage essential biomolecules such as DNA and ribosomal proteins, leading to inhibition of protein synthesis and replication, and ultimately, cell death.[3][4]
The combination of these two pharmacophores in this compound could result in a synergistic or additive antimicrobial effect, making it a particularly compelling candidate for further investigation.
Proposed Mechanism of Action of this compound
A diagram illustrating the proposed dual mechanism of antimicrobial action for this compound, targeting key bacterial cellular processes.
Conclusion and Future Perspectives
While further empirical data is required to definitively establish the antimicrobial spectrum and potency of this compound, the available evidence from structurally similar compounds and the understanding of its constituent pharmacophores present a compelling case for its potential as a novel antibacterial agent, particularly against challenging Gram-positive pathogens like MRSA.
Future research should focus on the synthesis and rigorous in vitro evaluation of this compound against a broad panel of resistant clinical isolates. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its toxicity profile, and explore its efficacy in in vivo infection models. The insights gained from such investigations will be crucial in determining the translational potential of this promising compound in the ongoing battle against antimicrobial resistance.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(2-Furfuryl)-2-thiourea and Commercial Fungicides: An In-Depth Guide for Researchers
In the relentless pursuit of novel and effective antifungal agents, the scientific community continuously explores new chemical entities that can offer improved performance, better safety profiles, and a wider spectrum of activity against economically important plant pathogens. Among the promising candidates are thiourea derivatives, a class of compounds known for their diverse biological activities.[1][2] This guide provides a comprehensive performance comparison of a specific thiourea derivative, 1-(2-Furfuryl)-2-thiourea, with established commercial fungicides, namely Mancozeb, Carbendazim, and Azoxystrobin. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data and standardized protocols.
The Imperative for Novel Fungicides
The widespread use of conventional fungicides has led to the emergence of resistant fungal strains, posing a significant threat to global food security. This necessitates the development of fungicides with novel modes of action to manage resistance and ensure sustainable crop protection. Thiourea derivatives have garnered attention due to their potential to disrupt fungal growth through various mechanisms, making them a compelling area of research.[3]
Mechanisms of Action: A Tale of Different Targets
Understanding the mode of action is fundamental to evaluating and deploying any fungicide effectively. This compound and the selected commercial fungicides operate through distinct biochemical pathways.
This compound and Thiourea Derivatives: The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, studies on analogous aldehydes-thiourea derivatives suggest that their antifungal activity stems from their ability to damage the fungal cell membrane, leading to increased permeability.[3] Furthermore, some thiourea compounds are potential inhibitors of key fungal enzymes like laccase.[3] This multi-faceted attack on fungal cells could be a key advantage in mitigating the development of resistance.
Mancozeb: As a member of the dithiocarbamate group, Mancozeb is a multi-site contact fungicide.[4] Its primary mode of action involves the inhibition of various enzymes within the fungal cell by chelating metal ions essential for enzymatic activity. This broad-based attack on multiple metabolic pathways makes it difficult for fungi to develop resistance.
Carbendazim: This systemic fungicide belongs to the benzimidazole class. Carbendazim acts by inhibiting the polymerization of β-tubulin, a protein essential for the formation of microtubules.[5] This disruption of microtubule assembly interferes with cell division (mitosis) and other vital cellular processes in fungi.
Azoxystrobin: A broad-spectrum systemic fungicide, Azoxystrobin is a strobilurin derivative. Its mechanism of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[6] This blockage of the electron transport chain halts ATP production, leading to fungal cell death.
Performance Evaluation: An Objective Comparison
Recent studies have highlighted the significant in vitro antifungal activity of novel aldehydes-thiourea derivatives. For instance, one study demonstrated that a specific aldehydes-thiourea derivative exhibited a half-maximal effective concentration (EC50) of 0.70 mg/L against Botrytis cinerea, which was superior to the commercial fungicide boscalid (EC50 = 1.41 mg/L).[3] While this is not this compound, it underscores the potential of this chemical class.
The following tables summarize the available data. It is crucial to note that these are not direct head-to-head comparisons and experimental conditions may vary between studies.
Table 1: Antifungal Activity of a Representative Aldehydes-Thiourea Derivative
| Fungal Species | EC50 (mg/L) of Aldehydes-Thiourea Derivative | EC50 (mg/L) of Boscalid (for comparison) |
| Botrytis cinerea | 0.70[3] | 1.41[3] |
Table 2: Spectrum of Activity of Commercial Fungicides
| Fungicide | Class | Spectrum of Activity |
| Mancozeb | Dithiocarbamate | Broad-spectrum, effective against a wide range of fungal diseases including blights, leaf spots, and rusts.[4] |
| Carbendazim | Benzimidazole | Broad-spectrum, systemic fungicide effective against diseases such as powdery mildew, leaf spot, and anthracnose.[5] |
| Azoxystrobin | Strobilurin | Broad-spectrum, systemic fungicide with activity against a wide range of fungi including rusts, powdery mildews, and downy mildews.[6] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To ensure the generation of reliable and reproducible data for comparing the efficacy of antifungal compounds, adherence to standardized protocols is paramount. The following is a detailed, step-by-step methodology for an in vitro antifungal susceptibility test based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M38 and M51.[7][8][9][10]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and commercial fungicides against a panel of phytopathogenic fungi using a broth microdilution assay.
Materials:
-
Test compounds: this compound, Mancozeb, Carbendazim, Azoxystrobin
-
Fungal isolates: Pure cultures of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Culture media: Potato Dextrose Agar (PDA) for fungal culture and RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for the assay.
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile solvents for dissolving test compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolates on PDA plates at 25-28°C until sufficient sporulation is observed.
-
Harvest the fungal spores by flooding the agar surface with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1-5 x 10^4 spores/mL using a hemocytometer.
-
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of each test compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of each stock solution in the RPMI-1640 medium to achieve a range of desired test concentrations. The final concentration of the solvent should not exceed a level that affects fungal growth (typically ≤1%).
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of the prepared fungal inoculum into each well of a 96-well microtiter plate.
-
Add 100 µL of each antifungal dilution to the corresponding wells.
-
Include a positive control (inoculum without any antifungal agent) and a negative control (medium only) in each plate.
-
Also, include a solvent control (inoculum with the highest concentration of the solvent used).
-
-
Incubation:
-
Seal the microtiter plates and incubate them at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
-
Conclusion and Future Directions
While direct comparative data for this compound against leading commercial fungicides is currently lacking, the available evidence on analogous thiourea derivatives suggests a promising avenue for the development of new antifungal agents. The potential for a novel mode of action that circumvents existing resistance mechanisms is a significant driver for further research in this area.
Future studies should focus on conducting head-to-head in vitro and in vivo comparisons of this compound with a range of commercial fungicides against a broad spectrum of economically important plant pathogens. Elucidating its precise mechanism of action, evaluating its phytotoxicity, and understanding its environmental fate will be critical steps in assessing its viability as a commercial fungicide. The detailed experimental protocol provided in this guide offers a robust framework for undertaking such investigations, ensuring the generation of high-quality, comparable data that will be invaluable to the agricultural science community.
References
- 1. Thiourea derivatives of 2-aminooxazoles showing antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
- 7. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. scribd.com [scribd.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. njccwei.com [njccwei.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted Furfuryl Thioureas
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted furfuryl thiourea derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. We will dissect the influence of various structural modifications on biological efficacy, compare their performance, and provide detailed experimental frameworks for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Furfuryl Thiourea Scaffold - A Privileged Structure in Medicinal Chemistry
Thiourea derivatives, characterized by the N-C(S)-N backbone, are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antibacterial, antifungal, antiviral, and anticancer effects.[1][2] Their therapeutic potential stems from the unique electronic properties of the thiocarbonyl group and the ability of the N-H protons to act as hydrogen bond donors, facilitating interactions with various biological targets.[3][4]
When this versatile thiourea core is functionalized with a furfuryl group—a furan ring attached via a methylene linker—a unique chemical entity is created. The furan ring is a bioisostere for phenyl and thiophene rings and is present in numerous natural products and synthetic drugs. Its inclusion can enhance molecular flexibility, lipophilicity, and metabolic stability. The furfuryl moiety in N-substituted furfuryl thioureas has been shown to be a significant contributor to their biological potential, making this class of compounds a fertile ground for SAR studies and novel drug discovery.[5] This guide will explore how systematic substitution at the terminal nitrogen atom modulates the biological activity of the entire molecule.
General Synthesis of N-Substituted Furfuryl Thioureas
The synthesis of N-substituted furfuryl thioureas is typically achieved through a straightforward and efficient one-pot reaction. The cornerstone of this synthesis is the reaction between an isothiocyanate and a primary amine.[6]
The general pathway begins with the generation of furfuryl isothiocyanate from furfurylamine. This intermediate is then reacted with a diverse range of primary amines (aliphatic, aromatic, or heterocyclic) to yield the desired N,N'-disubstituted thiourea derivatives. The simplicity of this reaction allows for the creation of large libraries of analogues for comprehensive SAR studies.
Caption: General workflow for the synthesis of N-substituted furfuryl thioureas.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-substituted furfuryl thioureas is profoundly influenced by the nature of the substituent (R group) on the terminal nitrogen atom. Below, we compare the SAR for both antimicrobial and anticancer activities based on available experimental data.
Antimicrobial Activity
Studies on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which are synthesized from corresponding furfuryl thiourea precursors, provide significant insights into the antimicrobial SAR. The activity is largely dependent on the electronic and steric properties of the substituent on the phenyl ring attached to the thiourea nitrogen.[6]
Key SAR observations for antimicrobial activity include:
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine and fluorine, on the phenyl ring generally enhances antibacterial activity. For instance, derivatives with 3-chloro-4-fluorophenyl or 3-chloro-4-methylphenyl substituents have demonstrated potent activity against various bacterial strains, with MIC values as low as 2-4 µg/mL against clinical S. epidermidis strains.[6] This suggests that electron-withdrawing groups and increased lipophilicity contribute positively to the antimicrobial effect.
-
Positional Isomerism: The position of the substituents on the aromatic ring is critical. Para-substituted aryl groups often contribute more significantly to the inhibition of bacterial pathogens compared to other substitution patterns.[5]
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents tend to confer stronger antimicrobial activity compared to aliphatic ones, highlighting the importance of π-electron systems for biological interactions.[5]
-
Bulky Groups: The introduction of bulky groups, such as large saturated rings, can reduce or abolish the activity, likely due to steric hindrance at the target binding site.[5]
Table 1: Comparative Antimicrobial Activity (MIC) of N-Substituted Furfuryl Thiourea Analogues
| Compound ID | N-Substituent (R) | MIC (µg/mL) vs. S. epidermidis T 5501 851/19[6] |
| Ref 1 | 3-Chloro-4-methylphenyl | 2 |
| Ref 2 | 3-Chloro-4-fluorophenyl | 2 |
| 6 | 4-(Trifluoromethyl)phenyl | 4 |
| 8 | 4-Chlorophenyl | 8 |
| Parent Thiourea 8a | 4-Chlorophenyl | >256 |
Data derived from studies on tetrazole derivatives synthesized from the corresponding thioureas. The activity of the parent thiourea is shown for comparison.
Anticancer Activity
The anticancer potential of this scaffold has been demonstrated through a series of carbamothioyl-furan-2-carboxamide derivatives, which share the core furfuryl thiourea structure. The cytotoxic activity was evaluated against several human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).[7]
Key SAR observations for anticancer activity are:
-
Electronic Effects: The electronic nature of the substituent on the N-aryl ring plays a pivotal role. The presence of electron-donating groups, such as a para-methyl group, was found to significantly increase anticancer activity.[7] Conversely, electron-withdrawing groups like the nitro group also conferred potent activity, suggesting a complex relationship.
-
Positional Effects of Nitro Group: For nitro-substituted derivatives, the position dramatically influences cytotoxicity. An ortho-nitro substituent resulted in the highest activity, followed by meta, and then para, suggesting that steric and electronic effects in proximity to the thiourea linkage are critical for interaction with the biological target.[7]
-
Lipophilicity: Appropriate lipophilicity, often modulated by substituents, is crucial for membrane permeability and reaching intracellular targets.[8]
Caption: SAR summary for anticancer activity of N-aryl furfuryl thioureas.
Table 2: Comparative Anticancer Activity (% Cell Viability) of N-Aryl Furfuryl Carboxamide Derivatives
| Compound ID | N-Substituent (R) on Phenyl Ring | % Cell Viability at 20 µg/mL vs. HepG2[7] | % Cell Viability at 20 µg/mL vs. MCF-7[7] |
| 4a | 2-Nitro | 35.01 | 43.96 |
| 4b | 3-Nitro | 37.31 | 55.42 |
| 4c | 4-Nitro | 39.22 | 65.33 |
| 4d | 4-Methyl | 33.29 | 41.81 |
| 4e | Indazole | 63.75 | 71.29 |
| 4f | 2,4-Dinitrophenyl | 82.81 | 79.54 |
| Doxorubicin | Standard Drug | 0.62 | Not Reported |
Lower % cell viability indicates higher cytotoxic activity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.
Protocol 1: General Synthesis of N-Aryl-N'-(furan-2-ylmethyl)thiourea
This protocol describes a representative synthesis of an N-aryl substituted furfuryl thiourea derivative.
Rationale: This one-pot reaction is highly efficient for generating analogues. The nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate proceeds readily under mild conditions, making it ideal for library synthesis.
Materials:
-
Furfurylamine
-
Carbon disulfide (CS₂) or Thiophosgene (CSCl₂)
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Triethylamine (TEA) or other suitable base
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Isothiocyanate Formation: In a round-bottom flask, dissolve furfurylamine (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of a solution of thiophosgene (1.0 eq) in DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed. This generates the in situ furfuryl isothiocyanate.
-
Thiourea Formation: To the same reaction mixture, add the desired substituted aniline (e.g., 4-chloroaniline, 1.0 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-aryl-N'-(furan-2-ylmethyl)thiourea.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.
Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds at various concentrations, providing reliable and comparable MIC values.[5] It is considered a gold standard method by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.
-
Prepare wells for positive control (antibiotic) and negative control (vehicle) in the same manner.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of a compound on cancer cell lines by assessing cell metabolic activity.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for determining cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include wells for untreated cells (negative control) and a positive control drug.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The N-substituted furfuryl thiourea scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship analysis reveals distinct patterns for antimicrobial and anticancer activities, providing a roadmap for rational drug design.
For antimicrobial agents , the focus should be on incorporating electron-withdrawing halogenated aryl substituents, which consistently enhance potency, particularly against Gram-positive bacteria.
For anticancer agents , the SAR is more complex, with both electron-donating and strategically placed electron-withdrawing groups on the N-aryl ring leading to high cytotoxicity. This suggests that different mechanisms may be at play or that a delicate balance of electronic and steric factors is required for optimal target engagement.
Future research should aim to synthesize hybrid molecules that optimize features for both activities, potentially leading to dual-action agents. Further studies are also warranted to elucidate the specific molecular targets and mechanisms of action, which will enable more refined, target-based drug design and move these promising compounds from the laboratory toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating In Silico Toxicity Predictions for 1-(2-Furfuryl)-2-thiourea
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern toxicology and drug development, in silico models are indispensable tools for early-stage hazard identification.[1][2][3] They offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing, allowing for the screening of thousands of compounds at the earliest phases of research.[3] However, the predictions generated by these computational models are not infallible. Their reliability must be rigorously verified through targeted experimental validation before critical decisions are made.[4][5]
This guide provides an in-depth, practical framework for validating in silico toxicity predictions, using the novel compound 1-(2-Furfuryl)-2-thiourea (F-Thiourea) as a case study. We will navigate the process from initial computational assessment to the design and execution of confirmatory in vitro assays, grounded in scientific rationale and established regulatory standards.
The Subject Molecule: this compound
This compound is a synthetic organic compound used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.[6] Its structure contains two key moieties that are immediately recognizable as potential toxicophores, or "structural alerts," which are molecular features known to be associated with toxicity.[7]
-
The Furan Ring: Many compounds containing a furan ring are known to be toxic, particularly to the liver.[8][9][10] This toxicity is often mediated by metabolic activation, where cytochrome P450 enzymes oxidize the furan ring to form highly reactive intermediates like epoxides or cis-enedials.[8][10] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and, in some cases, mutagenicity.[10][11]
-
The Thiourea Group: The thiourea functional group is a well-documented structural alert.[12][13] Compounds containing this moiety have been associated with various toxicities, including skin irritation, allergic reactions, and potential carcinogenicity.[13][14][15][16]
Given these structural features, a robust toxicological assessment is warranted.
In Silico Toxicity Profiling: A Comparative Approach
To build a comprehensive initial toxicity profile, it is a best practice to utilize at least two complementary in silico modeling methodologies: an expert rule-based system and a statistical-based (QSAR) model.[17][18] This dual approach is recommended by regulatory bodies like the FDA for assessing mutagenic impurities and provides a more robust prediction.[18]
-
Expert Rule-Based Systems (e.g., Derek Nexus®): These systems use a knowledge base of manually curated structure-activity relationships and alerts derived from published literature and proprietary data to predict toxicity.[19][20][21] The output highlights the toxicophore, provides a likelihood level (e.g., "Plausible"), and explains the mechanistic rationale.[19]
-
Statistical-Based QSAR Models (e.g., Leadscope®, T.E.S.T.™): Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate a chemical's structural features with its biological activity.[22][23][24] They compare the query molecule to a large training set of compounds with known experimental data to make a prediction.[25][26]
For F-Thiourea, these models would likely generate the predictions summarized in the table below.
Table 1: Predicted Toxicological Profile of this compound
| Toxicological Endpoint | Prediction Platform | Prediction & Rationale |
| Bacterial Mutagenicity | Derek Nexus (Expert System) | Plausible. The furan ring is a structural alert for mutagenicity following metabolic activation. |
| Leadscope (Statistical QSAR) | Positive. The model identifies similarity to known mutagens within its training set. | |
| Skin Sensitization | Derek Nexus (Expert System) | Plausible. The thiourea moiety is a known structural alert for skin sensitization. |
| Skin Irritation/Corrosion | T.E.S.T. (Statistical QSAR) | Positive for Irritation. Based on physicochemical properties and structural similarity to known irritants. The safety data sheet for F-Thiourea also lists H315 - "Causes skin irritation."[27] |
| Hepatotoxicity | Derek Nexus (Expert System) | Plausible. The furan ring is a well-established alert for hepatotoxicity via metabolic activation.[8][9] |
The Validation Strategy: From Prediction to Experiment
The in silico results provide clear, testable hypotheses. The logical next step is to select in vitro assays that directly assess the predicted endpoints. This targeted approach is efficient and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.
Our validation strategy will focus on three key predictions:
-
Mutagenicity: The strong signal from both expert and statistical models makes this a high-priority endpoint.
-
General Cytotoxicity: As a baseline, understanding the concentration at which the compound kills cells is crucial for designing subsequent, more specific assays.
-
Skin Corrosion/Irritation: The prediction of skin irritation warrants experimental confirmation, especially for handling and exposure risk assessment.
The diagram below outlines the logical workflow for this validation process.
Caption: Workflow for validating in silico predictions.
Experimental Protocols: A Self-Validating System
For results to be trustworthy, the protocols must be robust, standardized, and include appropriate controls. We will use internationally recognized OECD Test Guidelines where applicable.
Protocol 1: Basal Cytotoxicity via MTT Assay
Causality: Before conducting more complex assays, we must determine the compound's general cytotoxicity. The MTT assay is a rapid, colorimetric method to measure the reduction in cell viability.[28] It identifies the concentration range that is cytotoxic, which is critical for setting appropriate, non-lethal doses for subsequent experiments like the Ames test.
Methodology:
-
Cell Culture: Seed human hepatocytes (e.g., HepG2) or another relevant cell line in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of F-Thiourea in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from high (e.g., 1000 µM) to low (e.g., 0.1 µM) concentrations.
-
Exposure: Replace the cell culture medium with a medium containing the different concentrations of F-Thiourea. Include vehicle control (DMSO only) and untreated control wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT salt into purple formazan crystals.[29]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[30]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
Causality: This test directly addresses the mutagenicity prediction. It is a globally accepted standard for detecting point mutations (gene mutations) caused by a chemical.[31][32] The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).[31] A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
Methodology:
-
Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate).[31] This is critical for F-Thiourea, as the furan moiety is predicted to require metabolic activation to become mutagenic.[10]
-
Dose Selection: Based on the MTT assay results, select at least five non-toxic concentrations of F-Thiourea.
-
Exposure (Plate Incorporation Method):
-
Mix the test compound, the bacterial culture, and either S9 mix or a control buffer in molten top agar.
-
Pour this mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a concentration-related increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.
Caption: Experimental workflow for the Ames Test (OECD 471).
Protocol 3: In Vitro Skin Corrosion Test (OECD TG 431)
Causality: This assay addresses the prediction of skin irritation/corrosion. It uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[33][34] Chemical-induced damage is measured by cell viability, providing a mechanistically relevant alternative to animal testing.[35][36]
Methodology:
-
Model: Use a commercially available RhE tissue model (e.g., EpiDerm™, EpiSkin™).[37]
-
Compound Application: Apply a defined amount of F-Thiourea (neat or in a suitable solvent) topically to the surface of the RhE tissue.
-
Exposure: Expose the tissue to the compound for specific time points (e.g., 3 minutes and 1 hour) as defined by the guideline.[36]
-
Viability Assessment: After exposure, wash the tissue and assess cell viability using the MTT assay. The amount of purple formazan produced is proportional to the number of living cells remaining.
-
Data Analysis: Calculate the percentage of cell viability relative to negative controls. The classification is based on specific viability thresholds outlined in OECD TG 431. For example, if viability is <50% after a 3-minute exposure, the substance is considered corrosive.[36]
Interpreting the Results: Concordance and Discordance
Upon completing the in vitro assays, the final step is to compare the experimental outcomes with the initial in silico predictions.
-
Concordance: If the Ames test is positive (especially in the presence of S9 mix) and the RhE test shows irritation, this provides strong validation for the in silico predictions. The computational models correctly identified the structural alerts and their associated hazards.
-
Discordance: If the in vitro tests are negative, it does not automatically invalidate the in silico tools. It may indicate that while the structural alerts are present, other features of the F-Thiourea molecule mitigate their toxic potential in these specific biological systems. This is valuable information that refines our understanding of the molecule's structure-activity relationship.
This integrated approach, combining predictive modeling with targeted, mechanistically relevant in vitro testing, forms a powerful, self-validating system for modern toxicological risk assessment. It allows for confident, data-driven decisions while minimizing reliance on animal testing and accelerating the development timeline for safer chemicals and drugs.
References
- 1. acdlabs.com [acdlabs.com]
- 2. instem.com [instem.com]
- 3. pozescaf.com [pozescaf.com]
- 4. news-medical.net [news-medical.net]
- 5. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | CoLab [colab.ws]
- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. annexechem.com [annexechem.com]
- 14. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. Quantitative Structure-Activity Relationship (QSAR) Modeling | ToxStrategies [toxstrategies.com]
- 18. ForthTox Toxicology Consultancy [forthtox.com]
- 19. optibrium.com [optibrium.com]
- 20. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 24. epa.gov [epa.gov]
- 25. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. fluorochem.co.uk [fluorochem.co.uk]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. clyte.tech [clyte.tech]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 32. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 35. iivs.org [iivs.org]
- 36. senzagen.com [senzagen.com]
- 37. thepsci.eu [thepsci.eu]
A Comparative Analysis of Antimicrobial Activity: Thiourea vs. Tetrazole Derivatives
A Deep Dive into Efficacy, Mechanism, and Therapeutic Potential for Drug Development Professionals
In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among the numerous candidates, thiourea and tetrazole derivatives have emerged as promising classes of compounds with significant antimicrobial properties. This guide provides a comprehensive comparative analysis of their antimicrobial activities, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underpin their potential as next-generation therapeutic agents.
At a Glance: Thiourea vs. Tetrazole Derivatives
| Feature | Thiourea Derivatives | Tetrazole Derivatives |
| Core Structure | Contains a thiocarbonyl group flanked by two amino groups | A five-membered ring with four nitrogen atoms and one carbon atom |
| Primary Antibacterial Spectrum | Predominantly Gram-positive bacteria, including resistant strains like MRSA.[1][2] Some derivatives show broad-spectrum activity. | Broad-spectrum, with potent activity against both Gram-positive and Gram-negative bacteria.[3][4] |
| Antifungal Activity | Demonstrated activity against various fungal species.[5] | Significant antifungal potential, with some derivatives showing potent activity.[6][7] |
| Primary Mechanism of Action | Inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV[8], disruption of cell wall integrity[1][2], and interference with metabolic pathways. | Inhibition of bacterial DNA gyrase and topoisomerase IV.[3] The tetrazole ring often acts as a bioisostere for carboxylic acids, enhancing binding to target enzymes.[7] |
| Structure-Activity Relationship (SAR) | Antimicrobial potency is heavily influenced by substituents on the nitrogen atoms. Electron-withdrawing groups and lipophilic moieties often enhance activity.[8] | The position and nature of substituents on the tetrazole ring and any attached pharmacophores are critical for activity.[9] |
Unraveling the Mechanisms of Action
The antimicrobial efficacy of both thiourea and tetrazole derivatives stems from their ability to interfere with essential cellular processes in microorganisms.
Thiourea Derivatives: A Multi-pronged Attack
Thiourea derivatives exhibit a versatile range of biological activities, and their antimicrobial action is often multifaceted.[10][11] One of the primary mechanisms involves the inhibition of crucial bacterial enzymes.[8] For instance, certain thiourea compounds have been shown to target DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[8] This inhibition leads to a breakdown in cellular processes and ultimately, cell death.
Furthermore, some thiourea derivatives can disrupt the integrity of the bacterial cell wall.[1][2] This is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is susceptible to such disruption.[12] Studies have shown that treatment with certain thiourea compounds leads to visible damage to the cell wall, contributing to their bactericidal effect.[1][2]
Another avenue of action is the interference with metabolic homeostasis. For example, a specific thiourea derivative, TD4, has been found to destroy the NAD+/NADH homeostasis in Methicillin-Resistant Staphylococcus aureus (MRSA), leading to the disruption of the bacterial cell wall.[1]
Caption: Potential mechanisms of antimicrobial action for thiourea derivatives.
Tetrazole Derivatives: Precision Targeting
Tetrazole derivatives are renowned for their ability to act as bioisosteres of carboxylic acids, a property that allows them to bind effectively to the active sites of various enzymes.[7] This mimicry is a key factor in their potent antimicrobial activity. A significant number of tetrazole-based antimicrobials function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] By binding to these enzymes, they prevent the supercoiling and decatenation of DNA, which are essential for bacterial replication and survival.
The versatility of the tetrazole scaffold allows for its hybridization with other pharmacologically active molecules, leading to compounds with enhanced and sometimes novel mechanisms of action.[4] For example, linking a tetrazole moiety to other heterocyclic systems can result in hybrid molecules with potent activity against a broad spectrum of bacteria.[7]
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
A Researcher's Guide to Evaluating the Cytotoxicity of 1-(2-Furfuryl)-2-thiourea on Non-Cancerous Cell Lines
In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel compound's interaction with biological systems is paramount.[1][2] 1-(2-Furfuryl)-2-thiourea (FFT), a heterocyclic thiourea derivative, represents a class of compounds known for a wide spectrum of biological activities, from anticancer to immunomodulatory effects.[3][4][5] While the therapeutic potential of thiourea derivatives is actively explored against cancer cells[6][7][8], a critical and often parallel line of inquiry is their effect on healthy, non-cancerous tissues. A favorable therapeutic window—high efficacy against a target with minimal harm to the host—is the cornerstone of a viable drug candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cytotoxicity of this compound. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This guide will compare the necessary assays and provide the experimental data needed to objectively assess the compound's performance against established cytotoxic agents, Doxorubicin and Cisplatin.
The Strategic Imperative: Why a Multi-Assay, Multi-Cell Line Approach?
Relying on a single assay or cell line can lead to a myopic view of a compound's cytotoxic profile. A compound might inhibit mitochondrial respiration (affecting an MTT assay) but not lyse the cell membrane (leaving an LDH assay unchanged). Similarly, a compound might be benign to robust fibroblast cells but highly toxic to metabolically active renal cells.
Therefore, our evaluation strategy is built on two pillars:
-
Orthogonal Assays: We will employ a suite of assays that measure different hallmarks of cell death: metabolic activity, membrane integrity, and the specific pathways of apoptosis versus necrosis. This provides a more complete and validated picture of the cytotoxic mechanism.[9]
-
Diverse Non-Cancerous Cell Panel: We will utilize a panel of well-characterized, non-cancerous human cell lines representing different organ systems to assess potential tissue-specific toxicity.
Experimental Design: A Framework for Interrogation
Cell Line Panel
To gain a broad understanding of FFT's potential systemic effects, we will use the following human non-cancerous cell lines:
-
HEK-293 (Human Embryonic Kidney cells): A standard line for general toxicity, representing a key organ of drug metabolism and excretion.
-
HUVEC (Human Umbilical Vein Endothelial Cells): To assess potential effects on the vascular system.
-
HaCaT (Human Keratinocytes): An immortalized skin cell line, useful for gauging dermal toxicity and as a common benchmark for selectivity studies.[6]
Compound Selection and Preparation
-
Test Compound: this compound (FFT)
-
Positive Controls: Doxorubicin and Cisplatin (well-characterized chemotherapeutic agents with known cytotoxicity).
-
Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.5% to ensure it does not contribute to cytotoxicity.
A wide concentration range (e.g., 0.1 µM to 1000 µM) should be tested initially to determine the dynamic range of FFT's activity, allowing for precise IC50 calculation.
Workflow for Comprehensive Cytotoxicity Assessment
The overall experimental process follows a logical sequence from cell preparation to multi-faceted data analysis.
Data Presentation & Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in tables. The following tables use illustrative data to demonstrate how results would be presented and interpreted.
Metabolic Viability Assessment: The MTT Assay
The MTT assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the metabolic state of the cell population.[10] A decrease in the conversion of the yellow MTT salt to purple formazan crystals indicates reduced cell viability.
Table 1: Comparative IC50 Values (µM) on Non-Cancerous Cell Lines after 48h Treatment
| Compound | HEK-293 | HUVEC | HaCaT |
| This compound (FFT) | > 1000 | 850.5 | > 1000 |
| Doxorubicin | 1.2 | 0.8 | 2.5 |
| Cisplatin | 8.5 | 6.2 | 15.1 |
| Data are presented as the mean IC50 (half-maximal inhibitory concentration) from three independent experiments. |
Interpretation: In this hypothetical scenario, FFT exhibits a significantly higher IC50 value compared to Doxorubicin and Cisplatin across all cell lines. This suggests a much lower cytotoxic potential based on metabolic activity. An IC50 greater than 1000 µM often indicates negligible toxicity at physiologically relevant concentrations.
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from cells into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[11][12]
Table 2: Percent Cytotoxicity (LDH Release) at Key Concentrations (48h)
| Compound | Concentration (µM) | HEK-293 (%) | HUVEC (%) | HaCaT (%) |
| FFT | 100 | < 5% | 8.2% | < 5% |
| 500 | 8.5% | 15.4% | 6.1% | |
| Doxorubicin | 10 | 65.7% | 72.1% | 58.3% |
| Cisplatin | 50 | 75.2% | 80.5% | 66.9% |
| Data represent the percentage of LDH released compared to a maximum lysis control. |
Interpretation: The illustrative LDH data corroborates the MTT findings. While the positive controls induce substantial membrane damage at their respective cytotoxic concentrations, FFT causes minimal LDH release even at high concentrations. This indicates that FFT does not primarily induce necrotic cell death.
Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay provides a definitive assessment of the mode of cell death.[13][14] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis.[15] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis or necrosis).
Table 3: Cell Population Distribution after Treatment of HUVEC cells (48h)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle (DMSO) | 96.5 | 2.1 | 0.8 | 0.6 |
| FFT (850 µM) | 48.2 | 45.3 | 5.1 | 1.4 |
| Doxorubicin (0.8 µM) | 35.1 | 20.5 | 40.2 | 4.2 |
| Hypothetical data showing the percentage of cells in each quadrant after analysis. |
Interpretation: This hypothetical data suggests that at its IC50 concentration, FFT's primary mechanism of inducing cell death in HUVEC cells is through apoptosis, specifically pushing cells into an early apoptotic state. This contrasts with Doxorubicin, which in this example, results in a greater proportion of late apoptotic cells. This level of mechanistic detail is crucial for understanding a compound's biological impact.
Detailed Experimental Protocols
The following are standardized protocols. Always optimize parameters like cell seeding density and incubation times for your specific experimental conditions.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methods.[10][16]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of FFT or control compounds. Include vehicle-only wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[17]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate percent viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on common commercially available kits.[18][19]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Controls: Prepare three essential controls:
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[18]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity using the formula: [(Compound-treated - Spontaneous) / (Maximum - Spontaneous)] * 100.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol follows the principles of Annexin V staining for flow cytometry.[13][21]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to obtain a sufficient number of cells for analysis (~1 x 10⁶ cells per condition). Treat with compounds as required.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[14]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13][21]
-
Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples immediately using a flow cytometer. Ensure appropriate controls (unstained, Annexin V only, PI only) are used to set up compensation and gates.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for evaluating the cytotoxicity of this compound on non-cancerous cell lines. By integrating assays that probe metabolic health, membrane integrity, and specific death pathways, researchers can build a comprehensive safety profile of the compound. The comparison with well-known cytotoxic agents like Doxorubicin and Cisplatin provides essential context for the results. This structured, evidence-based approach is fundamental in the early stages of drug development and chemical safety assessment, ensuring that decisions are based on a holistic understanding of a compound's biological effects.[22][23]
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. atcc.org [atcc.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 23. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Thiourea Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Methodological Rigor in an Evolving Landscape
Thiourea derivatives represent a versatile class of compounds with broad applications in medicinal chemistry, agriculture, and industry.[1][2][3] Their diverse biological activities, ranging from antiviral and antioxidant to anticancer properties, underscore their significance in modern drug discovery and development.[4][5][6] The accurate quantification of these derivatives is paramount, not only for ensuring the quality, safety, and efficacy of pharmaceutical products but also for understanding their pharmacokinetic and pharmacodynamic profiles.
This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices and provides a framework for the cross-validation of common analytical techniques. Cross-validation is a critical process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[7][8] It is the cornerstone of data integrity and regulatory compliance, ensuring that the analytical methods we rely upon are robust and reproducible.[9][10]
This document is designed to be a practical, in-depth resource. It provides not only the "how" but, more importantly, the "why," empowering you to make informed decisions in your analytical workflows.
The Analytical Arsenal: A Comparative Overview
The quantification of thiourea derivatives can be approached using several analytical techniques, each with its own set of advantages and limitations. The choice of method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
Data Presentation: Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of volatile compounds followed by mass-based detection. | Colorimetric reaction and measurement of light absorbance. |
| Selectivity | Moderate to High | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | µg/mL to ng/mL[6][11] | pg/mL to ng/mL[12][13] | ng/mL[14][15] | µg/mL[16] |
| Linearity (R²) | >0.99[6] | >0.99[12][17] | >0.99 | >0.98 |
| Accuracy (% Recovery) | 98-102%[6] | 85-115%[12] | 90-110%[15] | 95-105% |
| Precision (%RSD) | < 2%[6] | < 15%[12] | < 20%[15] | < 5% |
| Sample Throughput | High | High | Moderate | High |
| Cost | Moderate | High | High | Low |
| Key Advantages | Robust, widely available, good for routine QC. | High sensitivity and selectivity, suitable for complex matrices. | Good for volatile and thermally stable derivatives. | Simple, rapid, and cost-effective for screening. |
| Common Applications | Quality control, stability studies, routine analysis.[6] | Pharmacokinetic studies, bioanalysis, trace analysis.[12][18] | Analysis of specific volatile derivatives like ethylenethiourea.[14][15] | Preliminary screening, high-concentration samples. |
Deep Dive into Methodologies: The "Why" Behind the "How"
A profound understanding of the principles governing each technique is essential for effective method development, troubleshooting, and cross-validation. This section provides detailed experimental protocols and the rationale behind critical steps.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness and versatility. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
Caption: Workflow for Thiourea Derivative Quantification by HPLC-UV.
-
Sample Preparation:
-
Rationale: To remove particulate matter that could damage the HPLC system and to bring the analyte concentration within the linear range of the calibration curve.
-
Accurately weigh and dissolve the thiourea derivative standard or sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
-
Chromatographic Conditions:
-
Rationale: The choice of column and mobile phase is critical for achieving good separation and peak shape. A C18 column is a common choice for moderately polar compounds like many thiourea derivatives. The mobile phase composition is optimized to control the retention time and resolution.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[19]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 200-243 nm, depending on the specific derivative's chromophore.[20][21]
-
-
Data Analysis:
-
Rationale: The peak area of the analyte is directly proportional to its concentration. A calibration curve is constructed by plotting the peak areas of the standards against their known concentrations.
-
Integrate the peak area of the thiourea derivative.
-
Construct a linear regression calibration curve.
-
Calculate the concentration of the analyte in the samples based on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace quantification.[18] It couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
Caption: Workflow for Thiourea Derivative Quantification by LC-MS/MS.
-
Sample Preparation (from a biological matrix):
-
Rationale: To remove proteins and other matrix components that can interfere with the analysis and contaminate the instrument. Protein precipitation is a common and straightforward method.[22]
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Rationale: The chromatographic conditions are optimized for separation, while the mass spectrometry parameters are tuned for maximum sensitivity and specificity for the target analyte and its fragments. Multiple Reaction Monitoring (MRM) is used for quantification.[12][17]
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.
-
MRM Transitions: Optimized for the specific thiourea derivative (e.g., m/z 297.2 -> fragment ion for the parent compound).[12]
-
-
Data Analysis:
-
Rationale: An internal standard is used to correct for variations in sample preparation and instrument response. The ratio of the analyte peak area to the internal standard peak area is used for quantification.
-
Integrate the peak areas for the analyte and the internal standard from the MRM chromatograms.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Calculate the analyte concentration in the samples.
-
The Crucible of Reliability: Cross-Validation
Cross-validation ensures that an analytical method is transferable and will produce comparable results under different conditions.[7][8] This is a regulatory expectation and a scientific necessity, particularly when comparing data across different studies or laboratories.[23]
Logical Framework for Cross-Validation
Caption: Logical workflow for the cross-validation of two analytical methods.
Protocol for Cross-Validation
-
Method Validation:
-
Rationale: Before cross-validation, each analytical method must be individually and thoroughly validated according to ICH Q2(R2) guidelines.[24][25][26] This includes assessing specificity, linearity, accuracy, precision, range, and robustness.[9][10]
-
Perform full validation for both Method A (e.g., HPLC-UV) and Method B (e.g., LC-MS/MS).
-
-
Sample Analysis:
-
Rationale: A set of identical QC samples spanning the calibration range are analyzed by both methods to provide a direct comparison of their performance.
-
Prepare a minimum of three levels of QC samples (low, medium, and high) in the relevant matrix.
-
Analyze at least six replicates of each QC level with both validated methods.
-
-
Data Comparison and Acceptance Criteria:
-
Rationale: Statistical analysis is used to determine if there is a significant difference between the results obtained from the two methods. The acceptance criteria are predefined to ensure that any observed differences are not analytically significant.
-
Calculate the mean concentration and standard deviation for each QC level for both methods.
-
Determine the percentage difference between the mean values obtained from the two methods for each QC level.
-
Acceptance Criteria: The mean concentration of at least two-thirds of the QC samples should be within ±20% of each other.
-
Concluding Remarks: A Commitment to Quality
The cross-validation of analytical techniques is not merely a procedural formality; it is a fundamental aspect of good scientific practice. It provides the necessary assurance that our data is reliable, reproducible, and fit for its intended purpose. By embracing a systematic and well-documented approach to cross-validation, we uphold the principles of scientific integrity and contribute to the development of safe and effective medicines. This guide provides a framework and detailed protocols to empower researchers in this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatography-mass spectrometry determination of ethylenethiourea hemoglobin adducts: a possible indicator of exposure to ethylene bis dithiocarbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 20. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. gcms.cz [gcms.cz]
- 23. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. fda.gov [fda.gov]
Comparative Analysis of Enzyme Inhibition by Thiourea Derivatives: A Guide for Researchers
Introduction: The Versatility of Thiourea Derivatives in Enzyme Inhibition
Thiourea derivatives represent a fascinating and highly versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique structural features, particularly the presence of nitrogen and sulfur donor atoms within the thioureide framework, allow them to engage in a multitude of interactions with biological targets.[1] This includes forming hydrogen bonds and other non-covalent interactions, which enables them to modulate enzyme activity, among other biological functions.[1] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various thiourea derivatives against several key enzymes, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. The enzymes covered in this guide, including tyrosinase, urease, and carbonic anhydrase, are all significant targets in various pathological conditions.
Tyrosinase Inhibition: A Focus on Melanogenesis and Beyond
Tyrosinase is a critical copper-containing enzyme that plays a central role in melanin biosynthesis. Its inhibition is a key strategy for the development of treatments for hyperpigmentation disorders and has applications in the cosmetic industry for skin whitening.[3] Thiourea and its derivatives have emerged as a prominent class of tyrosinase inhibitors.[4]
Mechanism of Tyrosinase Inhibition by Thiourea Derivatives
The inhibitory activity of thiourea derivatives against tyrosinase is largely attributed to the interaction of the sulfur atom with the copper ions in the enzyme's active site.[4] Docking simulations suggest that the thiourea moiety can bridge the two copper ions, effectively blocking substrate access.[4] Furthermore, intermolecular hydrogen bonds involving the nitrogen atoms of the thiourea core contribute to the stability of the enzyme-inhibitor complex. The mode of inhibition is often found to be non-competitive or mixed-type.[5]
Comparative IC50 Values for Tyrosinase Inhibitors
The inhibitory potency of thiourea derivatives against tyrosinase can vary significantly based on their structural modifications. Below is a table summarizing the IC50 values for a selection of thiourea derivatives against mushroom tyrosinase, a common model for studying tyrosinase inhibition.
| Compound | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Reference |
| Thioacetazone | 14 | Kojic Acid | 29 | [4] |
| Ambazone | 15 | Kojic Acid | 29 | [4] |
| Phenylthiourea (PTU) | 1 | - | - | [4] |
| Methimazole | 94 | - | - | [4] |
| Thiouracil | 215 | - | - | [4] |
| Benzothiazole-thiourea (BT2) | 1.3431 ± 0.0254 | Kojic Acid | 16.8320 ± 1.1600 | [5] |
| Indole-thiourea (4b) | 5.9 ± 2.47 | Kojic Acid | 16.4 ± 3.53 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Core Moiety: The thiourea core is essential for activity, with the sulfur atom playing a critical role in coordinating with the copper ions in the active site.[4]
-
Substituents: The nature and position of substituents on the phenyl rings of phenylthiourea derivatives significantly influence their inhibitory potency. Electron-withdrawing groups and hydrophobic modifications can enhance activity by improving interactions with the enzyme's active site.[1] For instance, the potent inhibition by thioacetazone and ambazone is attributed to favorable hydrophobic contacts with residues like Phe-264 and Val-283.[4]
-
Hybrid Molecules: Combining the thiourea scaffold with other heterocyclic systems, such as benzothiazole and indole, has proven to be an effective strategy for developing highly potent tyrosinase inhibitors.[3][5]
Urease Inhibition: Targeting Pathogenic Bacteria and Beyond
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[6][7] It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and gastritis.[7] Therefore, urease inhibitors are of great interest for the development of new antibacterial agents.[6]
Comparative IC50 Values for Urease Inhibitors
A wide range of thiourea derivatives have been synthesized and evaluated for their urease inhibitory activity. The table below presents the IC50 values for some of these compounds against jack bean urease, a commonly used model enzyme.
| Compound | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Reference |
| Tryptamine-derived thiourea (14) | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 | [6] |
| Tryptamine-derived thiourea (16) | 13.7 ± 0.9 | Thiourea | 21.2 ± 1.3 | [6] |
| Alkyl chain-linked thiourea (3c) | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 | [7] |
| N,N'-disubstituted thiourea (1) | 10.11 ± 0.11 | Acetohydroxamic acid | 27.0 ± 0.5 | [8] |
| Arylthiourea (LaSMMed 124) | 464 | Thiourea | 504 | [9] |
| Thiosemicarbazone (19) | 0.391 (Ki) | - | - | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Substituent Effects: The electronic properties and position of substituents on the aromatic rings of thiourea derivatives play a crucial role in their urease inhibitory activity. For example, tryptamine derivatives with methyl and methoxy groups at the ortho position of the aryl ring showed enhanced potency.[6] In another study, a nitro-substituted arylthiourea derivative exhibited the highest inhibitory activity among the tested compounds.[9]
-
Mode of Inhibition: Kinetic studies have revealed that many thiourea derivatives act as non-competitive or mixed-type inhibitors of urease.[6][9] This suggests that they bind to a site on the enzyme different from the active site, or to both the free enzyme and the enzyme-substrate complex.
-
Structural Diversity: The diverse range of thiourea-based scaffolds, including thiosemicarbazones and thiocarbohydrazones, has yielded potent urease inhibitors with low micromolar to sub-micromolar inhibition constants (Ki).[10]
Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[11] Consequently, CA inhibitors are valuable therapeutic agents.
Comparative IC50 Values for Carbonic Anhydrase Inhibitors
Thiourea derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. The table below summarizes the IC50 values for selected compounds against different hCA isoforms.
| Compound | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) | Standard Inhibitor | Reference |
| Sulfonamide-amide (9) | 0.18 ± 0.05 | - | - | Acetazolamide | [11][12] |
| Sulfonamide-amide (11) | - | 0.17 ± 0.05 | - | Acetazolamide | [11][12] |
| Sulfonamide-amide (12) | - | 0.58 ± 0.06 | 0.58 ± 0.05 | Acetazolamide | [12] |
| Sulfonyl thiourea (7f) | Potent | - | - | - | [13] |
| Sulfonyl thiourea (7c) | - | Potent | Potent | - | [13] |
| Phthalazine thiourea (3a) | 6.13 | - | - | - | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Zinc Binding Group: While the classical sulfonamide group is a well-known zinc-binding moiety in CA inhibitors, the sulphonyl urea/thiourea group has been explored as a bioisostere, showing promising inhibitory activity.[13]
-
Selectivity: The development of isoform-selective CA inhibitors is a major goal to minimize side effects. Studies have shown that modifications to the thiourea scaffold can lead to selective inhibition of specific hCA isoforms. For instance, some sulfonamide-substituted amides have demonstrated high selectivity for hCA II or the tumor-associated isoform hCA IX.[11][12]
-
Structural Modifications: The incorporation of pyrimidine rings into sulphonyl thiourea derivatives has resulted in potent dual inhibitors of several hCA isoforms.[13]
Experimental Methodologies
The determination of IC50 values for enzyme inhibitors relies on robust and reproducible experimental protocols. Below are generalized, step-by-step methodologies for the enzyme inhibition assays discussed in this guide.
General Enzyme Inhibition Assay Workflow
Caption: Generalized workflow for an enzyme inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
-
Reagents and Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Thiourea derivative (inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add phosphate buffer, the enzyme solution, and varying concentrations of the inhibitor. c. Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes). d. Initiate the reaction by adding the L-DOPA substrate solution. e. Immediately monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader. f. A control reaction without the inhibitor is run in parallel. g. Calculate the percentage of inhibition for each inhibitor concentration. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This comparative analysis highlights the significant potential of thiourea derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. The IC50 values presented, along with the structure-activity relationship insights, provide a valuable resource for researchers in the field of drug discovery. Future research should continue to focus on the rational design and synthesis of novel thiourea derivatives with improved potency, selectivity, and pharmacokinetic properties. Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will undoubtedly play a crucial role in elucidating the precise binding modes of these inhibitors and guiding the development of the next generation of enzyme-targeted therapeutics.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Predicted Oral Bioavailability of Furfuryl Thiourea Derivatives
In the landscape of modern drug discovery, the identification of novel therapeutic agents is only the initial step. A promising compound's journey to becoming a viable oral drug is critically dependent on its pharmacokinetic profile, particularly its oral bioavailability. This guide provides an in-depth, comparative framework for assessing the predicted oral bioavailability of a specific class of compounds: furfuryl thiourea derivatives. These compounds have garnered interest for their diverse pharmacological potential, including antimicrobial and anticancer activities.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.
Our approach is built on the core principle that a robust assessment of oral bioavailability arises from the synergy between predictive in silico models and empirical in vitro validation. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to foster trustworthiness in the generated data.
I. The Theoretical Bedrock: Understanding Oral Bioavailability
Oral bioavailability (%F) represents the fraction of an orally administered drug that reaches systemic circulation unchanged.[3] It is a complex interplay of various factors governed by the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.[3] Before delving into experimental design, it is crucial to grasp the foundational rules that provide a preliminary assessment of a compound's "drug-likeness."
Lipinski's Rule of Five (Ro5): Formulated by Christopher Lipinski, this rule of thumb predicts poor oral absorption or permeation.[4][5] It states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass under 500 Daltons.
-
A calculated octanol-water partition coefficient (log P) not exceeding 5.
While highly influential, it's important to recognize that the Ro5 is a guideline, not an immutable law; many successful drugs, particularly natural products and newer modalities, violate these rules.[3][4][5]
Biopharmaceutical Classification System (BCS): The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[6][7][8][9] This system helps in predicting a drug's in vivo performance and is a crucial tool in formulation development.[6][7][10]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Furfuryl thiourea derivatives, depending on their specific substitutions, can fall into various classes, making an early assessment of their solubility and permeability paramount.
II. Phase 1: In Silico Prediction – The First Filter
The initial stage of bioavailability assessment should be rapid, cost-effective, and high-throughput. In silico, or computational, methods are indispensable tools in this early phase, allowing for the screening of large libraries of compounds to prioritize those with the highest potential.[11][12][13][14] The goal is to "fail early and fail cheap," eliminating problematic compounds before committing significant resources.[13]
Workflow for In Silico ADME Prediction:
The process involves generating a 3D model of the furfuryl thiourea derivative and using specialized software to calculate key physicochemical and pharmacokinetic properties. Numerous open-access web servers and standalone software packages are available for this purpose.[11]
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. drugpatentwatch.com [drugpatentwatch.com]
- 14. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Furfuryl)-2-thiourea
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(2-Furfuryl)-2-thiourea (CAS Number: 56541-07-2). As a compound with potential hazards, adherence to strict disposal protocols is critical to ensure the safety of personnel and the protection of the environment. This guide synthesizes technical data and best practices to provide a clear, step-by-step approach to its waste management.
Section 1: Understanding the Hazard Profile
This compound is classified as a hazardous substance. Its hazard profile, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates potential risks upon exposure.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: Some thiourea compounds are harmful if swallowed.[3]
The parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child, and it is toxic to aquatic life with long-lasting effects.[4][5] Given these potential hazards, this compound waste must be managed as hazardous waste.
Section 2: Regulatory Framework for Disposal
The disposal of this compound is governed by federal and state regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[6]
This compound would likely be classified as a hazardous waste based on its characteristics, specifically toxicity.[7] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local, state, and federal regulations.[8]
Section 3: Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is a critical first step in ensuring safe and compliant disposal.
Core Principles:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Compatibility: Ensure the container is made of a material compatible with the chemical.
-
No Mixing: Do not mix this waste with other waste streams to avoid unintended chemical reactions.[8]
-
Secure Storage: Keep waste containers tightly sealed and stored in a designated, well-ventilated, and secure area away from incompatible materials.[3][8]
Section 4: Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and dust.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust. | To prevent inhalation of dust or aerosols. |
Section 5: Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Accurately identify and quantify the this compound waste.
-
Containerization: Ensure the waste is in a properly sealed and labeled container as described in Section 3.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and the disposal vendor.
On-Site Treatment (for small quantities, where permissible and feasible):
In some instances, on-site chemical neutralization may be an option for small quantities, but this should only be performed by trained personnel and with the explicit approval of your institution's EHS department. A general procedure for thiourea compounds involves treatment with an oxidizing agent, but the specific protocol for this compound must be validated.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Section 6: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Evacuate and Secure: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][9] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the container with the spill cleanup debris and dispose of it as hazardous waste.
For Large Spills:
-
Evacuate: Evacuate the laboratory or affected area immediately.
-
Alert: Notify your institution's EHS and emergency response team.
-
Isolate: Prevent entry to the spill area.
Section 7: References
-
Benchchem. (n.d.). Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(2-TETRAHYDROFURFURYL)-2-THIOUREA.
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 614-96-0 Name: 5 ....
-
SD Fine-Chem. (n.d.). Chemwatch GHS SDS 22533.
-
Fisher Scientific. (2024). SAFETY DATA SHEET.
-
ChemicalBook. (n.d.). This compound | 56541-07-2.
-
Pi Chemicals. (n.d.). Material Safety Data Sheet.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Spectrum Chemical. (2022). SAFETY DATA SHEET.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
-
Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
-
ChemicalBook. (n.d.). 5-Methylindole - Safety Data Sheet.
-
International Furan Chemicals BV. (n.d.). FURFURAL.
-
Fluorochem. (n.d.). This compound.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiourea, 99%.
-
Guidechem. (n.d.). 6-Methylindole 3420-02-8 wiki.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Fisher Scientific. (2010). SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. (n.d.). Thiourea - Substance Details - SRS.
-
CAMEO Chemicals - NOAA. (n.d.). THIOUREA.
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
-
Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS.
-
Southwestern University. (n.d.). Hazardous Waste Determination Guide.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 56541-07-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pfw.edu [pfw.edu]
- 7. epa.gov [epa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pipharm.com [pipharm.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Furfuryl)-2-thiourea
This document provides a comprehensive safety and operational framework for researchers, scientists, and drug development professionals working with 1-(2-Furfuryl)-2-thiourea (CAS No. 56541-07-2). Our objective is to move beyond mere compliance and instill a deep, proactive safety culture within your laboratory. By understanding the chemical nature of this compound and the rationale behind each safety protocol, you can mitigate risks effectively, ensuring both personal safety and the integrity of your research. This guide is structured to provide immediate, actionable intelligence for your operational and disposal planning.
Hazard Analysis: A Tale of Two Moieties
To handle this compound safely, we must appreciate the hazards presented by its constituent parts: the thiourea backbone and the furfuryl group . The compound's hazard profile is a synthesis of risks from both.
-
Thiourea-Derived Hazards: The thiourea class of compounds presents significant toxicological concerns. Thiourea itself is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program based on sufficient evidence from animal studies.[1] It is also a known skin sensitizer and may be harmful if swallowed.[2][3] Studies on substituted thioureas indicate that their toxicity is structure-dependent and can involve the depletion of intracellular glutathione (GSH), a key antioxidant, potentially leading to cellular damage.[4]
-
Furfuryl-Derived Hazards: The furfuryl group, derived from furfuryl alcohol, carries its own set of risks. Furfuryl alcohol is known to be an irritant to the skin, eyes, and respiratory tract.[5][6] Crucially, it can be absorbed through the skin, potentially leading to systemic effects.[5][7] Furthermore, compounds containing this group can react violently with strong acids.[5][6]
Therefore, this compound must be handled as a substance that is a skin, eye, and respiratory irritant, is harmful if swallowed, and poses a potential risk of carcinogenicity and skin absorption.[8][9]
The A.C.T. Protocol: Assess, Control, Terminate
A robust safety plan can be conceptualized through the A.C.T. protocol, ensuring a systematic approach from planning to disposal.
Assess: Risk Evaluation and Engineering Controls
Before any experiment, a thorough risk assessment is mandatory. The primary risks associated with this compound are inhalation of airborne dust and accidental skin or eye contact.
Primary Engineering Control: The Chemical Fume Hood All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is the most critical engineering control as it minimizes inhalation exposure and contains potential spills.[9] Ensure the sash is kept at the lowest practical height.
Secondary Controls:
-
Safety Showers and Eyewash Stations: These must be unobstructed and located within a 10-second travel distance from the workstation.[10]
-
Ventilation: The laboratory should have adequate general ventilation to handle any fugitive emissions.[11]
Control: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Selection must be based on the specific task being performed. Never wear contaminated PPE outside of the designated work area.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double-gloving with nitrile gloves. | Chemical safety goggles and a face shield. | Tightly cuffed lab coat. | Required: Work within a chemical fume hood. |
| Preparing Solutions | Chemical-resistant nitrile gloves. | Chemical safety goggles. | Lab coat. | Required: Work within a chemical fume hood. |
| Conducting Reaction | Chemical-resistant nitrile gloves. | Chemical safety goggles. | Lab coat. | Required: Work within a chemical fume hood. |
| Large-Scale Work (>50g) | Heavy-duty nitrile or butyl rubber gloves. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a lab coat. | Required: Work within a chemical fume hood. |
Rationale for PPE Selection:
-
Hand Protection: Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is recommended when handling the solid to prevent exposure in case the outer glove is breached. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[12]
-
Eye Protection: Safety goggles are essential to protect against splashes and dust.[12] A face shield should be added when weighing the solid due to the increased risk of airborne particles.[7]
-
Respiratory Protection: The primary method of respiratory protection is the use of a fume hood. If a situation arises where dust or aerosols cannot be adequately controlled within a fume hood, a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary.[13]
Terminate: Spill, Decontamination, and Disposal Procedures
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Contain: Prevent the spread of solid material. Do not use water to clean up as this may create a solution that spreads more easily.
-
Cleanup: For small spills, carefully sweep or gently scoop the solid material into a designated hazardous waste container.[2] Avoid generating dust at all costs.[14] Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
PPE: Full PPE, as specified for large-scale work, must be worn during cleanup.
Waste Disposal:
-
Solid Waste: All unused this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels from spills) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses from contaminated glassware, should be collected in a designated, labeled hazardous liquid waste container.
-
Sharps: Needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Regulatory Compliance: All waste must be disposed of following local, state, and federal environmental regulations. Do not pour any waste down the drain.[10]
Operational Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
References
- 1. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. nj.gov [nj.gov]
- 7. ICSC 0794 - FURFURYL ALCOHOL [chemicalsafety.ilo.org]
- 8. This compound | 56541-07-2 [chemicalbook.com]
- 9. GHS [greenrockchem.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
